molecular formula C7H3BrClIN2 B1457317 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 876343-87-2

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1457317
CAS No.: 876343-87-2
M. Wt: 357.37 g/mol
InChI Key: UDHXQNMKGZFHBA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H3BrClIN2 and its molecular weight is 357.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-2-11-7-3(6(4)9)1-5(10)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHXQNMKGZFHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=C(C(=C21)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733225
Record name 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876343-87-2
Record name 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Value of Halogenated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure, resembling an isomer of indole and a bioisostere of purine, allows it to interact with a wide range of biological targets. This has led to its incorporation into numerous clinically significant molecules, including inhibitors of kinases and other enzymes crucial in oncology and virology.[1][2]

The strategic functionalization of the 7-azaindole core is paramount for modulating pharmacological activity. Poly-halogenated derivatives, such as the target molecule this compound, are of exceptional interest. They serve not as final drug products, but as highly versatile chemical intermediates. Each distinct halogen atom (I, Br, Cl) can be selectively addressed in subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and modular construction of complex molecular architectures.[3][4][5] The differential reactivity of the C-I, C-Br, and C-Cl bonds provides a powerful tool for sequential, site-selective diversification.

This guide provides a comprehensive, field-proven framework for the multi-step synthesis and rigorous analytical characterization of this compound. The methodologies described are grounded in established reactivity principles of heterocyclic chemistry, offering a robust pathway for researchers in medicinal chemistry and process development.

Part 1: A Regioselective Synthetic Blueprint

The synthesis of this tri-halogenated azaindole is a study in regioselectivity. The order of halogen installation is critical, as each substitution profoundly influences the electronic properties of the heterocyclic core and directs the position of the subsequent functionalization. Our proposed route begins with the commercially available 1H-pyrrolo[2,3-b]pyridine and proceeds through a sequence of chlorination, bromination, and iodination, potentially employing a protecting group strategy to enhance yield and selectivity.

Causality of the Synthetic Sequence
  • C4-Chlorination via N-Oxidation: Direct electrophilic halogenation of the pyridine ring in 7-azaindole is notoriously difficult due to its electron-deficient nature.[6] To overcome this, the synthesis commences by activating the pyridine ring toward nucleophilic attack. This is achieved by forming the N-oxide, which electronically activates the C4 and C6 positions. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) facilitates a nucleophilic chlorination at the C4 position.[7][8]

  • C5-Bromination (Electrophilic Aromatic Substitution): With the 4-chloro-7-azaindole intermediate in hand, the next step targets the pyrrole ring. The pyrrole moiety is more electron-rich than the now-chlorinated pyridine ring, making it susceptible to electrophilic aromatic substitution. Bromination with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), is directed to the C5 position.

  • C2-Iodination via Directed Deprotonation: The final halogenation requires precise control to install an iodine atom at the C2 position. The C2 proton is the most acidic proton on the pyrrole ring, a feature that can be exploited for regioselective functionalization. A directed deprotonation using a strong, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or Lithium diisopropylamide (LDA) generates a C2-lithiated species.[1][9] This potent nucleophile is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to yield the desired 2-iodo product. To prevent competitive deprotonation at the N1 position, the pyrrole nitrogen must first be protected, for example with a tosyl (Ts) group.[3]

The complete synthetic pathway is illustrated below.

Synthetic_Pathway start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) step1 4-Chloro-1H-pyrrolo[2,3-b]pyridine start->step1 1. m-CPBA 2. POCl₃ step2 4-Chloro-1-tosyl- 1H-pyrrolo[2,3-b]pyridine step1->step2 TsCl, NaH THF step3 5-Bromo-4-chloro-1-tosyl- 1H-pyrrolo[2,3-b]pyridine step2->step3 NBS DMF step4 5-Bromo-4-chloro-2-iodo-1-tosyl- 1H-pyrrolo[2,3-b]pyridine step3->step4 1. LTMP, THF, -78°C 2. I₂ final 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine step4->final NaOH MeOH/H₂O

Caption: Proposed synthetic pathway for this compound.

Part 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification strategies to ensure the integrity of each intermediate.

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Controlled Temp.) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Work-up (Quench, Extract, Wash) C->D E Drying & Concentration (Na₂SO₄, Rotovap) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Standard workflow for the synthesis and purification of intermediates.
Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Rationale: This two-step, one-pot procedure first generates the N-oxide, which is then converted to the 4-chloro derivative.

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in a suitable solvent like ethyl acetate, add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for the consumption of starting material by TLC.

    • Cool the mixture back to 0 °C and slowly add phosphorus oxychloride (POCl₃, ~3.0 eq).

    • Heat the reaction mixture to reflux (~80 °C) for 2-4 hours.

    • Cool to room temperature and carefully quench the reaction by pouring it over ice water.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: N-Tosylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • Rationale: Protection of the pyrrole nitrogen is crucial for the subsequent C2-lithiation step. The tosyl group is robust and provides sufficient steric hindrance.[3]

  • Procedure:

    • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting crude 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is often of sufficient purity for the next step, or can be purified by chromatography if necessary.

Protocol 3: Bromination of 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
  • Rationale: Electrophilic bromination at the electron-rich C5 position.

  • Procedure:

    • Dissolve 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 4: Iodination and Deprotection to Yield the Final Product
  • Rationale: A highly regioselective C2-iodination via deprotonation, followed by removal of the tosyl protecting group.

  • Procedure:

    • Deprotonation/Iodination:

      • In a flame-dried flask under argon, dissolve 5-bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.

      • Cool the solution to -78 °C (dry ice/acetone bath).

      • Slowly add a freshly prepared solution of Lithium 2,2,6,6-tetramethylpiperidide (LTMP, ~1.5 eq) in THF.

      • Stir at -78 °C for 1 hour.

      • Add a solution of iodine (I₂, 1.5 eq) in anhydrous THF dropwise.

      • Continue stirring at -78 °C for 1-2 hours.

    • Work-up:

      • Quench the reaction at -78 °C by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous ammonium chloride.

      • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

      • Combine organic layers, wash with brine, dry, and concentrate.

    • Deprotection:

      • Dissolve the crude 5-bromo-4-chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in a mixture of methanol and water.

      • Add sodium hydroxide (NaOH, ~3.0 eq) and heat the mixture to 60 °C for 4-8 hours.

      • Cool to room temperature, neutralize with 1M HCl, and extract with ethyl acetate (3x).

      • Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Final Purification: Purify the final product by flash column chromatography or recrystallization to obtain this compound as a solid.

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following data are predicted based on the analysis of structurally similar compounds.[10][11]

Predicted Spectroscopic Data
Technique Parameter Predicted Value / Observation Assignment / Rationale
¹H NMR Chemical Shift (δ, ppm)~11.0 - 12.0NH (broad singlet)
~7.8 - 8.0H-6 (singlet)
~6.8 - 7.0H-3 (singlet)
¹³C NMR Chemical Shift (δ, ppm)~148C-7a
~145C-6
~142C-4
~128C-3a
~115C-5
~105C-3
~80C-2 (Carbon bearing iodine, significant upfield shift)
Mass Spec. Molecular Ionm/z ≈ 355, 357, 359[M+H]⁺ Isotopic cluster due to Br and Cl.
Isotopic PatternCharacteristic pattern for C₇H₄BrClIN₂. The presence of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) will create a complex, recognizable cluster of peaks.[11][12]
HPLC Purity>95%Assessed by peak area at a suitable wavelength (e.g., 254 nm).

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Reagents: Handle strong bases (NaH, LTMP), corrosive reagents (POCl₃), and halogenating agents (NBS, I₂) with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Atmosphere: Reactions involving organolithium reagents must be conducted under an inert atmosphere (argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.

  • SDS: Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Spectroscopic Profile of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The strategic introduction of multiple halogen atoms, as seen in 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, creates a highly functionalized and versatile intermediate for drug development. Each halogen atom not only influences the electronic properties and metabolic stability of the final compound but also serves as a synthetic handle for further molecular elaboration through cross-coupling reactions.

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. In the absence of publicly available experimental data for this specific, complex halogenation pattern, this document presents a detailed, predicted spectroscopic profile based on established principles of NMR, IR, and mass spectrometry. This predictive analysis serves as a robust reference for researchers in identifying and characterizing this key synthetic intermediate, ensuring the integrity of their synthetic pathways and accelerating the drug discovery process.

Molecular Structure and Isotopic Complexity

The unique arrangement of bromine, chlorine, and iodine on the 7-azaindole core presents a significant analytical challenge due to the complex isotopic patterns these halogens produce, particularly in mass spectrometry. Understanding this complexity is paramount for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established substituent effects on the 7-azaindole ring system.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 13.0Broad Singlet1HN1-HThe acidic pyrrole proton is expected to be significantly deshielded and will appear as a broad signal due to solvent exchange.
~8.2 - 8.4Singlet1HH-6The lone proton on the pyridine ring, H-6, is deshielded by the adjacent nitrogen (N7) and the bromine at C5.
~7.0 - 7.2Singlet1HH-3The proton at C3 is on the electron-rich pyrrole ring, but is deshielded by the adjacent iodo- and chloro-substituted carbons.
Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 152C7aA quaternary carbon at the fusion of the two rings, adjacent to a nitrogen atom.
~145 - 148C6A methine carbon on the pyridine ring, deshielded by the adjacent nitrogen.
~140 - 143C4A quaternary carbon bearing a chlorine atom, significantly deshielded.
~128 - 132C3aA quaternary carbon at the ring fusion.
~115 - 118C3A methine carbon on the pyrrole ring.
~110 - 113C5A quaternary carbon bearing a bromine atom.
~85 - 90C2A quaternary carbon bearing a large, polarizable iodine atom, which has a significant shielding effect (heavy atom effect).

Mass Spectrometry (MS): Navigating the Isotopic Maze

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the presence of three different halogens results in a highly characteristic isotopic pattern for the molecular ion.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

Table 3: Predicted Molecular Ion Data

IonCalculated Exact Mass
[M+H]⁺357.8347

Note: Calculated for the most abundant isotopes: C₇H₄⁷⁹Br³⁵ClIN₂.

The isotopic distribution pattern is the most definitive feature in the mass spectrum of this molecule. The presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will create a complex cluster of peaks for the molecular ion.

Plausible Fragmentation Pathway

The fragmentation of the molecular ion in the mass spectrometer is expected to proceed through the loss of the halogen atoms and cleavage of the heterocyclic rings.

Fragmentation_Pathway M [M]⁺˙ m/z ~358 M_minus_I [M-I]⁺ m/z ~231 M->M_minus_I - I• M_minus_Br [M-Br]⁺ m/z ~279 M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ m/z ~323 M->M_minus_Cl - Cl• Pyrrole_fragment Pyrrole Ring Fragment M_minus_I->Pyrrole_fragment Ring Cleavage Pyridine_fragment Pyridine Ring Fragment M_minus_Br->Pyridine_fragment Ring Cleavage

Caption: A plausible fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)N-H stretchPyrrole N-H
3100 - 3000C-H stretchAromatic C-H
1620 - 1580C=N stretchPyridine ring
1550 - 1450C=C stretchAromatic rings
800 - 600C-Cl stretchAryl-Chloride
700 - 550C-Br stretchAryl-Bromide
600 - 500C-I stretchAryl-Iodide

Experimental Protocols: A Self-Validating System

The following are generalized, yet robust, protocols for acquiring the spectroscopic data for novel halogenated 7-azaindoles. These methodologies are designed to ensure data integrity and reproducibility.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d₆ prep2 Transfer to a 5 mm NMR tube prep1->prep2 acq1 Acquire ¹H spectrum (16 scans, 2s relaxation delay) acq2 Acquire ¹³C spectrum (1024 scans, 5s relaxation delay) acq1->acq2 acq3 Acquire 2D spectra (COSY, HSQC, HMBC) as needed for full assignment acq2->acq3 proc1 Apply Fourier Transform proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra to residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A standardized workflow for NMR data acquisition and processing.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Utilize a 400 or 500 MHz spectrometer.

  • Typical parameters: 16-32 scans, 2-second relaxation delay.

  • Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence.

  • Typical parameters: 1024 or more scans, 5-10 second relaxation delay to ensure quantitative accuracy for quaternary carbons.

  • Reference the spectrum to the solvent peak.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition:

  • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire data in both positive and negative ion modes to ensure detection of the molecular ion.

  • Perform MS/MS analysis on the molecular ion peak to induce fragmentation and aid in structural confirmation.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for this compound, a compound of significant interest in medicinal chemistry. The provided ¹H NMR, ¹³C NMR, IR, and MS data, although theoretical, are grounded in fundamental spectroscopic principles and serve as a valuable reference for researchers. The outlined experimental protocols offer a robust framework for the empirical characterization of this and other complex halogenated heterocyclic compounds, ensuring data quality and accelerating the path from synthesis to discovery.

References

physical and chemical properties of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: Properties, Reactivity, and Synthetic Utility

Introduction

This compound is a highly functionalized heterocyclic compound built upon the 7-azaindole scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a bioisostere of indole and purine, appearing in numerous biologically active molecules and several FDA-approved drugs.[1][2] The strategic placement of three distinct halogen atoms—iodine, bromine, and chlorine—on this core framework makes it an exceptionally versatile and valuable building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signatures, reactivity profile, and synthetic applications, tailored for researchers and scientists in organic and medicinal chemistry.

Core Molecular Structure and Physical Properties

The foundational structure is the 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole. The specific substitution pattern of the title compound imparts distinct properties crucial for its synthetic applications.

Table 1: Key Identifiers and Computed Physical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number Not available for the 2-iodo derivative. 1092579-75-3 for the 3-iodo isomer.[5][]
Molecular Formula C₇H₃BrClIN₂[7]
Molecular Weight 357.37 g/mol [7]
Monoisotopic Mass 355.81648 DaComputed
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Inferred
XLogP3 3.5Computed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 2Computed

Note: Many physical properties for this specific multi-halogenated compound are not experimentally determined in public literature; values are often computed or inferred from related structures.

Spectroscopic and Analytical Characterization

Precise characterization is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple, showing signals for the two protons on the aromatic system. The C-3 proton of the pyrrole ring and the C-6 proton of the pyridine ring will appear as singlets or narrow doublets, with their chemical shifts influenced by the adjacent halogen atoms. The N-H proton of the pyrrole ring will appear as a broad singlet, typically in the downfield region (δ 10-12 ppm), which can be confirmed by D₂O exchange.

  • ¹³C NMR: The spectrum will display seven distinct signals for the carbon atoms of the bicyclic core. The carbons directly attached to the halogens (C-2, C-4, C-5) will exhibit characteristic shifts, with the C-I bond causing a significant upfield shift for C-2 compared to unsubstituted analogs.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for identifying this compound due to the unique isotopic patterns of its halogen substituents. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) will result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion peak, which is a powerful diagnostic feature.

Chemical Properties and Strategic Reactivity

The synthetic utility of this molecule stems from the differential reactivity of its three carbon-halogen bonds, making it a powerful intermediate for sequential, site-selective modifications.[4] The reactivity generally follows the order of bond strength: C-I > C-Br > C-Cl. This hierarchy allows for controlled, stepwise functionalization using various cross-coupling reactions.

Chemoselective Cross-Coupling Reactions

The primary value of this building block lies in its capacity for programmed, regioselective cross-coupling reactions.

  • Suzuki-Miyaura Coupling (C-C bond formation): The C-I bond at the C-2 position is the most reactive site. Under carefully controlled palladium-catalyzed conditions (e.g., using catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable base), this position can be selectively coupled with a boronic acid or ester, leaving the C-Br and C-Cl bonds intact.[3] Subsequent, more forcing conditions can then be used to react the C-Br bond at C-5.

  • Sonogashira Coupling (C-C bond formation): Similar to the Suzuki reaction, the C-2 iodo group can be selectively coupled with terminal alkynes under palladium/copper catalysis to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination (C-N bond formation): This reaction allows for the introduction of amine functionalities. The C-Cl bond at C-4 is typically the least reactive towards oxidative addition, but it can be targeted for amination, often after the more labile C-I and C-Br positions have been functionalized.[3]

  • Heck and Stille Couplings: The C-I and C-Br positions are also amenable to other palladium-catalyzed reactions, such as Heck coupling with alkenes or Stille coupling with organostannanes, further expanding the synthetic possibilities.

The diagram below illustrates a potential synthetic workflow leveraging this chemoselectivity.

G A 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine B Suzuki or Sonogashira Coupling (Mild Conditions) A->B Step 1 (C-I reaction) C 2-Aryl/Alkynyl-5-bromo- 4-chloro Derivative B->C D Suzuki Coupling (Harsher Conditions) C->D Step 2 (C-Br reaction) E 2,5-Disubstituted- 4-chloro Derivative D->E F Buchwald-Hartwig Amination E->F Step 3 (C-Cl reaction) G Fully Functionalized 2,4,5-Trisubstituted Product F->G

Caption: Sequential cross-coupling workflow.

N-H Functionalization and Protection

The pyrrole nitrogen (N-1) possesses a reactive proton and can be deprotonated with a base to form an anion, which can then be alkylated or acylated. In many multi-step syntheses, this nitrogen is protected to prevent side reactions and improve solubility. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or trimethylsilylethoxymethyl (SEM).[3][8] Deprotection is then carried out in a final step.

Synthesis and Applications

Synthetic Pathways

The synthesis of multi-halogenated 7-azaindoles is a non-trivial process that typically involves a sequence of halogenation and cyclization steps. A plausible route could start from a substituted aminopyridine, followed by cyclization to form the pyrrolo[2,3-b]pyridine core, and subsequent regioselective halogenation steps. For example, electrophilic halogenating agents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) can be used to introduce the halogens at specific positions, with the reaction conditions dictating the selectivity.[9]

G Start Substituted 2-Aminopyridine Step1 Cyclization Start->Step1 Core 7-Azaindole Core Step1->Core Step2 Regioselective Halogenation (I, Br, Cl) Core->Step2 Final 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine Step2->Final

References

An In-depth Technical Guide to 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1092579-75-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS Number 1092579-75-3. This highly functionalized heterocyclic compound is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted kinase inhibitors. Its strategic halogenation allows for selective and sequential cross-coupling reactions, making it a valuable scaffold for creating diverse libraries of therapeutic candidates, particularly inhibitors of Janus Kinase (JAK) and the c-Met receptor tyrosine kinase. This guide will delve into its structural features, known synthetic utility, and the biological context of its derivatives.

Core Properties of the Compound

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole, a class of bicyclic heterocycles of significant interest in drug discovery. Its core structure is a fusion of a pyridine and a pyrrole ring.

Chemical and Physical Data
PropertyValueSource
CAS Number 1092579-75-3[1][2][3]
IUPAC Name 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine[1][2][3]
Molecular Formula C₇H₃BrClIN₂[1][2]
Molecular Weight 357.37 g/mol [1][2]
Appearance Typically an off-white to yellow powder[4]
Structural Features and Reactivity

The key feature of this molecule is the presence of three different halogen atoms (I, Br, Cl) at distinct positions on the pyrrolopyridine core. This differential halogenation is crucial for its utility in synthetic chemistry. The carbon-halogen bond strengths decrease in the order C-Cl > C-Br > C-I. This hierarchy allows for regioselective cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. Typically, the more reactive C-I bond will react first under milder conditions, followed by the C-Br bond, and then the C-Cl bond, enabling the sequential introduction of different functional groups.

Role as a Key Synthetic Intermediate

The primary and most significant use of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is as a versatile starting material for the synthesis of more complex, biologically active molecules. The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several clinically important kinase inhibitors.[5]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors, playing a pivotal role in the immune system.[6] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, as well as certain cancers.[7] Consequently, JAK inhibitors have emerged as a major class of therapeutics.[4]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core are known to be potent JAK inhibitors.[8][9] The subject compound, with its multiple points for chemical modification, serves as an ideal starting point for creating libraries of novel JAK inhibitors to explore structure-activity relationships (SAR).

The diagram below illustrates the canonical JAK-STAT signaling cascade, the primary target of inhibitors derived from this chemical.

Caption: The JAK-STAT signaling pathway.

Application in the Synthesis of c-Met Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a known driver in many human cancers, making it an attractive target for anticancer drug development.[10][11]

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed in the design of potent c-Met inhibitors.[12][13] The ability to strategically functionalize the core structure using CAS 1092579-75-3 as a starting material is invaluable for optimizing inhibitor potency and selectivity against the c-Met kinase.

Synthetic Protocols and Methodologies

Representative Synthetic Workflow

The following diagram illustrates a plausible, multi-step synthetic sequence leveraging the differential reactivity of the halogen substituents. This approach allows for the controlled, stepwise introduction of various chemical moieties (R¹, R², R³), which is a cornerstone of modern medicinal chemistry.

Synthetic_Workflow cluster_reagents start 5-Bromo-4-chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine (CAS 1092579-75-3) step1 Intermediate A (3-Substituted) start->step1 step2 Intermediate B (3,5-Disubstituted) step1->step2 final Final Product (Trisubstituted Kinase Inhibitor) step2->final reagent1 Suzuki/Stille/Sonogashira Coupling (e.g., R¹-B(OH)₂ / Pd catalyst) Reacts at the C-I position reagent1->start reagent2 Suzuki/Buchwald-Hartwig Coupling (e.g., R²-B(OH)₂ or R²-NH₂ / Pd catalyst) Reacts at the C-Br position reagent2->step1 reagent3 Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination (e.g., R³-NH₂) Reacts at the C-Cl position reagent3->step2

Caption: Representative synthetic workflow.

Detailed Experimental Protocol (Hypothetical Example)

The following is a generalized, hypothetical protocol for the first step (substitution at the C-3 iodo position) via a Suzuki coupling reaction. This protocol is for illustrative purposes only and must be adapted and optimized based on the specific substrates and laboratory conditions.

Step 1: Suzuki Coupling at the C-3 Position

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (R¹-B(OH)₂) (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₂CO₃ (3.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-substituted-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate A).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 1092579-75-3 is not widely available, data from structurally related compounds, such as 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, suggest the following precautions:[15][16]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This information is based on related compounds and should be used as a guide only. Always consult a specific, supplier-provided SDS before handling and perform a thorough risk assessment.

Conclusion

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a high-value, specialized chemical intermediate with significant applications in modern drug discovery. Its tri-halogenated structure provides a versatile platform for synthetic chemists to perform regioselective modifications, enabling the efficient synthesis of targeted therapies. Its primary role as a precursor to potent and selective JAK and c-Met kinase inhibitors underscores its importance to researchers in oncology, immunology, and inflammatory diseases. As research into kinase inhibitors continues to expand, the utility and demand for such strategically functionalized heterocyclic building blocks are set to grow.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. Its unique electronic properties and ability to serve as a bioisostere for indole have propelled its integration into a multitude of drug discovery programs. This in-depth technical guide provides a comprehensive overview of the discovery of novel pyrrolo[2,3-b]pyridine derivatives, from rational design and synthesis to biological evaluation. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their quest for next-generation therapeutics. This guide is designed to be a self-validating system, with every protocol and piece of data meticulously referenced to authoritative sources, ensuring scientific integrity and fostering innovation in the development of pyrrolo[2,3-b]pyridine-based drugs.

The Strategic Advantage of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine and indole structures. This mimicry allows it to effectively interact with a wide array of biological targets. The strategic incorporation of a nitrogen atom in the six-membered ring, as compared to its indole counterpart, modulates the scaffold's physicochemical properties, including its hydrogen bonding capacity, pKa, and solubility. These alterations can lead to enhanced target binding affinity and improved pharmacokinetic profiles, making the 7-azaindole framework a "privileged structure" in drug discovery.

One of the key strategies in leveraging the pyrrolo[2,3-b]pyridine core is through a concept known as "scaffold hopping." This approach involves replacing a common core structure in a known bioactive molecule with a bioisosteric equivalent, such as substituting an indole with a 7-azaindole. This can lead to the discovery of novel chemical entities with potentially improved properties, such as enhanced selectivity or reduced off-target effects.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the pyrrolo[2,3-b]pyridine core and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern cross-coupling techniques.

Foundational Synthesis: Cyclo-condensation Approaches

A practical and efficient method for the synthesis of substituted pyrrolo[2,3-b]pyridines involves the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds.[1] This approach allows for the generation of a diverse library of compounds from readily available starting materials.

Modern Cross-Coupling for Targeted Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the derivatization of the pyrrolo[2,3-b]pyridine scaffold is no exception. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for introducing aryl and amino substituents, respectively, at specific positions on the heterocyclic core.[2][3]

This protocol outlines a general procedure for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines from a 2-iodo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine intermediate.[2]

Materials:

  • 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane/Water (1:1 mixture), degassed

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the corresponding arylboronic acid, Pd₂(dba)₃, and K₂CO₃.

  • Evacuate and backfill the vessel with nitrogen gas three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Characterization Data for a Representative Compound (4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine): [2]

PropertyValue
Molecular Formula C₁₉H₂₃ClN₂OSi
Molecular Weight 374.94 g/mol
Appearance White solid
¹H NMR (CDCl₃, 400 MHz) δ 7.68 (d, J = 7.6 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H), 7.14 (d, J = 5.2 Hz, 1H), 6.98 (s, 1H), 6.77 (d, J = 5.2 Hz, 1H), 5.68 (s, 2H), 3.59 (t, J = 8.4 Hz, 2H), 0.96 (t, J = 8.4 Hz, 2H), -0.05 (s, 9H).

This protocol provides a general procedure for the amination of the 4-chloro position of the pyrrolo[2,3-b]pyridine core.[3]

Materials:

  • Substituted 4-chloro-pyrrolo[2,3-b]pyridine derivative (1.0 equiv)

  • Amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Nitrogen atmosphere

Procedure:

  • In an oven-dried reaction vessel, combine the 4-chloro-pyrrolo[2,3-b]pyridine derivative, the desired amine, Cs₂CO₃, Pd(OAc)₂, and BINAP.

  • Evacuate and backfill the vessel with nitrogen gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination Aryl_Halide Aryl Halide (Pyrrolo[2,3-b]pyridine) Aryl_Pd_II_Complex Aryl-Pd(II)-Halide Complex Aryl_Halide->Aryl_Pd_II_Complex Oxidative Addition Pd0_L2 Pd(0)L₂ Pd0_L2->Aryl_Pd_II_Complex Amine Amine (R₂NH) Aryl_Pd_II_Amido Aryl-Pd(II)-Amido Complex Amine->Aryl_Pd_II_Amido Coordination & Deprotonation Base Base Base->Aryl_Pd_II_Amido Product Aryl Amine Product Product->Pd0_L2 Aryl_Pd_II_Complex->Aryl_Pd_II_Amido Aryl_Pd_II_Amido->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Biological Applications: Targeting Key Signaling Pathways

Pyrrolo[2,3-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their role as kinase inhibitors in oncology. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[4] Aberrant activation of this pathway is implicated in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been successfully designed as potent FGFR inhibitors.[5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Pyrrolo_inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_inhibitor->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP₃ / DAG PLCg->IP3_DAG IP3_DAG->Transcription

Caption: Inhibition of the FGFR signaling pathway by pyrrolo[2,3-b]pyridine derivatives.

Other Notable Kinase Targets

Beyond FGFR, pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against a range of other kinases, including:

  • B-RAF: A key component of the MAPK/ERK signaling pathway, often mutated in melanoma.

  • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in neurodegenerative diseases like Alzheimer's.

  • Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator involved in colorectal cancer.

  • Janus Kinase 1 (JAK1): A critical mediator of cytokine signaling in inflammatory diseases.

Experimental Protocols for Biological Evaluation

Rigorous and standardized biological assays are essential for characterizing the activity and selectivity of newly synthesized compounds.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[6][7]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compounds (pyrrolo[2,3-b]pyridine derivatives)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

Data Analysis:

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start: Kinase Reaction Setup Incubate1 Incubate (e.g., 60 min) Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate (40 min) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate (30-60 min) Add_Detection->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence Data_Analysis Data Analysis (IC₅₀ determination) Read_Luminescence->Data_Analysis

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Physicochemical and ADME Properties: The Path to a Viable Drug Candidate

Beyond potent biological activity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The physicochemical characteristics of pyrrolo[2,3-b]pyridine derivatives play a crucial role in determining their ADME profile.[8][9][10]

Key Physicochemical Properties and their Impact:

PropertyDesired RangeImpact on ADME
Molecular Weight (MW) < 500 DaAffects solubility, permeability, and diffusion.
LogP (Lipophilicity) 1 - 3Influences solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) < 140 ŲCorrelates with intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility > 10 µMCrucial for oral absorption.
Metabolic Stability HighDetermines the in vivo half-life of the compound.

Systematic modification of the substituents on the pyrrolo[2,3-b]pyridine core allows for the fine-tuning of these properties to optimize the overall drug-like characteristics of the molecule.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridine scaffold has solidified its position as a highly valuable framework in the discovery of novel therapeutics. Its versatility in chemical synthesis, coupled with its ability to effectively target a wide range of biological entities, ensures its continued prominence in drug discovery. The in-depth technical guidance provided herein, from synthetic protocols to biological evaluation methodologies, is intended to empower researchers to navigate the complexities of drug development and unlock the full potential of this privileged scaffold. Future research will undoubtedly focus on the development of even more selective and potent pyrrolo[2,3-b]pyridine derivatives, leveraging advanced computational modeling and innovative synthetic strategies to address unmet medical needs.

References

Elucidating the Mechanism of Action for Novel 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold and the Quest for Specificity

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its unique structure, capable of forming critical hydrogen bonds, has made it a cornerstone for developing a multitude of kinase inhibitors targeting cancers and inflammatory diseases. While the user's query mentioned the specific derivative 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, the public domain lacks specific mechanism of action (MoA) studies for this exact molecule.

Therefore, this guide will focus on the foundational strategies and experimental workflows required to comprehensively elucidate the MoA for any novel derivative of the 7-azaindole scaffold. We will move beyond a simple listing of techniques, focusing instead on the integrated logic and causal reasoning that underpins a robust MoA investigation. Our approach is designed to build a self-validating cascade of evidence, from initial hypothesis to definitive molecular interaction.

Part 1: From Hypothesis to Hit — Initial Target Identification and Validation

The first critical step is to identify the primary biological target(s) of the novel compound. This phase combines computational prediction with empirical biochemical screening to cast a wide net and then narrow down the focus to the most promising candidates.

In Silico Target Prediction: The Hypothesis Engine

Before committing to expensive wet-lab experiments, computational methods can provide valuable, testable hypotheses. Techniques like reverse docking and ligand-based similarity searching are instrumental.

  • Reverse Docking: This method screens the compound against a library of known protein structures (particularly the human kinome) to predict potential binding partners based on calculated binding affinity and conformational fit.

  • Rationale: This is a cost-effective way to prioritize kinases for biochemical screening, enriching the "hit" probability. It helps answer the question: "Given this molecule's structure, which kinases is it most likely to bind?"

In Vitro Kinase Panel Screening: The Empirical Test

Computational predictions must be validated experimentally. A broad-panel kinase screen is the gold standard for initial target identification and selectivity profiling.

  • Methodology: The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or the Reaction Biology HotSpot℠ platform). The output is typically "% Inhibition" at the tested concentration.

  • Expertise & Causality: A primary screen identifies a set of "hits." The key is to interpret these results critically. A compound inhibiting dozens of kinases is likely non-specific and may have toxicity issues. An ideal candidate will show potent inhibition of a single kinase or a small, well-defined family of kinases. This initial selectivity profile is a crucial early indicator of therapeutic potential.

Dose-Response and Binding Affinity: Quantifying the Interaction

Once primary hits are identified, the next step is to quantify their potency and affinity.

  • IC50 Determination: This measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. It is a measure of functional potency.

  • Ki Determination: The inhibition constant (Ki) is a more direct measure of binding affinity, independent of substrate concentration.

  • Rationale: A low nanomolar IC50 and Ki value are strong indicators of a potent interaction. These quantitative metrics are essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.

G cluster_0 Phase 1: Target Discovery InSilico In Silico Prediction (Reverse Docking) KinasePanel Broad-Panel Kinase Screen (~400+ kinases, 1-10 µM) InSilico->KinasePanel Hypothesis Generation HitSelection Hit Selection (Potency & Selectivity Filter) KinasePanel->HitSelection Primary Hits DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Validate & Quantify BindingAssay Binding Affinity Assay (Ki Determination) DoseResponse->BindingAssay Confirm Affinity

Caption: Workflow for initial kinase target discovery and validation.

Part 2: Cellular Confirmation — Target Engagement and Phenotypic Consequences

A compound that potently inhibits a recombinant enzyme in a test tube is promising, but its activity in the complex environment of a living cell is the true test. This phase confirms that the drug engages its intended target in cells and that this engagement leads to a measurable biological effect.

Confirming Target Engagement in a Cellular Milieu

It is crucial to prove that the compound can cross the cell membrane and physically bind to its target kinase inside the cell.

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western Blot. A shift in the melting curve indicates target engagement.

  • NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based method provides real-time measurement of compound binding to a specific protein target in living cells. It allows for the quantification of intracellular affinity and residence time.

  • Trustworthiness: These methods are self-validating. A positive result directly demonstrates that the compound can access and physically interact with its target in the native cellular environment, bridging the gap between biochemical and cellular activity.

Mapping Downstream Signaling Pathways

Inhibiting a kinase should block the phosphorylation of its known downstream substrates. Verifying this provides mechanistic proof of the compound's on-target activity.

  • Western Blotting: This is the workhorse technique for this purpose. Cancer cell lines with known dysregulation of the target kinase pathway are treated with the compound. Lysates are then probed with antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and its key substrates. A dose-dependent decrease in phosphorylation is the expected outcome.

  • Example: If the target is a receptor tyrosine kinase like EGFR, one would probe for p-EGFR, p-AKT, and p-ERK1/2.

  • Expertise & Causality: Observing a reduction in substrate phosphorylation at concentrations consistent with the compound's IC50 and cellular target engagement values creates a strong, logical link between direct target inhibition and functional pathway modulation.

Linking Target to Phenotype: Cellular Assays

The final step in this section is to demonstrate that the observed target engagement and pathway modulation translate into a relevant cellular phenotype, such as inhibition of cancer cell proliferation.

  • Cell Viability/Proliferation Assays: Assays like MTT or CellTiter-Glo® are used to measure the effect of the compound on cell growth over time (e.g., 72 hours). The resulting GI50 (concentration for 50% growth inhibition) should correlate with the biochemical and cellular target engagement data.

  • Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) at a density of 2x10^5 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the 7-azaindole derivative at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Load samples onto a 4-20% polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping & Reprobing: Strip the membrane and reprobe with antibodies for the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

G cluster_1 Phase 2: Cellular Mechanism Compound 7-Azaindole Derivative Cell Living Cell Compound->Cell Target Target Kinase Cell->Target CETSA / NanoBRET (Confirms Engagement) Substrate Downstream Substrate Target->Substrate Phosphorylation (Blocked by Compound) Phenotype Cellular Phenotype (e.g., Apoptosis, Growth Arrest) Substrate->Phenotype Signaling Cascade

Caption: Validating target engagement and its phenotypic result in cells.

Part 3: High-Resolution View — Defining the Molecular Mode of Inhibition

Understanding precisely how the compound binds to its target kinase is fundamental for rational drug design and optimization. This involves differentiating between various modes of inhibition and, ideally, obtaining a high-resolution structural picture of the interaction.

Differentiating Modes of Kinase Inhibition

Kinase inhibitors are broadly classified based on their binding site and the conformational state of the kinase they recognize.

  • Type I: ATP-competitive inhibitors that bind to the active conformation of the kinase.

  • Type II: Inhibitors that bind to the inactive (DFG-out) conformation, extending into an adjacent allosteric pocket.

  • Allosteric: Inhibitors that bind to a site remote from the ATP pocket, inducing a conformational change that inhibits activity.

Enzyme kinetics can help distinguish these modes. For example, competition studies with ATP can help confirm ATP-competitive binding.

Structural Biology: The Definitive Picture

The most unambiguous way to determine the binding mode is through structural biology.

  • X-ray Crystallography: This technique provides an atomic-resolution structure of the inhibitor bound to the kinase's catalytic domain. It reveals the precise network of hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the binding.

  • Cryo-Electron Microscopy (Cryo-EM): An increasingly powerful alternative, especially for large protein complexes.

  • Authoritative Grounding: A crystal structure is the gold standard of evidence for MoA studies. It validates docking predictions, explains SAR data, and provides a clear roadmap for future chemical modifications to improve potency or selectivity. For example, a structure might reveal a nearby pocket that can be exploited to engage additional residues, or it might show a clash that explains why a certain modification reduces activity.

Mutagenesis: Validating Key Interactions

Once a structure is obtained, site-directed mutagenesis can be used to validate the importance of specific amino acid residues in the binding pocket.

  • Methodology: The residue predicted to form a key interaction (e.g., a hydrogen bond with the 7-azaindole nitrogen) is mutated to another amino acid (e.g., alanine). The binding affinity and IC50 of the compound are then re-measured with the mutant kinase.

  • Rationale: A significant loss of potency with the mutant protein provides strong evidence that the mutated residue is critical for the compound's binding and mechanism of action.

G cluster_2 Phase 3: Molecular Interaction Type1 Type I Binds to Active Conformation (DFG-In) ATP-Competitive Structure Structural Biology (X-ray, Cryo-EM) Type1->Structure Type2 Type II Binds to Inactive Conformation (DFG-Out) Extends into Allosteric Pocket Type2->Structure Allo Allosteric Binds Remote from ATP Site Induces Conformational Change Allo->Structure Mutagenesis Site-Directed Mutagenesis Structure->Mutagenesis Validate Key Residues

Caption: Differentiating molecular modes of kinase inhibition.

Part 4: The Global View — 'Omics' Approaches for Unbiased Discovery

The methods described so far are hypothesis-driven, focusing on a primary target. However, it is equally important to understand the compound's global effects on the cell, including potential off-targets that could lead to efficacy or toxicity.

Phosphoproteomics: Mapping the Affected Signaling Network
  • Methodology: This mass spectrometry-based technique quantifies changes in thousands of phosphorylation sites across the entire proteome following compound treatment.

  • Expertise & Causality: Phosphoproteomics provides an unbiased view of the signaling pathways modulated by the inhibitor. It can confirm the inhibition of the intended pathway on a broad scale, and more importantly, it can reveal unexpected changes in other pathways, pointing to potential off-target kinases. This is a powerful tool for understanding the compound's true selectivity in a cellular context.

Transcriptomics (RNA-Seq): Understanding Downstream Gene Expression
  • Methodology: RNA-sequencing analyzes the changes in the entire transcriptome of a cell in response to the compound.

  • Rationale: While changes in protein phosphorylation occur rapidly, changes in gene expression are a downstream consequence of altered signaling. RNA-Seq can reveal the cellular programs that are activated or shut down by the inhibitor, providing insights into long-term effects and potential mechanisms of acquired resistance.

Conclusion: An Integrated and Iterative Approach

Elucidating the mechanism of action for a novel 7-azaindole derivative is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. It begins with broad screening, funnels down to specific biochemical and cellular validation, and culminates in a high-resolution molecular picture. Integrating unbiased 'omics' data provides a crucial systems-level understanding of the compound's effects. This comprehensive, multi-faceted approach ensures the highest degree of scientific integrity and provides the robust, data-driven foundation necessary for advancing a promising compound into further drug development.

Whitepaper: A Multi-Modal Approach to the Structural Elucidation of Multi-Halogenated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of purine bases and its prevalence in kinase inhibitors.[1][2] The introduction of multiple halogen atoms onto this framework can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making multi-halogenated 7-azaindoles highly valuable in drug discovery.[3][4] However, this substitution introduces significant complexity into their structural elucidation. The precise determination of halogen regiochemistry and the overall molecular structure is non-trivial and requires a robust, multi-faceted analytical strategy. This in-depth technical guide provides a comprehensive framework for the unambiguous structural determination of these challenging molecules. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational methods into a cohesive, self-validating workflow.

Chapter 1: The Significance and Challenge of Multi-Halogenated 7-Azaindoles

7-Azaindole derivatives are cornerstones in the development of therapeutic agents, particularly in oncology, due to their ability to mimic the hydrogen bonding patterns of adenine and interact with kinase hinge regions.[1][2][5] Halogenation is a key strategy in lead optimization. Halogen atoms can enhance binding through halogen bonds, block sites of metabolism, and fine-tune electronic properties to improve potency and selectivity.[6]

The challenge, however, lies in confirming the exact substitution pattern. The synthesis of 7-azaindoles can involve palladium-catalyzed cross-coupling reactions or other methods where multiple isomers are possible.[5][7][8] When multiple, different halogens (e.g., chlorine and bromine) are introduced, the number of potential isomers increases exponentially. An incorrect structural assignment can invalidate biological data and derail a research program. Therefore, a rigorous and orthogonal analytical approach is not just recommended; it is imperative.

Chapter 2: The Analytical Toolkit: An Integrated, Multi-Modal Strategy

No single analytical technique can reliably solve the structure of a complex multi-halogenated 7-azaindole. Each method provides a unique piece of the puzzle, and their combined power lies in cross-validation. A typical workflow involves a tiered approach, starting with rapid, information-rich techniques and progressing to more definitive, but resource-intensive, methods as needed.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Unambiguous Confirmation LCMS LC-MS (Purity, MW, Isotope Pattern) HRMS HRMS (Elemental Composition) LCMS->HRMS Confirm Formula NMR_1H 1D NMR (¹H, ¹⁹F) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1H->NMR_2D Establish Connectivity XRay Single Crystal X-ray (Definitive Structure) NMR_2D->XRay Resolve Ambiguity CompChem Computational Chemistry (DFT Calculations) NMR_2D->CompChem Validate Assignment HRMS->XRay Resolve Ambiguity CompChem->XRay Complementary Data

Caption: Integrated workflow for structural elucidation.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone

NMR is the most powerful technique for determining the covalent framework of a molecule in solution. For multi-halogenated 7-azaindoles, a suite of experiments is required to piece together the full picture.

¹H and ¹³C NMR: Mapping the Core Skeleton

The substitution pattern of protons on the aromatic rings provides the initial clues. The number of signals, their chemical shifts, and their coupling constants (J-values) reveal which positions are substituted. Halogens exert a strong electronic influence:

  • Deshielding Effects: Electronegative halogens deshield nearby protons and carbons, shifting their signals downfield.

  • Coupling Patterns: The absence of a proton signal at a specific position, coupled with changes in the splitting patterns of adjacent protons, confirms substitution. For example, a proton at C6 typically appears as a doublet of doublets; if C5 is substituted with a halogen, this signal may simplify to a doublet.

¹⁹F NMR: An Essential Tool for Fluorinated Analogs

For compounds containing fluorine, ¹⁹F NMR is indispensable.[9]

  • High Sensitivity & Wide Chemical Shift Range: The ¹⁹F nucleus is 100% abundant and highly sensitive, providing clean spectra with excellent signal dispersion, which minimizes peak overlap.[9][10]

  • Structural Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to its electronic environment, making it a powerful probe for confirming the fluorine's location and detecting subtle structural changes.[11][12] Computationally predicted ¹⁹F chemical shifts can be used with high accuracy to assign specific fluorine atoms in multi-fluorinated systems.[11]

Advanced 2D NMR Techniques: Establishing Connectivity

When 1D spectra are ambiguous, 2D NMR experiments are used to definitively establish atomic connections.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks (e.g., H5-H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC correlation from the N1-H proton to the carbon at position 3 (C3) and C2 can help orient the pyrrole ring. Correlations from the remaining aromatic protons to halogen-bearing carbons (which appear as singlets in the ¹³C spectrum) are key to assigning the halogen positions.

Caption: Key HMBC correlations for a hypothetical 4-bromo-6-chloro-7-azaindole.

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming to optimize magnetic field homogeneity.

  • Parameter Optimization:

    • Use a standard hsqcetgplp (or similar) pulse sequence.

    • Set the spectral widths to cover all proton and carbon signals.

    • The key parameter is the long-range coupling delay (d6 or CNST2), which is optimized for a specific J-coupling value (ⁿJCH). A typical starting value is 8 Hz (delay of ~62.5 ms), which is effective for detecting correlations over 2 and 3 bonds. Acquiring multiple HMBC spectra with different optimization values (e.g., 4 Hz and 12 Hz) can sometimes reveal additional correlations.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from minutes to several hours depending on sample concentration.

  • Processing and Analysis: Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. Phase the spectrum and calibrate the axes. Analyze the cross-peaks to build the carbon skeleton and assign substituent positions.

Chapter 4: Mass Spectrometry (MS): Confirming Composition

MS provides the molecular weight and, crucially, the elemental formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS is non-negotiable for novel compounds. It measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental formula. This validates the number and type of halogen atoms proposed by NMR. A compound with the formula C₇H₃BrClN₂ has a calculated exact mass that is distinct from an isomer with the formula C₇H₃Br₂N₂.

Isotopic Patterns: The Halogen "Fingerprint"

The most powerful feature of MS for this class of compounds is the characteristic isotopic pattern of chlorine and bromine.[13][14]

  • Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. A molecule with one chlorine atom will show two peaks in the mass spectrum: the molecular ion (M) and an "M+2" peak that is about one-third the intensity of the M peak.[13]

  • Bromine: Has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule with one bromine atom will show M and M+2 peaks of nearly equal intensity.[15]

These patterns become more complex with multiple halogens but are highly predictable. This allows for rapid confirmation of the number of each type of halogen directly from the spectrum.

Number and Type of HalogensExpected Isotopic Cluster Pattern (Relative Intensity)
One Chlorine (Cl)M : M+2 (3:1)
Two Chlorines (Cl₂)M : M+2 : M+4 (9:6:1)
One Bromine (Br)M : M+2 (1:1)
Two Bromines (Br₂)M : M+2 : M+4 (1:2:1)
One Chlorine, One Bromine (ClBr)M : M+2 : M+4 (3:4:1)

Chapter 5: X-ray Crystallography: The Definitive Answer

When NMR and MS data are insufficient to resolve a structural ambiguity (e.g., distinguishing between 4,6-dichloro and 4,5-dichloro isomers), single-crystal X-ray diffraction provides the ultimate, unambiguous answer.[16][17] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, revealing the precise location of every atom.[18][19]

The resulting crystallographic data provides:

  • Absolute Connectivity: Confirms the bonding framework.

  • Regiochemistry: Shows the exact positions of the halogen substituents.

  • Stereochemistry: Not typically relevant for these aromatic systems unless chiral side chains are present.

  • Intermolecular Interactions: Reveals details about hydrogen bonding, π-stacking, and halogen bonding in the solid state.[18]

Experimental Protocol: From Solution to Structure
  • Crystal Growth: This is often the rate-limiting step. High-purity material (>98%) is required. Common methods include:

    • Slow evaporation of a solvent in which the compound is moderately soluble.

    • Vapor diffusion (precipitant diffusing into a solution of the compound).

    • Solvent layering (layering a poor solvent on top of a solution of the compound).

  • Crystal Selection and Mounting: A suitable single crystal (well-formed, no visible cracks) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at numerous orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

    • The atomic positions and thermal parameters are "refined" using least-squares methods to achieve the best fit between the calculated and observed diffraction data.[17] The final output is a crystallographic information file (CIF).

Chapter 6: Computational Chemistry: The Corroborating Partner

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to support and validate experimental findings.[18][20][21]

  • NMR Chemical Shift Prediction: For a set of possible isomers, DFT can calculate the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts.[11] Comparing these predicted spectra to the experimental data can often identify the correct isomer. A strong correlation between the calculated and experimental shifts provides high confidence in the structural assignment.

  • Geometric and Energetic Analysis: DFT can calculate the relative energies of different isomers, suggesting which is thermodynamically more stable. It also provides optimized geometries, including bond lengths and angles, which can be compared to X-ray data if available.[17][18]

Chapter 7: Integrated Strategy: A Case Study

Scenario: A reaction is expected to produce 4-bromo-6-chloro-7-azaindole.

  • LC-MS Analysis: A single major peak is observed. The mass spectrum shows a complex cluster at m/z 232, 234, and 236. The relative intensities are approximately 3:4:1. This "fingerprint" is highly characteristic of a molecule containing one bromine and one chlorine atom, and the nominal mass matches the target.

  • HRMS Analysis: The measured m/z of the most abundant peak is 231.9325. This corresponds to an elemental formula of C₇H₄N₂⁷⁹Br³⁵Cl (calculated mass 231.9328), confirming the atomic composition with <2 ppm error.

  • ¹H NMR (in DMSO-d₆): Three aromatic signals are observed:

    • A doublet at ~8.2 ppm (¹H).

    • A singlet at ~7.8 ppm (¹H).

    • A doublet at ~7.5 ppm (¹H).

    • A broad singlet for the N-H proton at ~12.0 ppm. The presence of a singlet in the aromatic region is a strong indication of substitution at C3, C5, or C6.

  • 2D NMR (HMBC):

    • The N-H proton shows correlations to two quaternary carbons (carbons with no attached protons) and one CH carbon.

    • The aromatic singlet proton shows a strong correlation to a quaternary carbon bearing a halogen.

    • The two aromatic doublets show correlations that establish their connectivity and confirm the positions of the remaining halogenated carbons.

    • The combined data (visualized in the HMBC diagram in Chapter 3) points to the 4-bromo-6-chloro isomer.

  • Computational Validation: A DFT calculation is performed on the proposed 4-bromo-6-chloro-7-azaindole structure and the alternative 4-chloro-6-bromo isomer. The calculated ¹H and ¹³C chemical shifts for the 4-bromo-6-chloro structure show a significantly better correlation with the experimental data.

  • Final Confirmation (if necessary): If any ambiguity remains, a single crystal is grown and subjected to X-ray diffraction, which provides the definitive structure.

Conclusion

The structural elucidation of multi-halogenated 7-azaindoles is a complex task that demands a synergistic application of modern analytical techniques. A workflow beginning with MS to establish elemental composition, followed by a comprehensive suite of 1D and 2D NMR experiments to map the molecular framework, forms the core of the investigation. This experimental data should be corroborated by computational predictions and, when ambiguity persists, confirmed absolutely by X-ray crystallography. By adhering to this multi-modal, self-validating approach, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery programs.

References

A Senior Application Scientist's Guide to Halogen Reactivity in Pyrrolopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds frequently utilized in medicinal chemistry and materials science.[1][2][3] Their functionalization is paramount for developing novel molecular entities, with palladium-catalyzed cross-coupling reactions serving as a cornerstone of synthetic strategy.[2][3][4] This technical guide provides an in-depth analysis of the differential reactivity of carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds on the pyrrolopyridine core. We will explore the fundamental principles governing this reactivity trend, offer field-proven insights into catalyst and ligand selection, and provide detailed experimental protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The objective is to equip researchers with the foundational knowledge and practical methodologies required to strategically and selectively functionalize halo-pyrrolopyridines.

The Fundamental Principle: The Hierarchy of Halogen Reactivity

In the realm of palladium-catalyzed cross-coupling, the reactivity of aryl halides is not uniform. It follows a well-established hierarchy dictated primarily by the carbon-halogen (C-X) bond strength and the ease with which a low-valent palladium catalyst can insert into this bond—a critical step known as oxidative addition.[5][6]

Reactivity Order: C-I > C-Br >> C-Cl [5][7]

This trend is a direct consequence of the bond dissociation energies (BDEs) of the respective C-X bonds. The C-I bond is the longest and weakest, making it the most susceptible to cleavage by a Pd(0) catalyst. Conversely, the C-Cl bond is the shortest and strongest, rendering it the most challenging to activate.[8][9]

BondAverage Bond Energy (kJ/mol)Relative Reactivity
C–I~240Highest
C–Br~276Intermediate
C–Cl~339Lowest
(Data sourced from representative aromatic C-X bond energies)[9]

The oxidative addition step is often the rate-determining step in the catalytic cycle.[5][6][10] Therefore, the energy required to break the C-X bond directly influences the overall reaction rate and the conditions required to achieve a successful transformation. Iodo- and bromo-pyrrolopyridines are generally reactive under a wide range of "standard" conditions, while their chloro-counterparts often necessitate more specialized and robust catalyst systems.[10][11][12]

The Pyrrolopyridine Core: Electronic and Steric Considerations

The pyrrolopyridine (azaindole) scaffold introduces additional layers of complexity compared to simple benzene systems.[2] The position of the nitrogen atom in the pyridine ring significantly alters the electronic properties of the entire molecule, influencing the reactivity of the attached halogens.[2] This electron-deficient nature of the pyridine ring can, in some cases, accelerate the oxidative addition step compared to electron-rich carbocyclic systems.[5][12]

Furthermore, the presence of the fused pyrrole ring and the potential for the nitrogen lone pairs (both pyrrolic and pyridinic) to coordinate with the palladium catalyst can complicate reactions.[13] This chelation can sometimes lead to catalyst inhibition, making the careful selection of ligands crucial to maintain catalytic activity.[13][14]

Strategic Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand is the most important variable in controlling the outcome of a cross-coupling reaction, especially when dealing with less reactive C-Cl bonds.

  • For C-I and C-Br Bonds: Traditional, less electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often sufficient.[15] Catalyst precursors like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common choices.[14][15]

  • For C-Cl Bonds: Activating the stronger C-Cl bond requires overcoming a higher energy barrier for oxidative addition.[10] This is achieved by using ligands that are both sterically bulky and highly electron-donating.[11][16] These properties increase the electron density on the palladium center, making it a more potent nucleophile for attacking the C-Cl bond. State-of-the-art biarylphosphine ligands developed by the Buchwald and Hartwig groups, such as SPhos, XPhos, and RuPhos, are the gold standard for these challenging transformations.[17][18]

Below is a general guide for ligand selection based on the halogen.

Caption: Ligand selection guide based on halogen reactivity.

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points. Optimization of temperature, reaction time, base, and solvent may be necessary for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[7][10][19]

Protocol for a Bromo-Pyrrolopyridine:

  • Reaction Setup: To a dry reaction vial, add the bromo-pyrrolopyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[14][15]

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[14]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio), via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting halide.[14]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[14]

Causality Note for Chloro-Pyrrolopyridines: For a chloro-pyrrolopyridine, you would replace Pd(dppf)Cl₂ with a more active catalyst system, such as a combination of Pd₂(dba)₃ (a Pd(0) source) and a ligand like SPhos or XPhos. A stronger base, like potassium phosphate (K₃PO₄), may also be required.[10][19]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for synthesizing aryl amines from aryl halides.[17][18][20] For N-H containing pyrrolopyridines, selectivity can be a challenge, but modern catalyst systems often favor C-N coupling over N-arylation of the heterocycle itself.[13]

Protocol for a Chloro-Pyrrolopyridine:

  • Reaction Setup: In an inert atmosphere glovebox, add the chloro-pyrrolopyridine (1.0 equiv), a palladium precatalyst (e.g., an SPhos-based palladacycle, 2 mol%), the SPhos ligand (4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv) to a reaction vial.[13][17]

  • Reagent Addition: Add the amine coupling partner (1.1-1.2 equiv) and an anhydrous, degassed solvent such as toluene or THF.

  • Reaction: Seal the vial and heat to 80-110 °C with stirring.

  • Monitoring & Work-up: Follow standard procedures for monitoring, quenching (carefully with aqueous ammonium chloride if LiHMDS is used), extraction, and purification as described in the Suzuki protocol.

Causality Note: The use of a strong base is critical to deprotonate the amine, forming the active aminyl nucleophile.[21] The bulky biarylphosphine ligand (SPhos) is essential for facilitating the challenging oxidative addition of the C-Cl bond and preventing catalyst decomposition.[22]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically using a dual palladium and copper catalytic system.[3][23]

Protocol for an Iodo-Pyrrolopyridine:

  • Reaction Setup: To a Schlenk flask, add the iodo-pyrrolopyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%).[3]

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add an anhydrous, degassed solvent such as DMF or THF, followed by a liquid amine base (e.g., triethylamine, Et₃N, or diisopropylamine, iPr₂NH) which also acts as a solvent component. Add the terminal alkyne (1.2-1.5 equiv).[3]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Work-up & Purification: Follow standard aqueous work-up and chromatographic purification procedures.

Causality Note: The copper(I) co-catalyst is crucial for the Sonogashira mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. This dual-catalyst system allows the reaction to proceed under milder conditions than would be possible with palladium alone.[23]

Achieving Selectivity in Poly-halogenated Systems

When a pyrrolopyridine contains multiple halogens, selective functionalization can be achieved by exploiting the inherent reactivity differences.

  • Different Halogens (e.g., Bromo and Chloro): This is the most straightforward scenario. By using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃), one can almost always achieve selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, more forcing reaction.[24]

  • Identical Halogens (e.g., Di-bromo): Selectivity is governed by the electronic environment of each C-X bond. Halogens at positions activated by the pyridine nitrogen (e.g., adjacent to or para to the nitrogen) are generally more electrophilic and thus more reactive in the oxidative addition step.[25][26][27] For instance, in a 2,4-dibromopyridine system, coupling will preferentially occur at the more activated C2 position under typical conditions.[25][26] However, recent studies have shown that catalyst choice (e.g., mononuclear Pd vs. Pd nanoparticles) can sometimes be used to invert this "natural" selectivity.[25][26][27]

Caption: Decision workflow for selective cross-coupling.

Conclusion

The functionalization of halo-pyrrolopyridines via palladium-catalyzed cross-coupling is a nuanced yet predictable field. A thorough understanding of the fundamental reactivity hierarchy (C-I > C-Br > C-Cl), dictated by bond dissociation energies, is the key to rational reaction design. For the highly reactive iodo- and bromo-derivatives, a wide array of standard catalysts and conditions are effective. The true challenge lies in the activation of the robust C-Cl bond, a feat readily accomplished with modern, sterically hindered, electron-rich biarylphosphine ligands. By carefully selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can confidently and selectively forge new C-C, C-N, and C-O bonds, unlocking the full potential of the pyrrolopyridine scaffold in drug discovery and materials science.

References

Theoretical Analysis of the Electronic Landscape of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds make it a privileged structure in drug design. This guide provides a comprehensive theoretical examination of the electronic properties of a heavily halogenated derivative, 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. Through the application of Density Functional Theory (DFT), we will dissect its molecular structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The insights derived from this analysis are invaluable for researchers, scientists, and drug development professionals seeking to understand the reactivity, interaction potential, and structure-activity relationships (SAR) of this versatile heterocyclic system.

Introduction: The Significance of the 7-Azaindole Scaffold

7-Azaindole, a bioisostere of indole, is a recurring motif in a multitude of biologically active compounds.[2] Its structure, featuring a pyrrole ring fused to a pyridine ring, endows it with both hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N) capabilities, which are crucial for molecular recognition at biological targets.[3] The introduction of halogen atoms to this core structure profoundly modulates its electronic distribution, lipophilicity, and metabolic stability, making halogenated 7-azaindoles potent agents in drug discovery.[4][5]

The subject of this guide, this compound, is a tri-halogenated derivative. This specific substitution pattern is expected to create a unique electronic landscape, influencing its reactivity and potential as an intermediate for further chemical modification or as a pharmacophore itself.[6] Understanding these electronic properties is not merely an academic exercise; it is fundamental to predicting how this molecule will interact with protein targets, such as kinases, where azaindoles have shown significant inhibitory activity.[6][7][8]

This guide employs a robust, validated computational workflow to elucidate these properties, providing a predictive framework that can accelerate the drug design and discovery process.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of our findings, we utilize Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[9][10] The entire protocol is designed as a self-validating system, where each step logically builds upon the last, culminating in a comprehensive electronic profile of the molecule.

Step-by-Step Computational Workflow
  • Structure Preparation: The 3D structure of this compound is constructed using standard molecular modeling software. The initial structure is based on known bond lengths and angles for similar heterocyclic systems.

  • Geometry Optimization: This is the most critical initial step. The molecule's geometry is optimized to find its lowest energy conformation.

    • Method: DFT.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to accurately reproduce the geometries of azaindole systems.[4][11]

    • Basis Set: 6-31++G(d,p). This Pople-style basis set is flexible enough to accurately describe the electronic distribution in a poly-halogenated aromatic system, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[4][12]

    • Software: Gaussian 16 or similar quantum chemistry package.[4]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31++G(d,p)).

    • Causality: This step is essential for validation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface and is not a transition state.

  • Electronic Property Calculation: Using the validated minimum-energy structure, the key electronic properties are calculated. This includes:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals are determined.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface.

    • Dipole Moment: The magnitude and vector of the molecular dipole moment are computed.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-31++G(d,p)) A->B C 3. Frequency Calculation (Validation Step) B->C D Is Imaginary Frequency = 0? C->D D->B No (Transition State) E 4. Electronic Property Calculation (HOMO, LUMO, MEP, Dipole Moment) D->E Yes (True Minimum) F 5. Data Analysis & Interpretation E->F

References

Methodological & Application

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine Suzuki coupling reaction protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Value of Polysubstituted Azaindoles

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific substrate, this compound, is a highly functionalized building block offering three distinct points for diversification through cross-coupling reactions. The presence of three different halogens (iodine, bromine, and chlorine) allows for sequential, chemoselective functionalization, making it an exceptionally valuable intermediate in the synthesis of complex molecular architectures for drug discovery.[1]

This guide provides a comprehensive technical overview and a detailed protocol for performing a chemoselective Suzuki-Miyaura coupling reaction on this substrate. The focus is on leveraging the inherent reactivity differences of the carbon-halogen bonds to achieve selective C-C bond formation at the most reactive C2-iodo position.

The Principle of Chemoselectivity in Palladium Catalysis

The success of a selective Suzuki coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The rate-determining step for many cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the C-X bond.[2] The established reactivity order for this step is:

C-I > C-Br > C-Cl [3]

This predictable trend allows for the selective coupling at the C2-iodo position under carefully controlled conditions, leaving the C5-bromo and C4-chloro positions intact for subsequent transformations. By modulating the catalyst, reaction time, and temperature, a high degree of selectivity can be achieved.

G sub This compound mol C2 C2-Iodo (Most Reactive) mol:ne->C2:w C5 C5-Bromo (Intermediate Reactivity) mol:sw->C5:e C4 C4-Chloro (Least Reactive) mol:w->C4:e

Figure 1. Reactivity hierarchy of halogen substituents.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide.[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

  • Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-halogen bond (preferentially C-I) of the azaindole substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[2][6]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Figure 2. The generalized Suzuki-Miyaura catalytic cycle.

Protocol for Selective C2-Arylation

This protocol details a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C2 position of this compound.

Materials and Reagents
ReagentRoleTypical EquivalentsM.W.
This compoundSubstrate1.0357.37
Arylboronic AcidCoupling Partner1.2 - 1.5Variable
Pd(PPh₃)₄ or PdCl₂(dppf)Catalyst0.03 - 0.05 (3-5 mol%)1155.56 / 816.64
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0138.21
1,4-DioxaneSolvent-88.11
WaterCo-Solvent-18.02

Experimental Procedure

G start Start setup 1. Reaction Setup - Add solids (azaindole, boronic acid, base, catalyst) to a dry flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x). setup->inert solvents 3. Solvent Addition - Add degassed 1,4-dioxane and water via syringe. inert->solvents reaction 4. Reaction - Heat mixture to 80-100 °C with vigorous stirring. - Monitor by TLC or LC-MS. solvents->reaction workup 5. Work-up - Cool to RT. - Dilute with EtOAc and water. - Separate layers. reaction->workup extract 6. Extraction - Extract aqueous layer with EtOAc (2x). - Combine organic layers, wash with brine. workup->extract purify 7. Purification - Dry over Na₂SO₄, filter, and concentrate. - Purify crude product via column chromatography. extract->purify end End (Isolated Product) purify->end

Figure 3. Step-by-step experimental workflow.
  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[8]

  • Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Using syringes, add degassed 1,4-dioxane followed by degassed water to the flask. A typical solvent ratio is 4:1 to 5:1 dioxane:water, with a substrate concentration of approximately 0.1 M.[9]

  • Reaction Conditions : Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. For microwave-assisted reactions, irradiate at 100-120 °C.[8]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material. Selective C-2 coupling is typically complete within 1-4 hours. Over-extending the reaction time may lead to competing coupling at the C-5 bromo position.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Purification : Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-aryl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine product.

Expert Insights: Critical Parameter Optimization

The Catalyst: Heart of the Reaction

The choice of palladium catalyst and its associated ligands is paramount.[10]

  • Pd(PPh₃)₄ : Tetrakis(triphenylphosphine)palladium(0) is a reliable and commonly used catalyst that is often sufficient for coupling with reactive aryl iodides.[11]

  • PdCl₂(dppf) : This catalyst is also highly effective and demonstrates good functional group tolerance.[12]

  • Buchwald-Hartwig Ligands : For more challenging couplings or to promote reactivity at lower temperatures, catalyst systems using bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ can be employed.[13][14] However, these highly active catalysts may reduce selectivity, so shorter reaction times are critical.

The Base: The Unsung Hero

The base plays a multifaceted role, primarily by activating the boronic acid to form a more reactive boronate complex.[7][15]

  • K₂CO₃ (Potassium Carbonate) : A moderately strong and inexpensive base that is effective in many Suzuki couplings. Its solubility in the aqueous phase is crucial for the reaction.[12]

  • K₃PO₄ (Potassium Phosphate) : A stronger base that can be beneficial for less reactive boronic acids. It is often used in non-aqueous conditions or with minimal water.[14]

  • Caution with N-H Substrates : The pyrrole N-H is acidic and can be deprotonated by strong bases. While this doesn't always inhibit the reaction, it can alter the electronic properties of the substrate. Using a base like K₂CO₃ is generally a safe and effective choice for unprotected azaindoles.[14]

The Solvent System: Creating the Right Environment

The solvent must solubilize the organic substrate, the boronic acid, and the catalyst, while the aqueous phase dissolves the inorganic base.[16]

  • Dioxane/Water or DME/Water : These are the most common solvent systems, providing a good balance of polarity to accommodate all reaction components.[17]

  • Toluene/Water : A less polar option that can be effective, particularly with Pd(PPh₃)₄.[16]

  • Polar Aprotic Solvents (DMF, DMSO) : While effective, these solvents can sometimes influence selectivity in complex systems and can be harder to remove during work-up.[18][19] Thorough degassing of all solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting and Safety

  • Low Yield : May be caused by inactive catalyst (ensure proper inert atmosphere), insufficient heating, or impure reagents. Consider a more active ligand system if necessary.

  • Lack of Selectivity (Side Products) : If coupling at the C-Br position is observed, reduce the reaction time or temperature. A less active catalyst may also improve selectivity.

  • Protodeboronation : If the boronic acid decomposes, ensure the reaction is thoroughly deoxygenated and consider using a milder base or different solvent system.[12]

  • Safety : Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Organic solvents are flammable. Boronic acids can be irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of complex, functionalized 7-azaindoles. By understanding the fundamental principles of palladium catalysis and carefully controlling the reaction parameters—particularly catalyst choice and reaction time—researchers can selectively functionalize the C2-iodo position with high efficiency. This opens the door to further diversification at the remaining halogenated sites, providing a robust platform for the rapid generation of novel compounds in drug discovery and materials science.

References

synthesis of protein kinase inhibitors using 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of Protein Kinase Inhibitors Using 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent protein kinase inhibitors.[1][2][3] Its ability to act as an excellent hinge-binding motif, forming two critical hydrogen bonds with the kinase hinge region, has cemented its role in the design of numerous therapeutics, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1][2][4] This application note provides a detailed guide to the strategic utilization of This compound , a highly versatile starting material, for the modular synthesis of diverse kinase inhibitors. We will explore the principles of regioselective functionalization and provide detailed, field-proven protocols for key synthetic transformations.

The Strategic Advantage of Orthogonal Halogenation

The power of this compound lies in its unique arrangement of three different halogens at the C2, C4, and C5 positions. This "orthogonal" halogenation allows for a programmed, sequential approach to molecular diversification. The reactivity of these carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows a well-established trend:

C–I > C–Br > C–Cl

This predictable reactivity hierarchy is a cornerstone of the synthetic strategy. The C2-iodo group is the most labile and serves as the primary site for initial diversification.[5][6][7] The C5-bromo group offers a secondary point for modification under slightly more forcing conditions, while the C4-chloro group is the most robust, typically requiring specialized catalyst systems for its activation.[8][9][10] This step-wise approach enables the precise and controlled construction of complex molecular architectures around the 7-azaindole core.

G Start 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine Step1 C2 Functionalization (Suzuki, Sonogashira, etc.) Start->Step1 Highly Reactive C-I Bond Intermediate1 C2-Substituted Intermediate Step1->Intermediate1 Step2 C5 Functionalization (Suzuki, etc.) Intermediate1->Step2 Moderately Reactive C-Br Bond Intermediate2 C2,C5-Disubstituted Intermediate Step2->Intermediate2 Step3 C4 Functionalization (Buchwald-Hartwig Amination) Intermediate2->Step3 Least Reactive C-Cl Bond Final Trisubstituted Kinase Inhibitor Scaffold Step3->Final

Caption: Sequential functionalization strategy for the 7-azaindole core.

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable. They provide a foundation for the synthesis of a wide array of kinase inhibitors targeting families such as JAK, Aurora, VEGFR, PI3K, and c-Met.[11][12][13][14][15][16][17]

Protocol 1: Suzuki-Miyaura Coupling at the C2-Position

This protocol facilitates the formation of a C-C bond by coupling the C2-iodo position with a boronic acid or ester. This is the most common initial step for introducing aryl or heteroaryl moieties.

  • Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and the commercial availability of a vast library of boronic acids. The reaction proceeds selectively at the C2-iodo position due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl, allowing for facile oxidative addition to the Pd(0) catalyst at lower temperatures.

Materials:

Reagent Amount Molar Equiv.
This compound 1.0 mmol 1.0
(Hetero)aryl boronic acid 1.2 mmol 1.2
Pd(PPh₃)₄ 0.05 mmol 0.05
K₂CO₃ (anhydrous) 3.0 mmol 3.0
1,4-Dioxane 8 mL -

| Water | 2 mL | - |

Procedure:

  • To an oven-dried reaction vial, add this compound, the (hetero)aryl boronic acid, and K₂CO₃.

  • Seal the vial with a septum and purge with a stream of argon or nitrogen for 10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add Pd(PPh₃)₄ to the vial. The use of a pre-catalyst can also be considered for improved consistency.

  • Add the degassed solvent mixture (1,4-dioxane and water). The solvents should be sparged with argon for at least 20 minutes prior to use.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at the C2-Position

This protocol introduces alkyne functionalities, which are valuable for probing deep hydrophobic pockets in the kinase ATP binding site or for subsequent modifications via click chemistry.

  • Rationale: The Sonogashira coupling involves a synergistic catalytic cycle between palladium and copper.[18] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[19][20] This dual-catalyst system enables the reaction to proceed under mild conditions.

Materials:

Reagent Amount Molar Equiv.
This compound 1.0 mmol 1.0
Terminal Alkyne 1.5 mmol 1.5
PdCl₂(PPh₃)₂ 0.03 mmol 0.03
Copper(I) Iodide (CuI) 0.06 mmol 0.06
Triethylamine (Et₃N) 5.0 mmol 5.0

| Anhydrous DMF or THF | 10 mL | - |

Procedure:

  • Add this compound, PdCl₂(PPh₃)₂, and CuI to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (DMF or THF) via syringe.

  • Add triethylamine, which acts as both a base and a solvent, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat gently to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C4-Position

This protocol is essential for installing amine side chains, which frequently serve as key hydrogen bond donors or acceptors, interacting with the kinase active site.[21] It is typically performed on an intermediate where C2 and/or C5 have already been functionalized.

  • Rationale: The C4-chloro bond is significantly less reactive than the iodo and bromo counterparts. Effecting this transformation requires a more specialized catalytic system.[10] The Buchwald-Hartwig amination employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos).[9][22] These ligands facilitate the challenging oxidative addition step at the electron-rich C-Cl bond and promote the final reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.[8][9]

Materials:

Reagent Amount Molar Equiv.
C2,C5-disubstituted-4-chloro-7-azaindole 1.0 mmol 1.0
Primary or Secondary Amine 1.2 mmol 1.2
Pd₂(dba)₃ 0.02 mmol 0.02
RuPhos 0.08 mmol 0.08
Sodium tert-butoxide (NaOtBu) 1.5 mmol 1.5

| Anhydrous Toluene or Dioxane | 10 mL | - |

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the 4-chloro-7-azaindole substrate, Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vial.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial tightly and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. These reactions can take 12-24 hours.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

G Start This compound C2-I C4-Cl C5-Br Reaction1 Suzuki Coupling (ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃) Start:c2->Reaction1 Intermediate1 C2-Aryl Intermediate C4-Cl C5-Br Reaction1->Intermediate1:start Reaction2 Buchwald-Hartwig (R₂NH, Pd₂(dba)₃, RuPhos, NaOtBu) Intermediate1:c4->Reaction2 Final Final Inhibitor Scaffold C2-Aryl C4-NR₂ C5-Br Reaction2->Final:start

Caption: Hypothetical workflow from starting material to a final inhibitor.

Summary of Applications

The synthetic routes enabled by this compound provide access to a multitude of kinase inhibitor classes. The strategic installation of different moieties at the C2, C4, and C5 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Kinase Target FamilyKey Structural Features & Synthetic Rationale
JAK (Janus Kinase) C2-aryl or heteroaryl groups are common. The C4 position is often substituted with amides or small amines to interact with the hinge region.[11]
Aurora Kinase Often feature larger aromatic systems at C2 and require specific amine substitutions at C4 to achieve isoform selectivity (Aurora A vs. B).[11][13]
VEGFR (Vascular Endothelial Growth Factor Receptor) Typically possess extended hydrophobic moieties at C2 and C5, with a hydrogen-bonding group at C4 to anchor the molecule in the active site.[15][17][23]
PI3K (Phosphoinositide 3-kinase) The 7-azaindole core forms two hydrogen bonds with Val882. Diversification at C2 and C5 is used to target specific isoforms (α, β, γ, δ).[12]
c-Met C2 and C5 positions are often explored with various aryl and heteroaryl groups to occupy the ATP binding site, while the core N1 and N7 atoms interact with Met1160 in the hinge.[11][16]

Troubleshooting and Expert Insights

  • Low Conversion in Suzuki Coupling: Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. Consider using a more active palladium pre-catalyst (e.g., SPhos Pd G2) if Pd(PPh₃)₄ is ineffective.

  • Dehalogenation Side Products: Dehalogenation (replacement of a halogen with hydrogen) can compete with the desired cross-coupling. This is often exacerbated by prolonged reaction times or excessive temperatures. Monitor reactions closely and stop them once the starting material is consumed.

  • Poor Yields in Buchwald-Hartwig Amination: The success of this reaction is highly dependent on the purity of the reagents and the exclusion of air and moisture.[9] Ensure NaOtBu is fresh and handled exclusively in a glovebox. The choice of ligand is also critical and may require screening for optimal results.

  • N-H Protection: While many of these reactions can be performed on the unprotected N-H of the pyrrole ring, stubborn substrates or those prone to N-arylation side reactions may benefit from protection with a group like tosyl (Ts) or Boc, which can be removed in a subsequent step.[11]

By leveraging the differential reactivity of its three halogen atoms, this compound serves as an exceptionally powerful platform for the efficient and modular synthesis of next-generation protein kinase inhibitors.

References

Application Notes and Protocols for Cell-Based Assays of Compounds Derived from 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structure serves as a versatile backbone for designing potent and selective modulators of kinase activity, which are critical targets in oncology and inflammatory diseases.[1][2] Derivatives of this core structure have been successfully developed to target a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinases (JAKs).[3][4][]

The starting material, 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a highly functionalized precursor, offering multiple reaction sites for synthetic chemists to generate diverse compound libraries. The strategic placement of halogen atoms allows for selective chemical modifications, such as Suzuki or C-N coupling reactions, to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific kinase targets.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize novel compounds derived from this scaffold. The protocols herein are designed to follow a logical, multi-tiered screening cascade—from initial cytotoxicity profiling to specific kinase inhibition and direct target engagement—providing a robust framework for evaluating new chemical entities.

Part 1: Initial Compound Profiling - Cytotoxicity and Apoptosis

The first critical step in evaluating any new potential anti-cancer agent is to determine its effect on cell viability and its ability to induce programmed cell death (apoptosis).[6] These initial screens provide essential dose-response information and preliminary mechanistic insights.

General Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[7] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is proportional to the number of living cells.

Principle of Causality: This assay is selected for initial screening due to its high throughput, cost-effectiveness, and reliability in establishing a dose-dependent effect of a novel compound on cell proliferation.[7] The resulting half-maximal inhibitory concentration (IC50) value is a key metric of a compound's potency.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

Cell LineCompound X (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer)[Insert experimental value]15.2 ± 1.8[8]
A549 (Lung Cancer)[Insert experimental value][Insert experimental value]
PC-3 (Prostate Cancer)[Insert experimental value][Insert experimental value]

Table 1: Example Data Presentation for Cytotoxicity Screening.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if cytotoxicity is mediated by apoptosis, the Annexin V assay is a standard and reliable method.[9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[9] Propidium Iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[10]

Principle of Causality: This flow cytometry-based assay provides a quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations, offering crucial insight into the compound's mechanism of cell death.[8][10]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[11]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[10]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[10]

G cluster_workflow Apoptosis Assay Workflow cluster_results Flow Cytometry Quadrants start Seed and Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze Q1 Necrotic (AV+/PI+) Q2 Late Apoptotic (AV+/PI+) Q3 Viable (AV-/PI-) Q4 Early Apoptotic (AV+/PI-)

Caption: Workflow and interpretation of the Annexin V/PI apoptosis assay.

Part 2: Target-Oriented Assays - Kinase Inhibition and Pathway Analysis

Given that the pyrrolo[2,3-b]pyridine scaffold is prevalent in kinase inhibitors, the next logical step is to investigate the compound's effect on specific kinases and their downstream signaling pathways.[1] Based on existing literature, likely targets for novel derivatives include FGFR, CDK8, and JAK family kinases.[3][4][]

Cellular Kinase Activity Assays

Cell-based kinase assays are crucial as they provide information on how a compound interacts with its target in a physiological context, which is more relevant than in vitro biochemical assays.[13] These assays typically measure the phosphorylation of a downstream substrate as a readout for kinase activity.[14]

Principle of Causality: By measuring the inhibition of substrate phosphorylation within a cell, we can directly assess the compound's potency and selectivity against a specific kinase target. This is a more direct measure of target engagement than phenotypic assays alone.

General Protocol: Western Blotting for Phospho-Proteins

Western blotting is a fundamental technique to quantify changes in protein phosphorylation.[7][15][16]

  • Cell Culture and Treatment: Culture relevant cell lines to 70-80% confluency. For many kinase pathways, it is advisable to serum-starve cells for 4-12 hours to reduce basal phosphorylation levels.[7][15]

  • Stimulation and Inhibition: Pre-treat cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with an appropriate agonist to activate the kinase pathway of interest (e.g., FGF for FGFR, IL-2 for JAK3).[6][17]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]

  • Antibody Incubation: Block the membrane (typically with 5% BSA in TBST for phospho-antibodies to reduce background) and incubate with a primary antibody specific to the phosphorylated form of the target protein (e.g., p-FGFR, p-STAT5).[16] Subsequently, strip the membrane and re-probe with an antibody for the total protein as a loading control.[18]

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[7]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[15]

G cluster_pathway Example: FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2a FRS2α FGFR->FRS2a Phosphorylates (p-FRS2α) RAS_RAF_MEK RAS-RAF-MEK FRS2a->RAS_RAF_MEK PI3K PI3K FRS2a->PI3K ERK ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound Pyrrolo[2,3-b]pyridine Derivative Compound->FGFR Inhibits

Caption: Simplified FGFR signaling cascade, a potential target pathway.

Specific Kinase Assay Considerations:

  • FGFR Assays: Use cell lines with known FGFR amplifications or mutations, such as MDA-MB453 (FGFR4 overexpression).[19] Assess the phosphorylation of FGFR itself and key downstream adaptors like FRS2α.[17][19]

  • CDK8 Assays: Utilize reporter gene assays, such as an NFκB-dependent luciferase reporter in HEK293 cells, as CDK8 potentiates NFκB-driven transcription. A selective inhibitor will reduce luciferase expression in wild-type cells but not in CDK8/19 double-knockout cells.[13]

  • JAK3 Assays: Employ cell lines dependent on JAK3 signaling, such as 32D cells expressing the IL-2 receptor β-chain (32D/IL-2Rβ).[6] In these cells, IL-2 specifically activates a JAK3/STAT5 pathway. Inhibition of STAT5 phosphorylation following IL-2 stimulation is a direct measure of JAK3 inhibition.[6]

Part 3: Target Engagement and Validation

Confirming that a compound directly binds to its intended target within a live cell is the gold standard for validating its mechanism of action. This step is crucial to ensure that the observed cellular effects are not due to off-target activities.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target interaction in a cellular environment. The principle is based on ligand-induced thermal stabilization of the target protein.[20] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.

Principle of Causality: This assay provides direct evidence of target engagement by measuring a physical change (thermal stability) in the target protein upon compound binding within intact cells, which is a critical validation step.[20]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to create a melt curve.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods like ELISA.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

G cluster_workflow CETSA Workflow start Treat Cells with Compound or Vehicle heat Heat Aliquots to Different Temperatures start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge analyze Analyze Soluble Fraction by Western Blot centrifuge->analyze plot Plot Melt Curve analyze->plot

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Polysubstituted 7-Azaindoles in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of a wide array of therapeutic agents.[1][2] Its structural resemblance to purine and indole moieties allows it to function as an effective hinge-binding motif in many protein kinases, making it a focal point for the design of novel kinase inhibitors for oncology and other indications.[3][4] The strategic functionalization of the 7-azaindole core is therefore a critical endeavor in the pursuit of new and improved bioactive molecules.

This guide provides a detailed technical overview and actionable protocols for the selective synthesis of complex bioactive molecules starting from the highly functionalized building block, 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine . The presence of three distinct halogen atoms at the C2, C4, and C5 positions, each with differential reactivity, offers a unique opportunity for sequential and regioselective cross-coupling reactions. This allows for the controlled and systematic introduction of diverse chemical moieties, enabling the rapid generation of libraries of novel compounds for structure-activity relationship (SAR) studies.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][6] This fundamental principle governs the synthetic strategy outlined herein, where we will exploit this reactivity differential to achieve selective functionalization, starting with the most reactive C2-iodo position, followed by the C5-bromo position, and concluding with the least reactive C4-chloro position.

Section 1: Selective Functionalization at the C2-Iodo Position via Sonogashira Coupling

The carbon-iodine bond is the most labile of the three carbon-halogen bonds in the starting material, making the C2 position the most susceptible to oxidative addition to a palladium(0) catalyst. This high reactivity allows for selective functionalization at this site under relatively mild conditions, leaving the C-Br and C-Cl bonds intact. The Sonogashira coupling is an excellent choice for the initial transformation, as the introduction of an alkynyl group at C2 provides a versatile handle for further elaboration into various heterocyclic systems or for use as a key pharmacophoric element.[7][8][9]

A highly efficient and selective method for the alkynylation of a related 4-chloro-2-iodo-7-azaindole has been reported, utilizing a Pd/C catalyst system in an aqueous medium.[1] This protocol is adapted here for the this compound starting material. The use of a heterogeneous palladium on carbon catalyst offers the advantages of being cost-effective, easily removable by filtration, and often reusable.

Protocol 1: Selective Sonogashira Coupling at the C2-Iodo Position

This protocol describes the selective coupling of a terminal alkyne to the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Deionized Water

Procedure:

  • To a round-bottom flask, add this compound, the terminal alkyne, 10% Pd/C, PPh₃, and CuI.

  • Add deionized water to the flask, followed by triethylamine.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Representative Sonogashira Couplings at C2

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5-Bromo-4-chloro-2-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine~85-95
2Ethynyltrimethylsilane5-Bromo-4-chloro-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine~90-98
3Propargyl alcohol3-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)prop-2-yn-1-ol~80-90
41-Ethynylcyclohexene5-Bromo-4-chloro-2-(cyclohex-1-en-1-ylethynyl)-1H-pyrrolo[2,3-b]pyridine~85-95

Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction scale.

Experimental Workflow: Selective C2-Sonogashira Coupling

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product cluster_workup Workup & Purification start_material 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine catalyst 10% Pd/C, PPh3, CuI start_material->catalyst 1. Add to flask alkyne Terminal Alkyne (R-C≡CH) alkyne->catalyst base Et3N, Water catalyst->base temp Room Temperature base->temp 2. Stir 4-6h workup Filtration (Celite) Extraction (EtOAc) Column Chromatography temp->workup 3. Reaction complete product 2-Alkynyl-5-bromo-4-chloro- 1H-pyrrolo[2,3-b]pyridine workup->product

Caption: Workflow for selective Sonogashira coupling at the C2-iodo position.

Section 2: Sequential Functionalization at the C5-Bromo Position via Suzuki-Miyaura Coupling

With the C2 position functionalized, the next most reactive site is the C5-bromo position. The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, making it an ideal choice for introducing aryl, heteroaryl, or vinyl groups at this position.[10][11][12] The successful execution of a sequential Suzuki coupling after an initial Sonogashira reaction has been demonstrated on related 7-azaindole systems.[1][13] The choice of a suitable palladium catalyst and ligand is crucial to ensure high yields and prevent unwanted side reactions. A catalyst system comprising a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is often effective for coupling at less reactive C-Br bonds.[14]

Protocol 2: Suzuki-Miyaura Coupling at the C5-Bromo Position

This protocol outlines the coupling of a boronic acid or ester to the C5 position of a 2-alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.

Materials:

  • 2-Alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1) (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Ester (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a Schlenk tube, add the 2-alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, boronic acid/ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Representative Suzuki-Miyaura Couplings at C5

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Alkynyl-4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine~70-85
24-Methoxyphenylboronic acid2-Alkynyl-4-chloro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine~75-90
3Pyridin-3-ylboronic acid2-Alkynyl-4-chloro-5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine~60-75
4Vinylboronic acid pinacol ester2-Alkynyl-4-chloro-5-vinyl-1H-pyrrolo[2,3-b]pyridine~65-80

Yields are estimated based on similar reported reactions and may vary depending on the specific substrates and reaction scale.

Experimental Workflow: Sequential C5-Suzuki Coupling

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start_material 2-Alkynyl-5-bromo-4-chloro- 1H-pyrrolo[2,3-b]pyridine boronic_acid Ar-B(OH)2 start_material->boronic_acid 1. Combine reagents catalyst Pd2(dba)3, SPhos boronic_acid->catalyst base K3PO4 catalyst->base solvent Dioxane/Water, 80-100 °C base->solvent 2. Heat 12-24h product 2-Alkynyl-5-aryl-4-chloro- 1H-pyrrolo[2,3-b]pyridine solvent->product 3. Workup & Purification

Caption: Workflow for sequential Suzuki-Miyaura coupling at the C5-bromo position.

Section 3: Final Functionalization at the C4-Chloro Position via Buchwald-Hartwig Amination

The carbon-chlorine bond at the C4 position is the least reactive of the three halogens, typically requiring more forcing conditions or highly active catalyst systems to participate in cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has been successfully applied to the amination of 4-chloro-7-azaindoles.[9][15] The use of specialized biarylphosphine ligands, such as RuPhos or XPhos, in combination with a palladium precatalyst and a strong base like sodium tert-butoxide, is often necessary to achieve efficient coupling with a variety of primary and secondary amines.[16]

Protocol 3: Buchwald-Hartwig Amination at the C4-Chloro Position

This protocol details the amination of the C4 position of a 2,5-disubstituted-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 2-Alkynyl-5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine (from Protocol 2) (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Pd(OAc)₂ (5 mol%) or a suitable Palladium Precatalyst (e.g., RuPhos Pd G3)

  • RuPhos (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 2,5-disubstituted-4-chloro-1H-pyrrolo[2,3-b]pyridine, Pd(OAc)₂, RuPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add the anhydrous toluene, followed by the amine, via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 4-amino-2,5-disubstituted-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Representative Buchwald-Hartwig Aminations at C4

EntryAmineCatalyst SystemProductYield (%)
1MorpholinePd(OAc)₂ / RuPhos4-(Morpholin-4-yl)-2,5-disubstituted-1H-pyrrolo[2,3-b]pyridine~60-80
2AnilineRuPhos Pd G3N-Phenyl-2,5-disubstituted-1H-pyrrolo[2,3-b]pyridin-4-amine~50-70
3BenzylaminePd(OAc)₂ / RuPhosN-Benzyl-2,5-disubstituted-1H-pyrrolo[2,3-b]pyridin-4-amine~65-85
4PiperidineRuPhos Pd G34-(Piperidin-1-yl)-2,5-disubstituted-1H-pyrrolo[2,3-b]pyridine~70-90

Yields are estimated based on similar reported reactions and are highly dependent on the specific substrates and catalyst system used.

Experimental Workflow: Complete Sequential Functionalization

G start 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine step1 Step 1: C2-Sonogashira (Pd/C, CuI, Et3N) start->step1 intermediate1 2-Alkynyl-5-bromo-4-chloro- 1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Step 2: C5-Suzuki (Pd2(dba)3, SPhos, K3PO4) intermediate1->step2 intermediate2 2-Alkynyl-5-aryl-4-chloro- 1H-pyrrolo[2,3-b]pyridine step2->intermediate2 step3 Step 3: C4-Buchwald-Hartwig (Pd(OAc)2, RuPhos, NaOtBu) intermediate2->step3 final_product 4-Amino-2-alkynyl-5-aryl- 1H-pyrrolo[2,3-b]pyridine (Bioactive Molecule) step3->final_product

References

Application Note: Chemoselective Sonogashira Coupling of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, appearing in numerous clinically approved drugs and late-stage clinical candidates. Its ability to act as a bioisostere of indole and engage in key hydrogen bonding interactions has made it a cornerstone for the design of kinase inhibitors, antivirals, and other therapeutic agents. The functionalization of this core structure is paramount for modulating pharmacological properties.

Among the most robust and versatile methods for introducing carbon-carbon bonds is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, providing a direct route to arylalkynes and conjugated enynes.[3][4] These products are not only valuable final targets but also serve as versatile intermediates for further transformations, including the synthesis of more complex heterocyclic systems.[5][6][7]

This application note provides a detailed protocol and scientific rationale for the chemoselective Sonogashira coupling of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The presence of three distinct halogen atoms on the 7-azaindole core presents a unique challenge and opportunity for selective functionalization. By exploiting the differential reactivity of the C-X bonds, we can achieve site-specific alkynylation, a critical capability for building molecular complexity in a controlled manner.

Substrate Analysis: The Principle of Chemoselectivity

The success of a selective coupling on a polyhalogenated substrate hinges on the inherent reactivity differences of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The rate-limiting step in the Sonogashira catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex.[1] The bond strength of C-X decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition follows the inverse trend:

C-I > C-Br > C-Cl [8]

This established reactivity hierarchy is the cornerstone of our experimental design. For the substrate this compound, the C-I bond at the 2-position is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Br bond at the 5-position or the C-Cl bond at the 4-position. By carefully controlling the reaction conditions, particularly temperature, we can selectively couple a terminal alkyne at the C2-iodo position while leaving the bromo and chloro substituents intact for subsequent orthogonal functionalization.[1][3]

PositionHalogenRelative Bond StrengthExpected Reactivity in Sonogashira Coupling
C2IodineWeakestHighest (Site of selective coupling)
C5BromineIntermediateModerate (Requires more forcing conditions)
C4ChlorineStrongestLowest (Generally unreactive under these conditions)

Reaction Mechanism: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3] While copper-free variants exist, the classic Pd/Cu co-catalyzed system is highly efficient and widely employed.[1]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst inserts into the most reactive C-X bond (C-I in our substrate) to form a Pd(II) complex. This is the rate-determining and selectivity-defining step.[9]

    • Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.[9][10]

    • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.[9][10]

  • Copper Cycle :

    • Acetylide Formation : The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[10][11] This increases the nucleophilicity of the alkyne for the transmetalation step.

// Connect cycles Cu_Acetylide -> PdII_A [ltail=cluster_cu, lhead=cluster_pd, label=" Cu-Acetylide\n Transfer", color="#EA4335", style=dashed, constraint=false]; }

References

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its derivatives are integral to a multitude of therapeutic agents, including kinase inhibitors for oncology, antiviral compounds, and phosphodiesterase 4B (PDE4B) inhibitors for central nervous system (CNS) diseases.[3][4] The ability to precisely install various amine functionalities onto this core structure is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates.[5]

The polyhalogenated substrate, 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a versatile building block, offering three distinct reaction sites for functionalization.[6][7] However, this complexity also presents a significant synthetic challenge: achieving regioselective amination at a single desired position. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for forming carbon-nitrogen (C-N) bonds with exceptional functional group tolerance and broad substrate scope.[8][9] This guide provides a detailed exploration of the mechanistic principles and practical protocols for controlling the regioselective amination of this tri-halogenated 7-azaindole, empowering researchers to unlock its synthetic potential.

Mechanistic Underpinnings of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[10] A simplified, generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12]

  • Oxidative Addition: A low-valent Palladium(0) species, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halogen (C-X) bond of the aryl halide. This is often the rate-determining step, and its facility is highly dependent on the nature of the halogen.[12]

  • Amine Coordination & Deprotonation: The resulting Pd(II)-aryl complex coordinates with the incoming amine. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst to re-enter the cycle.[10]

The choice of phosphine ligand is critical, as its steric and electronic properties profoundly influence catalyst activity, stability, and selectivity.[13][14] Bulky, electron-rich ligands generally accelerate both the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[15][16]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [Ar-Pd(II)(NHR'R'')L_n]^+X^- OA_Complex->Amine_Coord Amine Coordination (+ HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Coord->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR'R'') ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Principle of Regioselectivity: A Tale of Three Halogens

The selective functionalization of this compound hinges on the differential reactivity of the three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition generally follows the trend of C-I > C-Br > C-Cl.[17][18] This is attributed to the decreasing bond dissociation energies down the halogen group (C-I ≈ 228 kJ/mol, C-Br ≈ 285 kJ/mol, C-Cl ≈ 346 kJ/mol).

This inherent reactivity hierarchy can be exploited to achieve selective amination:

  • C2-Iodo Position: As the most reactive site, the C-I bond can be selectively targeted under milder conditions (e.g., lower temperatures, less forcing catalyst systems), leaving the C-Br and C-Cl bonds untouched.

  • C5-Bromo Position: After functionalizing the iodo position or by using slightly more forcing conditions, the C-Br bond becomes the next most reactive site for amination.

  • C4-Chloro Position: The C-Cl bond is the least reactive. Its amination typically requires more specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), higher temperatures, and stronger bases.[15][19]

Regioselectivity Substrate This compound C2-I (Most Reactive) C5-Br (Intermediate) C4-Cl (Least Reactive) C2_Product C2-Amination Product Substrate:f1->C2_Product Mild Conditions C5_Product C5-Amination Product Substrate:f2->C5_Product Moderate Conditions C4_Product C4-Amination Product Substrate:f3->C4_Product Forcing Conditions

Caption: Reactivity hierarchy for selective amination.

Experimental Protocols

General Considerations & Best Practices:

  • Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen. All reactions must be set up under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[9]

  • Anhydrous Solvents: Solvents must be anhydrous and degassed prior to use to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.[20]

  • Reagent Purity: The purity of the aryl halide, amine, base, and catalyst is crucial for reproducible results.

  • Safety: Handle all reagents, especially palladium catalysts and strong bases like sodium tert-butoxide, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[21]

Protocol 1: Selective Amination at the C2-Iodo Position

This protocol leverages the high reactivity of the C-I bond to achieve selective amination under relatively mild conditions.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))A common, reliable Pd(0) source.
Ligand XantphosA bidentate phosphine with a large bite angle, effective for C-I coupling and often provides good selectivity.[10]
Base Cs₂CO₃ (Cesium Carbonate)A moderately strong base sufficient for C-I coupling, minimizing side reactions at less reactive sites.
Solvent 1,4-Dioxane or TolueneAprotic solvents that are standard for this chemistry.[20]
Temperature 80-90 °CSufficiently high to promote C-I coupling without significant C-Br or C-Cl activation.
Stoichiometry Aryl Halide (1.0 eq), Amine (1.1-1.2 eq), Base (2.0 eq), Pd₂(dba)₃ (1-2 mol%), Ligand (2.2-4.4 mol%)Standard stoichiometry to ensure complete consumption of the limiting reagent.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.044 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the desired amine (1.2 eq) followed by anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes, then heat to 90 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the 2-amino-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: Selective Amination at the C5-Bromo Position

This protocol is designed for substrates where the C2-iodo position has already been functionalized, or for a one-pot sequential functionalization. More forcing conditions are required compared to C-I coupling.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ (Palladium(II) Acetate)A stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
Ligand RuPhos or BrettPhosBulky, electron-rich biarylmonophosphine ligands that are highly effective for the more challenging C-Br amination.[22][23]
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base required to facilitate the amination of the less reactive C-Br bond.
Solvent TolueneAn excellent solvent for C-Br aminations, often giving cleaner reactions than ethereal solvents at higher temperatures.
Temperature 100-110 °CHigher temperature is necessary to drive the oxidative addition of the C-Br bond.
Stoichiometry Aryl Halide (1.0 eq), Amine (1.2 eq), Base (1.5-2.0 eq), Pd(OAc)₂ (2-3 mol%), Ligand (4-6 mol%)Increased catalyst loading may be beneficial for this more difficult coupling.

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of argon, add Pd(OAc)₂ (0.03 eq) and RuPhos (0.06 eq) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene and stir for 5 minutes to form the catalyst complex.

  • In a separate flask, add the C2-functionalized 5-bromo-4-chloro-7-azaindole (1.0 eq), the desired amine (1.2 eq), and NaOtBu (2.0 eq).

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.

  • Seal the vessel and heat to 110 °C with vigorous stirring.

  • Monitor the reaction until completion (typically 12-24 hours).

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amination at the C4-Chloro Position

Coupling at the C4-chloro position is the most challenging and requires a highly active catalyst system. This protocol is intended for a substrate that has already been functionalized at the C2 and C5 positions.

ParameterRecommended ConditionRationale
Palladium Precursor BrettPhos Pd G3 or G4 PrecatalystAir-stable, highly active precatalysts that ensure efficient generation of the active Pd(0)L species, crucial for C-Cl activation.[24]
Ligand BrettPhos (if not using a precatalyst)A highly effective ligand for the monoarylation of primary amines with aryl chlorides.[22]
Base LHMDS (Lithium bis(trimethylsilyl)amide) or K₃PO₄Strong bases that are often superior for difficult C-Cl couplings, especially with sensitive substrates.[25]
Solvent t-BuOH/Toluene mixture or DioxaneSolvents and co-solvents known to promote difficult C-Cl aminations.[10]
Temperature 110-120 °CHigh temperatures are essential for the oxidative addition of the inert C-Cl bond.
Stoichiometry Aryl Chloride (1.0 eq), Amine (1.3 eq), Base (2.1 eq), Precatalyst (3-5 mol%)Higher catalyst and reagent loadings are often necessary to achieve good conversion.

Step-by-Step Procedure:

  • Inside a glovebox, charge a vial with the C2,C5-difunctionalized 4-chloro-7-azaindole (1.0 eq), the desired amine (1.3 eq), LHMDS (2.1 eq), and the BrettPhos Pd G3 precatalyst (0.05 eq).

  • Add anhydrous, degassed tert-butanol.

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and place it in a preheated heating block at 120 °C.

  • Stir vigorously for 18-36 hours, monitoring for completion.

  • Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via preparative TLC or column chromatography to isolate the fully functionalized 2,4,5-trisubstituted-1H-pyrrolo[2,3-b]pyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A1 Dry Glassware A2 Inert Atmosphere (Ar/N2) A1->A2 A3 Use Anhydrous/ Degassed Solvents A2->A3 B1 Add Solids: Aryl Halide, Base, Catalyst, Ligand A3->B1 B2 Add Liquids: Solvent, Amine B1->B2 B3 Heat to Target Temperature B2->B3 B4 Monitor Reaction (TLC/LC-MS) B3->B4 C1 Cool & Quench B4->C1 C2 Filter (Celite) C1->C2 C3 Extract & Wash C2->C3 C4 Dry & Concentrate C3->C4 C5 Purify (Chromatography) C4->C5

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate ligand/base/solvent combination.Use a fresh bottle of catalyst or a precatalyst. Ensure all solvents are dry and properly degassed. Screen different ligands, bases, and solvents.[19][26]
Dehalogenation Presence of water; β-hydride elimination from the amine or amido complex.Rigorously exclude water. Use a different ligand or a stronger base to favor reductive elimination over side reactions.[8]
Formation of Side Products Reaction at undesired halogen; Catalyst poisoning; Dimerization of starting material.Adjust temperature and reaction time to improve selectivity. Ensure purity of starting materials. Use a different ligand that may suppress side reactions.[26]
Poor Reproducibility Variations in reagent quality (especially the base); Inconsistent inert atmosphere technique.Use a fresh, high-purity base (NaOtBu can degrade). Standardize Schlenk or glovebox procedures.

Conclusion

The Buchwald-Hartwig amination provides a robust and highly adaptable platform for the synthesis of C-N bonds. By understanding the fundamental principles of reactivity and carefully selecting the catalyst system and reaction conditions, researchers can achieve remarkable control over the regioselective amination of complex substrates like this compound. The protocols outlined herein serve as a comprehensive guide and a starting point for optimization, enabling the targeted synthesis of novel 7-azaindole derivatives for the advancement of drug discovery and materials science.

References

Application Note: 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine as a Versatile Scaffold for Diversity-Oriented Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically approved drugs and investigational agents.[1][2] As a bioisostere of the natural indole nucleus, it often enhances physicochemical properties such as solubility and metabolic stability, leading to improved bioavailability.[1] In the quest for novel therapeutics, particularly kinase inhibitors, the ability to rapidly generate large, structurally diverse libraries of compounds around a core scaffold is paramount.[2][3][4] Diversity-Oriented Synthesis (DOS) is a powerful strategy that enables the efficient exploration of chemical space to identify novel bioactive molecules.[5][6][7]

This application note details the strategic use of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a highly functionalized building block, in the context of parallel synthesis to create diverse libraries of drug-like molecules. The unique electronic properties and differential reactivity of the three distinct halogen atoms on the azaindole core make this reagent an exceptionally powerful tool for sequential, site-selective chemical modifications.

The Strategic Advantage: Orthogonal Reactivity

The core utility of this compound in parallel synthesis lies in the differential reactivity of its carbon-halogen bonds. This "orthogonal" reactivity allows for a stepwise and highly controlled introduction of different functional groups at specific positions. The general reactivity order for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This principle allows chemists to design a synthetic sequence that selectively addresses each position.

  • Position 2 (Iodo): The carbon-iodine bond is the most labile and readily participates in a wide range of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings under mild conditions. This allows for the introduction of the first point of diversity (R¹).[8]

  • Position 5 (Bromo): The carbon-bromine bond is less reactive than the C-I bond but significantly more reactive than the C-Cl bond. After functionalizing the C-2 position, this site can be selectively targeted for a second cross-coupling reaction to introduce a second point of diversity (R²).

  • Position 4 (Chloro): The carbon-chlorine bond is the most robust. It typically requires more forcing conditions, specific catalysts (e.g., those using electron-rich, bulky phosphine ligands), or can be functionalized via alternative mechanisms like nucleophilic aromatic substitution (SNAr). This allows for the introduction of a third point of diversity (R³), often an amine, which is a key interaction motif in many kinase inhibitors.[9]

This sequential functionalization strategy is visualized in the diagram below.

G A 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine B Intermediate 1 (C-2 Functionalized) A->B  Step 1: C-2 Coupling  (e.g., Suzuki, Sonogashira)  Targets C-I bond C Intermediate 2 (C-2, C-5 Functionalized) B->C  Step 2: C-5 Coupling  (e.g., Suzuki, Buchwald-Hartwig)  Targets C-Br bond D R¹-Scaffold-R² C->D  Step 3: C-4 Coupling/Substitution  (e.g., Buchwald-Hartwig, SNAr)  Targets C-Cl bond

Caption: Sequential functionalization workflow for the tri-halogenated azaindole scaffold.

Application Protocols for Parallel Synthesis

The following protocols are designed for execution in a parallel format (e.g., 96-well plates) to maximize throughput. They are general procedures, and optimization for specific substrates may be required.

Protocol 1: Site-Selective C-2 Functionalization via Suzuki-Miyaura Coupling

This protocol targets the highly reactive C-2 iodo position for the introduction of an aryl or heteroaryl moiety (R¹).

Step-by-Step Methodology:

  • Plate Preparation: To each well of a 96-well reaction plate, add this compound (1.0 eq).

  • Reagent Addition:

    • Add the corresponding boronic acid or boronate ester (1.2 eq).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos).[9]

    • Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₂CO₃ (3.0 eq).[9]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME.

  • Reaction Execution: Seal the plate and heat to 80-100 °C with stirring for 2-12 hours, monitoring by LC-MS. The reaction is typically complete when the starting material is consumed.

  • Work-up (Parallel):

    • Cool the plate to room temperature.

    • Quench the reaction by adding water to each well.

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), sealing, shaking, and then centrifuging the plate to separate the layers.

    • Remove the aqueous layer. The organic layer containing the product can be washed further with brine.

  • Purification: The crude products in the organic layer can be concentrated and purified via parallel flash chromatography or preparative HPLC.

Protocol 2: Secondary C-5 Functionalization via Buchwald-Hartwig Amination

This protocol targets the C-5 bromo position of the C-2 functionalized intermediate to introduce a primary or secondary amine (R²).

Step-by-Step Methodology:

  • Plate Preparation: To each well of a new 96-well plate, add the purified product from Protocol 1 (1.0 eq).

  • Reagent Addition:

    • Add the desired primary or secondary amine (1.5 eq).

    • Add a palladium catalyst/ligand system suitable for C-Br amination, such as Pd₂(dba)₃ with BINAP or RuPhos.

    • Add a strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Seal the plate and heat to 90-110 °C with stirring for 4-18 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Follow a similar parallel work-up and purification procedure as described in Protocol 1, adjusting for the properties of the new product.

Protocol 3: Tertiary C-4 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This protocol targets the electron-deficient C-4 chloro position to introduce a nucleophile, commonly an amine (R³).

Step-by-Step Methodology:

  • Plate Preparation: To each well of a 96-well plate, add the purified, di-substituted product from Protocol 2 (1.0 eq).

  • Reagent Addition:

    • Add the desired amine nucleophile (R³-NH₂) (3.0-5.0 eq). The excess amine can also act as the base.

    • Optionally, a non-nucleophilic base like DIPEA can be added.

  • Solvent Addition: Add a polar aprotic solvent such as NMP or DMSO.

  • Reaction Execution: Seal the plate and heat to 120-150 °C. Microwave irradiation can significantly accelerate this step.[10] Monitor the reaction by LC-MS until completion.

  • Work-up and Purification:

    • Cool the plate.

    • Dilute with water to precipitate the product or prepare the mixture for extraction with an organic solvent like ethyl acetate.

    • Follow a similar parallel work-up and purification procedure as described previously.

Data Summary and Expected Outcomes

The following table provides a generalized summary of the reaction conditions for the sequential functionalization in a parallel synthesis format. Yields and purity are representative and will vary based on the specific building blocks used.

StepTarget PositionReaction TypeTypical Catalyst / LigandBaseSolventTemp (°C)Avg. Yield (%)Avg. Purity (%)
1 C-2 (Iodo)Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10065-90>90
2 C-5 (Bromo)Buchwald-HartwigPd₂(dba)₃ / BINAPNaOt-BuToluene90-11050-80>85
3 C-4 (Chloro)SNArNoneAmine (excess)NMP/DMSO120-15045-75>90

Visualizing the Diversity-Oriented Synthesis Workflow

The power of using this tri-halogenated scaffold is in the exponential diversification at each step. A single starting material can quickly generate thousands of unique compounds.

Caption: Exponential library growth in a Diversity-Oriented Synthesis workflow.

References

Troubleshooting & Optimization

Navigating the Synthesis of a Key Kinase Inhibitor Intermediate: A Technical Support Guide for 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis and optimization of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine , a critical building block in the development of next-generation kinase inhibitors.[1] This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this complex heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this synthesis, focusing on troubleshooting common issues and optimizing reaction conditions for maximal yield and purity.

Understanding the Molecule: A Foundation for Success

This compound, also known as a 7-azaindole derivative, is a highly functionalized heterocycle. The strategic placement of three distinct halogen atoms provides multiple handles for subsequent cross-coupling reactions, enabling the exploration of a vast chemical space in drug discovery programs.[1] However, the very features that make this molecule so valuable also present significant synthetic challenges. The electron-deficient nature of the pyridine ring and the potential for competing side reactions at various positions demand a carefully controlled and optimized synthetic approach.

Proposed Synthetic Pathway: A Multi-Step Approach

Synthetic_Pathway Start 7-Azaindole Step1 Nitration Start->Step1 Intermediate1 3-Nitro-7-azaindole Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-3-nitro-7-azaindole Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Intermediate3 5-Bromo-4-chloro-3-nitro-7-azaindole Step3->Intermediate3 Step4 Nitro Reduction Intermediate3->Step4 Intermediate4 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Step4->Intermediate4 Step5 N-Protection (Optional) Intermediate4->Step5 Step6 C2-Iodination Intermediate4->Step6 Direct Iodination Intermediate5 N-Protected Intermediate Step5->Intermediate5 Intermediate5->Step6 Product This compound Step6->Product If N-Protected Deprotection Deprotection Product->Deprotection If necessary Deprotection->Product Final Product

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

This section focuses on the initial steps to construct the di-halogenated pyrrolopyridine core.

Frequently Asked Questions & Troubleshooting

Q1: My nitration of 7-azaindole is giving me a mixture of isomers. How can I improve the regioselectivity for the 3-position?

A: This is a common issue. While the 3-position of the 7-azaindole is electronically favored for electrophilic substitution, the reaction conditions are critical.

  • Underlying Cause: The pyridine nitrogen can be protonated under strongly acidic conditions, further deactivating the ring and potentially leading to less selective nitration.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent (e.g., HNO₃ in H₂SO₄). This minimizes side reactions and improves selectivity.

    • Order of Addition: Slowly add the nitrating agent to the solution of 7-azaindole in sulfuric acid. This ensures that the concentration of the powerful electrophile is kept low at any given time.

    • Alternative Nitrating Agents: Consider using milder nitrating agents such as potassium nitrate in sulfuric acid, which can sometimes offer better control.

Q2: The chlorination of 3-nitro-7-azaindole is sluggish and gives low yields. What can I do?

A: The introduction of the chloro group at the 4-position is often challenging due to the deactivating effect of the nitro group.

  • Underlying Cause: The electron-withdrawing nitro group at the 3-position significantly reduces the nucleophilicity of the pyridine ring, making electrophilic chlorination difficult.

  • Troubleshooting Steps:

    • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common reagent for this transformation. Ensure it is fresh and of high purity.

    • Temperature and Reaction Time: This reaction often requires elevated temperatures (e.g., 100-120 °C) and prolonged reaction times. Monitor the reaction progress carefully by TLC or LC-MS.

    • Use of a Lewis Acid: The addition of a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), can sometimes facilitate the reaction.

Q3: I am observing over-bromination during the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole. How can I control this?

A: The pyrrole ring is susceptible to electrophilic attack, and controlling the stoichiometry of the brominating agent is key.

  • Underlying Cause: The pyrrole ring, even with the deactivating nitro group, can still be reactive towards strong electrophiles like bromine.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine as it is a milder and more selective brominating agent.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS. A large excess will lead to di-bromination.

    • Solvent: Acetonitrile or DMF are suitable solvents for this reaction.

    • Temperature: Perform the reaction at room temperature or slightly below to moderate reactivity.

Q4: The reduction of the nitro group is leading to dehalogenation. How can I prevent this?

A: This is a critical step where the choice of reducing agent and conditions is paramount to preserve the halogen substituents.

  • Underlying Cause: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can lead to hydrodehalogenation, especially of the C-Br and C-Cl bonds.

  • Troubleshooting Steps:

    • Recommended Reducing Agent: Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is a reliable method for reducing the nitro group without affecting the halogens.

    • Temperature Control: The reaction is typically carried out at elevated temperatures (e.g., reflux). Monitor the reaction progress to avoid prolonged heating which might lead to side reactions.

    • Work-up: After the reaction is complete, careful neutralization of the acidic reaction mixture is required to isolate the product.

Part 2: The Crucial C2-Iodination Step

This is often the most challenging step in the synthesis. Direct C-H iodination at the C2 position of the electron-deficient 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is difficult. A more reliable approach is a halide exchange reaction from a C2-chloro precursor. However, a direct C-H iodination may be attempted under specific conditions.

Frequently Asked Questions & Troubleshooting

Q5: I am attempting a direct C-H iodination at the C2 position, but I am getting no reaction or a complex mixture.

A: Direct C-H iodination at the C2 position of this substrate is challenging due to the electron-deficient nature of the ring system.

  • Underlying Cause: The electron-withdrawing effects of the pyridine nitrogen and the two halogen atoms at the 4 and 5 positions deactivate the pyrrole ring towards electrophilic substitution.

  • Troubleshooting Steps (for attempting direct iodination):

    • N-Protection: Protecting the pyrrole nitrogen with a suitable group (e.g., tosyl or SEM) can sometimes alter the electronic properties of the ring and facilitate C2-functionalization.

    • Directed Metalation: A more reliable but technically demanding approach is directed ortho-metalation. This would involve deprotonation at the C2 position using a strong base like LDA or n-BuLi at low temperatures, followed by quenching with an iodine source (e.g., I₂ or 1,2-diiodoethane). This approach requires strict anhydrous and inert conditions.

Q6: I am considering a halide exchange reaction to introduce the iodine at C2. What would be the starting material and what are the potential pitfalls?

A: A Finkelstein-type halide exchange is a promising strategy.[2] This would involve the synthesis of 5-bromo-2,4-dichloro-1H-pyrrolo[2,3-b]pyridine as a precursor.

  • Proposed Precursor Synthesis: The synthesis of 5-bromo-2,4-dichloro-1H-pyrrolo[2,3-b]pyridine would likely follow a similar route as described in Part 1, but with a chlorination step that also targets the 2-position.

  • Halide Exchange Reaction:

    • Reagents: Sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent.

    • Solvent: A polar aprotic solvent like acetone or DMF is typically used to facilitate the dissolution of the iodide salt and the substrate.

    • Temperature: The reaction may require heating to drive the equilibrium towards the desired product.

  • Potential Pitfalls:

    • Incomplete Reaction: The C-Cl bond at the 2-position of the pyridine ring is generally more reactive towards nucleophilic substitution than the one at the 4-position.[3] However, the reaction may still be slow.

    • Side Reactions: At elevated temperatures, decomposition or other side reactions may occur.

    • Purification: Separating the desired 2-iodo product from the starting 2-chloro material can be challenging and may require careful chromatography.

Part 3: Purification and Characterization

The purification of the final polyhalogenated product requires careful consideration to achieve high purity.

Frequently Asked Questions & Troubleshooting

Q7: I am having difficulty purifying the final product. What are the recommended methods?

A: Polyhalogenated aromatic compounds can be challenging to purify due to their often-poor solubility and similar polarities of starting materials and byproducts.

  • Recommended Techniques:

    • Column Chromatography: This is the most common method.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining very pure material.[4] A mixture of solvents may be necessary.

    • Preparative HPLC: For very high purity material, preparative reverse-phase HPLC may be required.

Q8: What are the expected spectroscopic data for this compound?

  • ¹H NMR:

    • Expect a broad singlet for the N-H proton in the downfield region (around 12-13 ppm).

    • The aromatic region will show signals for the protons on the pyrrole and pyridine rings. The exact chemical shifts and coupling constants will depend on the substitution pattern.

  • ¹³C NMR:

    • The carbon atoms attached to the halogens will show characteristic chemical shifts. The C-I bond will have the most upfield shift, followed by C-Br and C-Cl.

  • Mass Spectrometry:

    • The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The molecular ion peak (M+) should be clearly visible.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathway.

Protocol 1: Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole

This protocol is adapted from a reported synthesis of this key intermediate.[5]

Protocol1_Workflow Start 4-Chloro-3-nitro-7-azaindole Step1 Dissolve in Acetonitrile Start->Step1 Step2 Add NBS (1.05 eq) Step1->Step2 Step3 Stir at RT for 12h Step2->Step3 Step4 Quench with Na₂S₂O₃ (aq) Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry over Na₂SO₄ Step5->Step6 Step7 Concentrate in vacuo Step6->Step7 Product 5-Bromo-4-chloro-3-nitro-7-azaindole Step7->Product

Caption: Workflow for the bromination of 4-chloro-3-nitro-7-azaindole.

Procedure:

  • To a solution of 4-chloro-3-nitro-7-azaindole (1.0 eq) in acetonitrile (10 mL/g), add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Proposed C2-Iodination via Halide Exchange

This protocol is a proposed method based on a Finkelstein-type reaction for the synthesis of C2-iodoindoles.[2]

Table 1: Reagent and Solvent Recommendations for C2-Iodination

Reagent/SolventRecommendationRationale
Starting Material 5-Bromo-2,4-dichloro-1H-pyrrolo[2,3-b]pyridinePrecursor for halide exchange.
Iodide Source Sodium Iodide (NaI) or Potassium Iodide (KI)Common and effective reagents for Finkelstein reactions.
Solvent Acetone or Dimethylformamide (DMF)Polar aprotic solvents that dissolve the iodide salt.
Temperature 50-80 °CMay be required to drive the reaction to completion.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Procedure:

  • To a solution of 5-bromo-2,4-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetone or DMF (20 mL/g), add sodium iodide (3.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired product from the starting material and any potential byproducts.

References

Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, its synthesis can present unique challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: Low Yields and Side Reactions in Cyclization Strategies

Question: I am attempting to synthesize a 2-substituted-7-azaindole via a Chichibabin-type reaction of a 2-substituted-3-picoline with a nitrile using a strong base like LDA, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Chichibabin-type cyclizations for 7-azaindole synthesis are a frequent challenge, often arising from competitive side reactions.[5] The primary issues are typically the dimerization of the starting picoline and the reaction of the strong base with the nitrile itself.

Common Causes & Solutions:

Cause Explanation Troubleshooting & Optimization
Picoline Dimerization Strong bases can deprotonate the methyl group of the picoline, leading to self-condensation.- Slow Addition: Add the picoline slowly to the base at low temperature (-78 °C) to maintain a low concentration of the deprotonated species. - Base Selection: Consider using a less reactive base like potassium bis(trimethylsilyl)amide (KHMDS).
Base Reacting with Nitrile Strong bases can add to the nitrile, forming non-productive side products.- Inverse Addition: Add the base to a solution of the picoline and nitrile. - Temperature Control: Maintain a low reaction temperature to disfavor this side reaction.
Incomplete Cyclization The intermediate may not be efficiently cyclizing to form the pyrrole ring.- Reaction Time & Temperature: After the initial addition, allow the reaction to warm slowly to room temperature and stir for an extended period (12-24 hours). - Quenching: Use a proton source (e.g., saturated ammonium chloride) to quench the reaction and facilitate workup.

Visualizing the Reaction Pathway and Potential Pitfalls:

G cluster_main Desired Chichibabin Cyclization cluster_side Common Side Reactions Picoline 2-Substituted-3-picoline DeprotonatedPicoline Deprotonated Picoline Picoline->DeprotonatedPicoline + Base Nitrile Nitrile Base Strong Base (e.g., LDA) NitrileSideProduct Nitrile Side Product Base->NitrileSideProduct + Nitrile Intermediate Addition Intermediate DeprotonatedPicoline->Intermediate + Nitrile PicolineDimer Picoline Dimer DeprotonatedPicoline->PicolineDimer + Picoline Azaindole 2-Substituted-7-Azaindole Intermediate->Azaindole Cyclization & Aromatization

Caption: Desired reaction pathway and common side reactions in Chichibabin-type synthesis.

Issue 2: Poor Regioselectivity in Direct Functionalization

Question: I am trying to functionalize the 7-azaindole core directly via lithiation, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity during the direct functionalization of the 7-azaindole scaffold is a critical challenge. The outcome of lithiation is highly dependent on the directing group and reaction conditions.

Key Considerations for Regioselective Lithiation:

  • N1 vs. N7 Protection: The choice of protecting group on the nitrogen atoms is crucial.

    • The pyrrole nitrogen (N1) is more nucleophilic than the pyridine nitrogen (N7).[6]

    • Protecting N1 with a suitable group can direct lithiation to other positions on the ring.

  • Directed Metalation Groups (DMGs): The use of a directing group can precisely control the position of metalation.

    • A carbamoyl group at N7 can direct metalation to the C6 position. This can be followed by a "directed metalation-group dance" where the carbamoyl group migrates from N7 to N1, allowing for a subsequent directed metalation at the C2 position.[7]

Troubleshooting Table for Regioselective Lithiation:

Target Position Strategy Key Reagents & Conditions Potential Issues & Solutions
C2-Position N1-protection followed by lithiation1. Protect N1 (e.g., with Boc or SEM group). 2. Lithiate with a strong base (e.g., LDA, n-BuLi) at low temperature (-78 °C). 3. Quench with an electrophile.[8]- Over-lithiation: Use a stoichiometric amount of base. - Poorly reactive electrophile: Use a more reactive electrophile or consider a transmetalation step (e.g., with ZnCl₂).
C6-Position N7-directed metalation1. Introduce a carbamoyl directing group at N7. 2. Perform directed metalation with a strong base. 3. Quench with an electrophile.[7]- Group migration: The carbamoyl group can migrate to N1. This can be controlled by temperature and reaction time.[7]
Iterative Functionalization (e.g., C2 and C6) Directed Metalation-Group Dance1. N7-carbamoyl directed metalation for C6 functionalization. 2. Catalytic promotion of carbamoyl group migration from N7 to N1. 3. Second directed metalation for C2 functionalization.[7]- Incomplete migration: Optimize the catalyst and reaction conditions for the group dance.[7]

Workflow for Iterative C6 and C2 Functionalization:

G Start 7-Azaindole N7_Protect N7-Carbamoyl Protection Start->N7_Protect C6_Metalation C6-Directed Metalation N7_Protect->C6_Metalation C6_Functionalized C6-Substituted Azaindole C6_Metalation->C6_Functionalized Group_Dance Carbamoyl Group Dance (N7 to N1) C6_Functionalized->Group_Dance N1_Protected_C6_Substituted N1-Protected, C6-Substituted Azaindole Group_Dance->N1_Protected_C6_Substituted C2_Metalation C2-Directed Metalation N1_Protected_C6_Substituted->C2_Metalation Final_Product 2,6-Disubstituted Azaindole C2_Metalation->Final_Product

Caption: Workflow for the regioselective functionalization at C6 and C2 positions.[7]

Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig amination on a halo-substituted pyrrolo[2,3-b]pyridine, but I am observing low conversion, dehalogenation, or catalyst deactivation. What are the common pitfalls and how can I improve my reaction?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the 7-azaindole core.[9] However, the unprotected N-H of the pyrrole ring and the pyridine nitrogen can complicate these transformations.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions:

Problem Plausible Cause Recommended Solution
Low Conversion - Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. - Poor oxidative addition: Aryl chlorides can be less reactive than bromides or iodides.[10]- Ligand choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote oxidative addition and reductive elimination.[11] - Pre-catalyst: Employ a well-defined palladium pre-catalyst for more reliable generation of the active catalytic species.[10] - Protecting group: Protecting the pyrrole N-H with a group like SEM (trimethylsilylethoxymethyl) can improve reaction outcomes.[11]
Dehalogenation Reductive elimination of a hydride from the palladium center.- Base selection: Use a non-coordinating base like K₂CO₃ or Cs₂CO₃. Avoid strong, nucleophilic bases if possible. - Solvent: Ensure anhydrous and deoxygenated solvents are used to minimize sources of protons.
Homocoupling Transmetalation between two molecules of the starting azaindole.- Base: Using a strong base like LiHMDS can fully deprotonate the amine and azaindole, potentially reducing the rate of undesired transmetalation.[12]
Side reactions with protecting groups Some protecting groups can be sensitive to the basic conditions of the reaction.- Orthogonal protecting groups: Choose a protecting group that is stable to the reaction conditions. For example, a THP (tetrahydropyranyl) group can withstand Buchwald-Hartwig conditions.[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling at C-2 [11]

This protocol describes a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate.

  • Reactants:

    • 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (0.03 equiv)

    • K₂CO₃ (3.0 equiv)

  • Solvent:

    • Degassed 1,4-dioxane:water (1:1)

  • Procedure:

    • Combine the reactants in a reaction vessel under an inert atmosphere (N₂).

    • Add the degassed solvent mixture.

    • Stir the reaction mixture at 100 °C for 30 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent in vacuo.

    • Partition the residue between ethyl acetate and water for extraction.

Issue 4: Difficulties with Protecting Group Removal

Question: I have successfully synthesized my desired substituted pyrrolo[2,3-b]pyridine, but I am struggling with the final deprotection step. For instance, removing a SEM group is leading to unexpected side products.

Answer:

Protecting group manipulation is a critical aspect of multi-step synthesis, and the deprotection step can sometimes be as challenging as the bond-forming reactions.

Challenges and Solutions in Deprotection:

  • SEM Group Removal: The deprotection of a trimethylsilylethoxymethyl (SEM) group can release formaldehyde, which can then react with the 7-azaindole core, leading to side products like tricyclic eight-membered rings.[11]

    • Optimization: Carefully control the deprotection conditions (e.g., acid concentration, temperature, and reaction time).

    • Formaldehyde Scavengers: Consider adding a formaldehyde scavenger to the reaction mixture.

  • Orthogonal Protecting Group Strategy: In complex syntheses with multiple reactive sites, employing orthogonal protecting groups is essential. This allows for the selective removal of one group without affecting others.[6]

    • Example: Use an acid-labile Boc group for the 7-azaindole N1 position and a fluoride-labile silyl ether for a hydroxyl group elsewhere in the molecule.[6]

Protecting Group Strategy Visualization:

G Molecule Multi-functionalized 7-Azaindole Precursor N1_Boc N1-Boc Protected Molecule->N1_Boc Boc₂O OH_Silyl OH-Silyl Protected Molecule->OH_Silyl Silylating Agent Selective_Deprotection_1 Acidic Conditions N1_Boc->Selective_Deprotection_1 Selective_Deprotection_2 Fluoride Source OH_Silyl->Selective_Deprotection_2 N1_Deprotected N1-Deprotected Intermediate Selective_Deprotection_1->N1_Deprotected OH_Deprotected OH-Deprotected Intermediate Selective_Deprotection_2->OH_Deprotected

Caption: Orthogonal protecting group strategy for selective deprotection.

References

Technical Support Center: Purification of Halogenated Pyrrolo[2,3-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated pyrrolo[2,3-b]pyridine intermediates, also known as halogenated 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical building blocks. The unique electronic properties and reactivity of this scaffold, which is a privileged structure in drug discovery, often lead to specific purification hurdles.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the purity, yield, and efficiency of your synthetic workflows.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of halogenated pyrrolo[2,3-b]pyridine intermediates. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.

Issue 1: Co-elution of Regioisomers

Problem: You observe incomplete separation of halogenated regioisomers (e.g., 5-bromo vs. 6-bromo) during column chromatography, resulting in a contaminated final product.

Root Cause Analysis: Halogenated pyrrolo[2,3-b]pyridine isomers often possess very similar polarities, making their separation by standard silica gel chromatography challenging.[2] The position of the halogen atom can subtly influence the molecule's dipole moment and its interaction with the stationary phase, but this difference may not be sufficient for baseline separation.

Solutions:

  • Chromatography System Optimization:

    • Solvent System Screening: Experiment with a variety of solvent systems with different selectivities. A common starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. Consider adding a small percentage of a third solvent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape and resolution.

    • Stationary Phase Variation: If silica gel is ineffective, consider alternative stationary phases. Reverse-phase chromatography (C18) can be effective, as it separates compounds based on hydrophobicity, which can be significantly influenced by the halogen's position.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool. Chiral columns can sometimes resolve positional isomers, even for achiral molecules, due to differential interactions with the chiral stationary phase.

  • Chemical Derivatization:

    • If chromatographic methods fail, consider a temporary derivatization strategy. Converting the isomers into derivatives with significantly different physical properties (e.g., esters, ethers) can facilitate separation. After separation, the protecting group can be removed to yield the pure isomers.

  • Recrystallization:

    • Careful selection of a recrystallization solvent or solvent system can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. This method is highly dependent on the specific isomers and requires screening of various solvents.

Issue 2: Product Degradation on Silica Gel

Problem: You observe significant product loss or the appearance of new, unidentified spots on TLC after column chromatography on silica gel.

Root Cause Analysis: The pyrrolo[2,3-b]pyridine core can be sensitive to the acidic nature of standard silica gel. The lone pair of electrons on the pyridine nitrogen can interact with the acidic silanol groups, potentially leading to degradation, especially for electron-rich or sterically hindered derivatives. Halogenated compounds can also undergo dehalogenation under certain conditions.[3][4]

Solutions:

  • Neutralize the Silica Gel:

    • Pre-treat the silica gel slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v of the solvent system), to neutralize the acidic sites.

    • Alternatively, use commercially available deactivated or neutral silica gel.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.

    • Florisil® (magnesium silicate) is another option for the chromatography of sensitive compounds.

  • Minimize Contact Time:

    • Perform flash chromatography rather than gravity chromatography to reduce the time the compound is in contact with the stationary phase.

    • Use a higher flow rate and a steeper solvent gradient.

Issue 3: Removal of Palladium Catalyst Residues

Problem: Your final product is contaminated with residual palladium from a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which can interfere with subsequent reactions and biological assays.[5]

Root Cause Analysis: Palladium catalysts can form stable complexes with the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring system, making their removal by simple chromatography difficult.

Solutions:

  • Palladium Scavengers:

    • After the reaction is complete, add a palladium scavenger to the crude reaction mixture. Commercially available scavengers include silica-bound thiols, phosphines, or amines. These selectively bind to the palladium, and the resulting complex can be removed by filtration.

  • Activated Carbon Treatment:

    • Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, be aware that this can also lead to some product loss.

  • Aqueous Workup with Chelating Agents:

    • During the aqueous workup, wash the organic layer with a solution of a chelating agent, such as aqueous ammonia, ammonium chloride, or EDTA. These can help to extract the palladium into the aqueous phase.

  • Precipitation/Recrystallization:

    • In some cases, careful precipitation or recrystallization can leave the palladium impurities in the mother liquor.

Issue 4: Low Yields After SEM-Deprotection

Problem: Removal of the common 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from the pyrrole nitrogen results in low yields and the formation of side products.[6]

Root Cause Analysis: The deprotection of the SEM group, often achieved with an acid like trifluoroacetic acid (TFA) followed by a basic workup, releases formaldehyde.[6] This formaldehyde can react with the electron-rich 7-azaindole core, leading to the formation of undesired side products, including tricyclic eight-membered ring systems.[6]

Solutions:

  • Optimization of Deprotection Conditions:

    • Carefully control the reaction temperature and time. Running the reaction at a lower temperature can minimize side reactions.

    • Consider alternative deprotection reagents such as boron trifluoride etherate (BF3·OEt2) or tetrabutylammonium fluoride (TBAF), although these may also require optimization.[6]

  • Formaldehyde Scavengers:

    • Include a formaldehyde scavenger in the reaction mixture to trap the formaldehyde as it is formed. Common scavengers include dimedone or phloroglucinol.

  • Alternative Protecting Groups:

    • If SEM deprotection remains problematic, consider using an alternative protecting group for the pyrrole nitrogen that can be removed under milder, non-acidic conditions. Examples include the Boc group (removed with mild acid or thermolysis) or a simple alkyl group that may not require removal.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash chromatography of halogenated pyrrolo[2,3-b]pyridines?

A1: A gradient of ethyl acetate in hexanes is a good starting point for many halogenated 7-azaindoles. For more polar compounds, a gradient of methanol in dichloromethane is often effective. It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[7]

Q2: My halogenated pyrrolo[2,3-b]pyridine is a solid, but I'm struggling to find a good recrystallization solvent. What should I do?

A2: A systematic approach to finding a suitable recrystallization solvent is recommended. Start by testing the solubility of your compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[8][9]

Q3: I'm seeing a new spot on my TLC plate after letting the spotting solution sit on the bench for a while. What could be happening?

A3: Some halogenated pyrrolo[2,3-b]pyridines can be unstable, particularly in the presence of light or air. This can lead to the formation of degradation products. It is good practice to prepare fresh TLC spotting solutions and to run the TLC plate immediately after spotting. If the compound is known to be light-sensitive, protect it from light during workup and purification.

Q4: How can I confirm the regiochemistry of my halogenated product?

A4: The most definitive method for determining the regiochemistry of halogenation is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1H-1H COSY, HSQC, and HMBC can help to unambiguously assign the proton and carbon signals and thus determine the position of the halogen substituent.[10] In some cases, X-ray crystallography can provide the absolute structure.

Q5: Are there any enzymatic methods for the halogenation of pyrrolo[2,3-b]pyridines that could simplify purification?

A5: Yes, biocatalytic C-H halogenation is an emerging and attractive alternative to traditional chemical methods.[11][12] Halogenase enzymes can exhibit excellent regioselectivity, which can significantly simplify the purification process by avoiding the formation of isomeric mixtures.[11][12] These reactions are often performed in aqueous media under mild conditions, further contributing to a greener and more efficient process.[11]

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for the purification of a halogenated pyrrolo[2,3-b]pyridine intermediate by flash column chromatography.

Materials:

  • Crude halogenated pyrrolo[2,3-b]pyridine

  • Silica gel (230-400 mesh)

  • Appropriate solvent system (determined by TLC)

  • Flash chromatography column

  • Collection tubes

  • Air or nitrogen source for pressurization

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to pack under gravity, then apply gentle pressure to achieve a well-packed column.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent if necessary.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial, least polar solvent system.

    • Gradually increase the polarity of the eluent according to the separation observed on TLC.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general method for the purification of a solid halogenated pyrrolo[2,3-b]pyridine intermediate by recrystallization.

Materials:

  • Crude solid halogenated pyrrolo[2,3-b]pyridine

  • Recrystallization solvent(s) (determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

    • If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization begins at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Allow the crystals to air dry on the filter paper or dry them in a desiccator under vacuum.

  • Analysis:

    • Determine the melting point of the recrystallized product and compare it to the literature value.

    • Assess the purity by TLC or another analytical method.

IV. Visualizations

Workflow for Troubleshooting Purification

Purification_Troubleshooting start Crude Halogenated Pyrrolo[2,3-b]pyridine tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot direct_purification Direct Purification (Crystallization or Column Chromatography) single_spot->direct_purification Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product direct_purification->pure_product troubleshoot Troubleshoot Separation multiple_spots->troubleshoot optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) troubleshoot->optimize_chrom recrystallize Recrystallization Screening troubleshoot->recrystallize scavengers Use Scavengers (e.g., for Palladium) troubleshoot->scavengers optimize_chrom->pure_product recrystallize->pure_product scavengers->direct_purification

Caption: A logical workflow for troubleshooting the purification of halogenated pyrrolo[2,3-b]pyridines.

Decision Tree for Stationary Phase Selection

Stationary_Phase_Selection start Compound Properties? acid_sensitive Acid Sensitive? start->acid_sensitive standard_silica Standard Silica Gel acid_sensitive->standard_silica No neutral_silica Neutralized Silica Gel (e.g., with TEA) acid_sensitive->neutral_silica Yes alumina Alumina (Basic or Neutral) acid_sensitive->alumina Yes isomers Isomer Separation Needed? standard_silica->isomers reverse_phase Reverse Phase (C18) (for non-polar compounds or isomer separation) isomers->reverse_phase Yes

Caption: A decision tree to guide the selection of the appropriate stationary phase for chromatography.

V. References

  • Journal of Organic Chemistry. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from --INVALID-LINK--

  • PubMed. (1990). Degradation of halogenated aromatic compounds. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from --INVALID-LINK--

  • PubMed. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). A process for preparing halogenated azaindole compounds using pybrop. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with.... Retrieved from --INVALID-LINK--

  • PubMed. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from --INVALID-LINK--

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from --INVALID-LINK--

  • AJOL.info. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from --INVALID-LINK--

  • EconPapers. (n.d.). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from --INVALID-LINK--

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References

preventing dehalogenation in reactions with 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers working with the polyhalogenated intermediate 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-4-chloro-2-iodo-7-azaindole). Our focus is on preventing dehalogenation, a common and yield-limiting side reaction, during cross-coupling and other functionalization reactions.

This document is structured to provide not just protocols, but the underlying chemical logic, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Substrate: Reactivity and Challenges

The this compound core is a valuable building block in medicinal chemistry, offering three distinct points for diversification.[1][2] However, its utility is predicated on the ability to selectively functionalize one C-X bond while preserving the others and avoiding hydrodehalogenation (the replacement of a halogen with a hydrogen atom).

FAQ 1: What is the expected order of reactivity for the halogens on this molecule in palladium-catalyzed cross-coupling reactions?

The reactivity of carbon-halogen bonds towards the oxidative addition step in typical palladium(0)-catalyzed cross-coupling cycles follows a well-established trend based on bond dissociation energy: C-I > C-Br > C-Cl .[3][4]

  • Position 2 (Iodo): This is the most reactive site. Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination should preferentially occur here under carefully controlled, mild conditions.[5][6][7]

  • Position 5 (Bromo): This site is moderately reactive and can be functionalized after the iodo group has reacted or if more forcing conditions are used.

  • Position 4 (Chloro): This is the least reactive site, typically requiring specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands) and higher temperatures to react.[8]

This reactivity differential is the key to performing stepwise, selective functionalization of the molecule.

FAQ 2: What is the primary mechanism of dehalogenation in these reactions?

Hydrodehalogenation is a pervasive side reaction that lowers the yield of the desired coupled product. The most common pathway involves the formation of a palladium-hydride (Pd-H) species.[9] This highly reactive intermediate can intercept the organopalladium complex (Ar-Pd-X) that is destined for cross-coupling and, through reductive elimination, yield the dehalogenated arene (Ar-H).

Several sources can generate the detrimental Pd-H species:

  • Bases: Strong alkoxide bases or bases with β-hydrogens can generate Pd-H.

  • Solvents: Solvents like alcohols or even technical-grade DMF can act as hydride donors, especially at elevated temperatures.[3]

  • Water: Trace moisture in the reaction can be a proton and, indirectly, a hydride source.[10]

  • Organoboron Reagents: In Suzuki couplings, β-hydride elimination from alkylboronic acids or side reactions involving the boronic acid itself can produce hydrides.

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Caption: Competing pathways: desired cross-coupling vs. Pd-H mediated dehalogenation.

Section 2: Troubleshooting Guide: Minimizing Dehalogenation

This section provides actionable strategies to suppress dehalogenation, organized by reaction parameter. The key principle is to accelerate the desired catalytic cycle, particularly the reductive elimination step, to outcompete the undesired dehalogenation pathway.

Question: My reaction at the 2-iodo position is showing significant amounts of the 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine byproduct. What should I change?

This is a classic dehalogenation problem. Here is a systematic approach to troubleshoot it.

1. Catalyst and Ligand Selection

The choice of ligand is the most critical factor. Standard or less active catalysts may allow the Ar-Pd-I intermediate to persist, making it vulnerable to interception by Pd-H species.

  • Problem: Using simple phosphine ligands like PPh₃ or catalyst systems like Pd(PPh₃)₄. These are often not active enough to promote rapid coupling, especially at lower temperatures.

  • Solution: Employ Bulky, Electron-Rich Ligands. Biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and, crucially, reductive elimination.[8][11] This speeds up the formation of the desired C-C or C-N bond, minimizing the lifetime of intermediates that can lead to dehalogenation.

ParameterRecommendation for Selective C-I CouplingRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily forms the active Pd(0) species in situ.
Ligand for Suzuki SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote rapid reductive elimination.[9]
Ligand for Buchwald Xantphos, DavePhos, BrettPhosOften excellent for C-N bond formation, stabilizing the catalyst and promoting the desired coupling.[7][12]
Catalyst Loading 1-5 mol%Start higher (e.g., 3-5%) to ensure efficient catalysis at lower temperatures.
2. Base and Solvent System

This combination is a frequent source of hydride ions and must be chosen carefully.

  • Problem: Using strong alkoxide bases (e.g., NaOtBu in some cases, NaOMe) or protic/hydride-donating solvents (e.g., methanol, ethanol, technical-grade DMF).

  • Solution: Use Weaker, Non-nucleophilic Inorganic Bases and Aprotic Solvents. This minimizes the formation of Pd-H species from the reaction medium.

ParameterRecommendationRationale & Key Considerations
Base K₃PO₄, K₂CO₃, Cs₂CO₃These are robust, generally non-hydride donating bases effective for many cross-couplings. K₃PO₄ is often an excellent choice for heteroaryl halides.[8][9]
Solvent 1,4-Dioxane, Toluene, THFThese are aprotic solvents that are not significant hydride sources. Ensure they are anhydrous and rigorously degassed.
Aqueous Conditions Use minimal water (e.g., 10:1 organic:water) or anhydrous conditions if possible.While some water can be beneficial for Suzuki couplings (dissolving the base, facilitating transmetalation), excess water can be a proton source leading to dehalogenation.[9][10]
3. Reaction Temperature and Time
  • Problem: Running the reaction at high temperatures (e.g., >100 °C) for extended periods. Dehalogenation pathways often have a higher activation energy and become more competitive at elevated temperatures.

  • Solution: Decrease the Reaction Temperature. For the highly reactive C-I bond, it is often possible to achieve full conversion at lower temperatures (e.g., 60-80 °C), especially when using a highly active catalyst system. Monitor the reaction closely by LC-MS or TLC and stop it as soon as the starting material is consumed to prevent byproduct formation over time.

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Caption: Systematic workflow for troubleshooting dehalogenation.

4. The Role of the N-H Proton
  • Problem: The pyrrole N-H is acidic (pKa ≈ 17-18) and can be deprotonated by the base. This alters the electronic nature of the heterocycle, potentially affecting the stability of intermediates. The nitrogen lone pair can also coordinate to the palladium center, sometimes inhibiting catalysis.[9][12]

  • Solution: Consider N-Protection. Protecting the pyrrole nitrogen with a group like triisopropylsilyl (TIPS), 2-(trimethylsilyl)ethoxymethyl (SEM), or even tert-butoxycarbonyl (Boc) can be beneficial.[13][14] Protection blocks coordination to the metal and prevents issues related to N-H acidity. However, this adds extra steps to the synthesis (protection/deprotection) and the stability of the protecting group under the reaction and purification conditions must be considered.[10][14]

Section 3: Recommended Starting Protocols

The following protocols are designed as robust starting points for the selective functionalization of the C-2 iodo position of This compound , with dehalogenation suppression in mind.

Critical Prerequisite for All Protocols: All reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents to minimize side reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at C-2

Objective: To form a C-C bond at the 2-position while minimizing hydrodehalogenation.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Aryl/Heteroarylboronic Acid or Ester (1.2 - 1.5 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • SPhos (6 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane

  • Procedure:

    • To a flame-dried Schlenk flask, add the 7-azaindole substrate, boronic acid, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with argon three times.

    • In a separate vial, under argon, add the Pd₂(dba)₃ and SPhos, then add a portion of the dioxane and stir briefly to form the pre-catalyst complex.

    • Add the catalyst slurry to the Schlenk flask via syringe, followed by the remaining dioxane to achieve a final concentration of ~0.1 M.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS every 1-2 hours.

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at C-2

Objective: To form a C-C triple bond at the 2-position, a reaction particularly sensitive to dehalogenation at higher temperatures.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (3 mol%)

    • Copper(I) Iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous, degassed THF or DMF

  • Procedure:

    • To a flame-dried Schlenk flask, add the 7-azaindole substrate, Pd(PPh₃)₂Cl₂, and CuI.

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the base (Et₃N or DIPEA).

    • Add the terminal alkyne dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS. The C-I bond is reactive enough that high heat is often unnecessary.[15]

    • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the often-challenging N-deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group from this important heterocyclic scaffold.

Introduction: The Challenge of SEM-Deprotection in 7-Azaindole Synthesis

The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The SEM group is a popular choice for protecting the pyrrole nitrogen during multi-step syntheses due to its stability under a range of conditions, including exposure to bases, organometallics, and mild acids.[1] However, its removal can be far from straightforward, often leading to low yields, incomplete reactions, and the formation of complex side products.[2][3][4] This guide is designed to help you navigate these challenges by understanding the underlying chemistry and implementing effective troubleshooting strategies.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the SEM-deprotection of pyrrolo[2,3-b]pyridine derivatives, providing potential causes and actionable solutions.

Problem 1: Incomplete Deprotection or Sluggish Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times.

Potential Causes & Solutions:

  • Insufficiently Forcing Conditions: The N-SEM group on a pyrrolo[2,3-b]pyridine can be surprisingly robust.[5]

    • Solution: If using acidic conditions (e.g., trifluoroacetic acid - TFA), consider increasing the reaction temperature or using a higher concentration of acid.[5] For fluoride-mediated methods (e.g., tetrabutylammonium fluoride - TBAF), gentle heating may be necessary.[5]

  • Substrate-Dependent Reactivity: The electronic and steric properties of your specific pyrrolo[2,3-b]pyridine derivative can significantly impact the ease of deprotection.[5] Electron-withdrawing groups on the ring system can make the pyrrole nitrogen less basic and the SEM group more difficult to remove.

    • Solution: A systematic optimization of reaction conditions (temperature, time, reagent equivalents) is crucial for each unique substrate. What works for one analog may not be optimal for another.

  • Reagent Quality: The quality and source of reagents, particularly TBAF, can affect reaction outcomes. TBAF is hygroscopic, and the presence of water can influence its reactivity.[6]

    • Solution: Use a freshly opened bottle of TBAF solution or consider using anhydrous TBAF if available.

Problem 2: Low Yield of Desired Product and Formation of a Major Side Product

Symptom: TLC or LC-MS analysis reveals a low yield of the expected deprotected product, accompanied by a significant peak corresponding to an unexpected mass. This is often observed with acidic deprotection methods.

Root Cause: Formaldehyde-Mediated Side Reactions

A frequent and challenging issue is the formation of a tricyclic eight-membered ring side product.[2][3][4][5][7] This occurs because acidic cleavage of the SEM group liberates formaldehyde.[2][5] The electron-rich pyrrolo[2,3-b]pyridine core can then undergo an electrophilic aromatic substitution reaction with the in situ generated formaldehyde, leading to this undesired tricycle.[2][5]

Troubleshooting & Optimization:

  • Modify Acidic Conditions:

    • Lower the Temperature: Perform the TFA deprotection at a lower temperature (e.g., 0 °C to room temperature) to disfavor the formaldehyde-mediated side reaction.[2]

    • Formaldehyde Scavenger: While not explicitly reported for this specific scaffold in the provided results, the addition of a formaldehyde scavenger (e.g., a thiol) could be explored to trap the liberated formaldehyde.

  • Switch to a Fluoride-Mediated Method:

    • TBAF Deprotection: The use of TBAF is a common alternative that avoids the generation of formaldehyde.[1][5] This method proceeds through a different mechanism involving fluoride attack on the silicon atom, triggering a beta-elimination.[1]

    • Cesium Fluoride (CsF): At elevated temperatures, CsF can also be an effective reagent for SEM deprotection.[8]

  • Explore Milder Lewis Acid Conditions:

    • Magnesium Bromide (MgBr₂): This Lewis acid has been shown to be a mild and selective reagent for the deprotection of SEM ethers and may be adaptable to N-SEM groups, potentially avoiding the harsh conditions that promote side reactions.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for SEM-deprotection?

There are two main pathways for SEM group removal:

  • Acid-Mediated Hydrolysis: This is a common method, often employing TFA. The reaction proceeds by protonation of one of the ether oxygens, followed by cleavage to release the deprotected amine, trimethylsilanol, and formaldehyde.[1][2]

  • Fluoride-Mediated Cleavage: Reagents like TBAF are used to attack the silicon atom, forming an unstable pentavalent siliconate intermediate. This triggers a beta-elimination, yielding the deprotected amine, trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[1]

Q2: I'm observing a tricyclic side product. What is its structure and how does it form?

This is a known issue where two molecules of the deprotected pyrrolo[2,3-b]pyridine react with a molecule of formaldehyde (released during acidic deprotection) to form a dimeric, eight-membered ring structure.[2][3]

Q3: Are there alternatives to TFA and TBAF for SEM-deprotection?

Yes, several other reagents have been used for SEM deprotection, although they may require significant optimization for your specific substrate:

  • Magnesium Bromide (MgBr₂): A milder Lewis acid approach.[8][9][10][11]

  • Tin(IV) Chloride (SnCl₄): Has been successfully used for deprotecting SEM groups on nucleosides.[5][9]

  • Boron Trifluoride Etherate (BF₃·OEt₂): While attempted for this scaffold, it has been reported to lead to complex reaction mixtures.[2]

Q4: My purification after deprotection is very difficult. Any suggestions?

Purification of the crude product after deprotection can indeed be challenging.

  • Multiple Chromatographic Steps: You may need to employ more than one chromatographic technique (e.g., flash chromatography followed by preparative HPLC) to achieve the desired purity.

  • Salt Formation/Extraction: If your final product is basic, consider forming a salt (e.g., with HCl) to facilitate purification by extraction or crystallization. Subsequent neutralization will regenerate the free base.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Q5: Should I consider a different protecting group if SEM-deprotection is consistently problematic?

If SEM-deprotection proves to be a persistent bottleneck for your specific substrate, exploring alternative N-protecting groups is a valid strategy. The ideal choice will depend on the downstream reaction conditions you plan to employ. Some alternatives include:

  • Sulfonyl groups (e.g., tosyl, phenylsulfonyl): These are robust but often require harsh conditions for removal.[12]

  • Carbamates (e.g., Boc, Cbz): These are widely used and can be removed under specific acidic or hydrogenolysis conditions, respectively.

  • Silyl groups (e.g., TIPS): These can be removed with fluoride reagents, but their stability to other reagents varies.[12]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated SEM-Deprotection

This is a two-step procedure that is commonly reported.[2][13][14]

  • Acidic Cleavage: Dissolve the SEM-protected pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 2-10 equivalents) and stir the reaction at a controlled temperature (e.g., 0 °C, room temperature, or 50 °C) while monitoring by TLC or LC-MS.[14]

  • Basic Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Take up the residue in a solvent like THF and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13][14]

  • Stir the biphasic mixture vigorously overnight to ensure complete conversion and neutralization.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for TBAF-Mediated SEM-Deprotection

This method avoids the generation of formaldehyde.[5][15]

  • Dissolve the SEM-protected pyrrolo[2,3-b]pyridine (1 equivalent) in an anhydrous solvent such as THF.[15]

  • Add a 1M solution of TBAF in THF (typically 1.1 - 3 equivalents) dropwise at room temperature.[5][6][15]

  • Stir the reaction and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 45-80 °C) may be required for less reactive substrates.[1][15]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Common SEM-Deprotection Conditions
ReagentTypical ConditionsAdvantagesDisadvantages
TFA DCM or neat, 0 °C to 50 °CReadily available, often effectiveCan generate formaldehyde leading to side products[2][5]
TBAF THF, RT to 80 °CAvoids formaldehyde generationCan be basic, may affect other functional groups[16]
MgBr₂ Et₂O/MeNO₂, RTMild and selectiveMay require optimization for N-SEM groups[8][10]
SnCl₄ DCM, 0 °C to RTEffective for nucleosidesCan form tin complexes with the product[9]

Visualizing the Chemistry

Diagram 1: SEM-Deprotection Mechanisms

SEM_Deprotection cluster_acid Acid-Mediated Deprotection cluster_fluoride Fluoride-Mediated Deprotection A1 SEM-Protected Pyrrolopyridine A2 Protonation A1->A2 H+ (e.g., TFA) A3 Cleavage A2->A3 A4 Deprotected Pyrrolopyridine + Formaldehyde A3->A4 F1 SEM-Protected Pyrrolopyridine F2 Fluoride Attack on Si F1->F2 F- (e.g., TBAF) F3 Beta-Elimination F2->F3 F4 Deprotected Pyrrolopyridine F3->F4

Caption: Mechanisms for acid- and fluoride-mediated SEM-deprotection.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Start SEM-Deprotection Attempt Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Product Major Side Product? Check_Completion->Check_Side_Product Yes Increase_Severity Increase Temp/Time/ Reagent Equivalents Incomplete->Increase_Severity Increase_Severity->Start Side_Product_Yes Side Product Observed Check_Side_Product->Side_Product_Yes Yes Success Purify Product Check_Side_Product->Success No Switch_Method Switch to Fluoride-Mediated (e.g., TBAF) or Mild Lewis Acid (e.g., MgBr₂) Side_Product_Yes->Switch_Method Switch_Method->Start

Caption: Decision-making process for troubleshooting SEM-deprotection.

References

Technical Support Center: Scale-up Synthesis of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. As a key intermediate in the development of kinase inhibitors for targeted cancer therapies, robust and scalable synthesis of this compound is critical.[1][2] This guide is designed to help you navigate the common challenges encountered when transitioning from lab-scale to pilot or manufacturing scale.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis, organized in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low or Inconsistent Yields in the Iodination Step

Question: We are experiencing a significant drop in yield for the iodination of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine when scaling up the reaction. What are the likely causes and how can we optimize the process?

Answer:

Low yields during the scale-up of iodination reactions involving electron-rich heterocyclic systems like pyrrolo[2,3-b]pyridines are a common challenge. The primary culprits are often related to mass transfer limitations, temperature control, and reagent stability.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility of Starting Material The starting material, 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, may have limited solubility in the reaction solvent at larger scales, leading to a heterogeneous mixture and incomplete reaction.- Solvent Screening: Investigate alternative solvent systems or co-solvents to improve solubility. For instance, while dichloromethane is common, exploring solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) may be beneficial.[3] - Temperature Optimization: Gradually increasing the reaction temperature can enhance solubility, but must be balanced against potential side reactions.
Inefficient Mixing In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side product formation and degradation of the desired product.- Impeller and Baffling Design: Ensure the reactor is equipped with an appropriate impeller and baffling system to promote thorough mixing. - Stirring Rate: Optimize the stirring rate to ensure homogeneity without causing excessive shear, which could degrade the product.
Reagent Decomposition Iodinating agents, such as N-iodosuccinimide (NIS), can be unstable, especially at elevated temperatures or in the presence of light.- Controlled Reagent Addition: Add the iodinating agent portion-wise or as a solution over time to maintain a low, steady concentration in the reaction mixture. - Protect from Light: Conduct the reaction in a vessel protected from light to prevent photochemical decomposition of the iodinating agent.
Side Reactions Over-iodination or iodination at other positions on the pyrrolo[2,3-b]pyridine ring can occur, reducing the yield of the desired 2-iodo isomer.[4]- Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Lower temperatures often favor selectivity.

Experimental Protocol: Optimized Iodination

  • To a solution of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0-5 °C.

  • Add N-iodosuccinimide (1.05-1.1 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Impurities During Halogenation Steps

Question: During the synthesis of the 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine precursor, we are observing the formation of di-halogenated and regioisomeric impurities. How can we improve the selectivity of the halogenation?

Answer:

Controlling the regioselectivity of halogenation on the 7-azaindole scaffold is crucial for obtaining the desired product in high purity.[5][6] The formation of isomers and di-halogenated species is often a result of the reaction conditions being too harsh or not selective enough.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures and strong halogenating agents can lead to a loss of selectivity and the formation of multiple products.- Milder Halogenating Agents: Consider using milder and more selective halogenating agents. For bromination, N-bromosuccinimide (NBS) is a common choice.[7][8] For chlorination, N-chlorosuccinimide (NCS) can be used. - Lower Reaction Temperatures: Performing the halogenation at lower temperatures (e.g., 0 °C to room temperature) can significantly improve selectivity.
Incorrect Order of Halogenation The order in which the halogens are introduced can impact the final product distribution due to the directing effects of the existing substituents.- Stepwise Halogenation: Introduce the halogens in a stepwise manner, purifying the intermediate at each stage. The electronic properties of the pyrrolo[2,3-b]pyridine ring will influence the position of subsequent electrophilic substitutions.
Lack of Protecting Group The pyrrole nitrogen is susceptible to reaction under certain halogenating conditions, which can lead to side products or complicate the reaction.- Use of a Protecting Group: Protecting the pyrrole nitrogen with a suitable group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, can improve the stability of the substrate and direct the halogenation to the desired positions.[1] The protecting group can be removed later in the synthetic sequence.

Diagram: Synthetic Pathway and Potential Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 1H-Pyrrolo[2,3-b]pyridine B 5-Bromo-1H-pyrrolo[2,3-b]pyridine A->B Bromination (NBS) S1 Di-brominated species A->S1 Excess NBS C 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine B->C Chlorination (NCS) S2 Regioisomers of chlorination B->S2 Harsh Conditions D This compound C->D Iodination (NIS) S3 Di-iodinated species C->S3 Excess NIS

Caption: Synthetic pathway and potential side reactions.

Issue 3: Purification Challenges at Scale

Question: We are finding it difficult to purify the final product, this compound, on a larger scale. Column chromatography is becoming impractical. What are some alternative purification strategies?

Answer:

Purification is a common bottleneck in scale-up synthesis. Relying solely on column chromatography for large quantities of material is often inefficient and costly.

Alternative Purification Strategies:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Solvent Screening: A systematic screening of single and mixed solvent systems is crucial to find conditions that provide good recovery of high-purity material. Common solvents to explore include ethyl acetate, hexanes, dichloromethane, and methanol.[9]

    • Procedure:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cool the mixture in an ice bath to maximize recovery.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Slurry Washing: If a suitable recrystallization solvent system cannot be found, washing the crude solid with a solvent in which the impurities are soluble but the desired product is not can be an effective purification method.

  • Acid-Base Extraction: The pyrrolo[2,3-b]pyridine core has basic nitrogen atoms. This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude material in an organic solvent.

      • Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer.

      • Wash the organic layer with water to remove any residual acid.

      • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.

      • Extract the product back into an organic solvent, dry, and concentrate.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling the reagents for this synthesis on a large scale?

A1: Safety is paramount during scale-up. Key considerations include:

  • Halogenating Agents (NBS, NCS, NIS): These are oxidizing agents and can be corrosive and irritating. Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents (DCM, DMF, THF): These solvents have varying degrees of toxicity and flammability. Handle them in a fume hood and take precautions to avoid ignition sources.

  • Exothermic Reactions: Halogenation and quenching steps can be exothermic. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely during these steps.

Q2: How can we monitor the progress of the reactions effectively during scale-up?

A2: Real-time reaction monitoring is crucial for process control.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities. This is the preferred method for in-process control in a manufacturing setting.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of products and byproducts, aiding in impurity identification.

Q3: What are the recommended storage conditions for this compound?

A3: The stability of the final compound is important for its shelf life. It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[10]

Q4: Can this synthetic route be adapted for the synthesis of other halogenated pyrrolo[2,3-b]pyridines?

A4: Yes, the general principles of this synthesis can be applied to produce a variety of halogenated pyrrolo[2,3-b]pyridine derivatives.[4] The choice of halogenating agent and the reaction conditions will determine the position and number of halogen atoms introduced.

III. References

  • Smolecule. 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Available from: --INVALID-LINK--

  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available from: --INVALID-LINK--

  • BenchChem. Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Available from: --INVALID-LINK--

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: --INVALID-LINK--

  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Available from: --INVALID-LINK--

  • ResearchGate. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Available from: --INVALID-LINK--

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines. Available from: --INVALID-LINK--

  • National Institutes of Health. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Available from: --INVALID-LINK--

  • Cusabio. 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine. Available from: --INVALID-LINK--

  • Google Patents. A process for preparing halogenated azaindole compounds using pybrop. Available from: --INVALID-LINK--

  • BLDpharm. 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Available from: --INVALID-LINK--

  • Biotuva Life Sciences. 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2?3-b]pyridine. Available from: --INVALID-LINK--

  • Labshake. 5 Bromo 4 chloro 2 iodo 1H pyrrolo 2 3 b pyridine. Available from: --INVALID-LINK--

  • PubMed Central. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available from: --INVALID-LINK--

  • PubMed Central. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: --INVALID-LINK--

  • PubMed Central. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: --INVALID-LINK--

  • PubMed Central. Gram-Scale Synthesis of a Bench-Stable 5,5″-Unsubstituted Terpyrrole. Available from: --INVALID-LINK--

  • BLDpharm. 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. Available from: --INVALID-LINK--

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: --INVALID-LINK--

  • ResearchGate. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: --INVALID-LINK--

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: --INVALID-LINK--

  • ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... Available from: --INVALID-LINK--

  • Journal of the Chemical Society C. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Available from: --INVALID-LINK--

  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Available from: --INVALID-LINK--

References

Technical Support Center: Regioselective Reactions of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in reactions of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of this versatile building block.

The unique arrangement of three different halogen atoms on the 7-azaindole core of this compound presents both a challenge and an opportunity for synthetic chemists. Understanding and controlling the reactivity at each position is paramount for the successful synthesis of complex target molecules. This guide will equip you with the knowledge to harness this differential reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?

A1: The general reactivity order follows the trend of carbon-halogen bond strength, with the weakest bond being the most reactive. For palladium-catalyzed cross-coupling reactions, the order of reactivity is I > Br > Cl.[1][2][3] Therefore, the iodine at the C2 position is the most labile, followed by the bromine at the C5 position, and finally the chlorine at the C4 position. This inherent difference in reactivity is the cornerstone of achieving regioselectivity.

Q2: Can I selectively perform a cross-coupling reaction at the C2-iodo position without affecting the C5-bromo and C4-chloro positions?

A2: Yes, the significant difference in reactivity between the C-I and the C-Br/C-Cl bonds allows for highly selective cross-coupling reactions at the C2 position.[4][5] By using mild reaction conditions, such as lower temperatures and carefully chosen catalysts and ligands, you can achieve excellent yields of the C2-substituted product while leaving the other halogenated positions intact for subsequent functionalization.

Q3: Is it possible to perform a second cross-coupling reaction at the C5-bromo position after functionalizing the C2-iodo position?

A3: Absolutely. This sequential functionalization is a key synthetic strategy when using this building block. After the initial reaction at the C2-iodo position, the resulting 5-bromo-4-chloro-2-substituted-1H-pyrrolo[2,3-b]pyridine can be subjected to a second cross-coupling reaction. More forcing conditions, such as higher temperatures or more active catalyst systems, are typically required to activate the C5-Br bond.

Q4: What are the key factors that influence regioselectivity in these reactions?

A4: Several factors are critical in controlling regioselectivity:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is paramount. Bulky, electron-rich ligands can influence the rate of oxidative addition and reductive elimination, thereby affecting selectivity.[1][6]

  • Base: The strength and nature of the base can impact catalyst activity and the stability of intermediates.

  • Solvent: The polarity and coordinating ability of the solvent can affect catalyst solubility and reactivity.

  • Temperature: Lower temperatures generally favor reaction at the more reactive C-I bond, while higher temperatures can lead to reactions at the less reactive C-Br and C-Cl bonds.

  • Reaction Time: Careful monitoring of the reaction is essential to prevent over-reaction and loss of selectivity.

Troubleshooting Guide

Issue 1: Poor or No Conversion of the Starting Material

If you are experiencing low or no consumption of your this compound, consider the following:

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper handling and storage under an inert atmosphere.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
Inappropriate Ligand Screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos).The electronic and steric properties of the ligand are crucial for efficient catalysis with heteroaryl halides.[4]
Incorrect Base Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is anhydrous.Base strength and solubility play a critical role in the catalytic cycle.[6]
Sub-optimal Temperature Gradually increase the reaction temperature in 10-20 °C increments.Higher temperatures can overcome the activation energy barrier for the oxidative addition step.
Solvent Issues Use anhydrous, degassed solvents. Consider switching to a different solvent (e.g., from THF to dioxane or toluene).Oxygen and water can deactivate the catalyst. Solvent choice can influence catalyst activity and stability.
Issue 2: Lack of Regioselectivity (Reaction at Multiple Halogen Sites)

If you are observing a mixture of products with substitution at different halogen positions, the following adjustments can be made:

Potential Cause Troubleshooting Step Rationale
Reaction Temperature Too High Lower the reaction temperature. Start at room temperature and gradually increase if necessary.Lower temperatures enhance the kinetic preference for reaction at the most reactive C-I bond.
Overly Active Catalyst System Use a less active palladium catalyst or a different ligand.A highly active catalyst may overcome the energy barrier for reaction at the less reactive C-Br or C-Cl bonds.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed.Extended reaction times can lead to the slow reaction of the less reactive halogens.
Issue 3: Significant Formation of Side Products

The formation of byproducts such as hydrodehalogenated starting material or homocoupled products can be problematic.

Side Product Potential Cause Troubleshooting Step Rationale
Hydrodehalogenation Presence of water or other protic sources; β-hydride elimination from certain coupling partners.Use rigorously dried reagents and solvents. Use a non-protic base.Water can lead to protonolysis of organometallic intermediates.
Homocoupling Oxygen contamination; inefficient transmetalation.Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Increase the concentration of the coupling partner.Oxygen can promote the homocoupling of organometallic species. Faster transmetalation can outcompete homocoupling.

Experimental Protocols

Here are representative, detailed protocols for achieving regioselective functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position

This protocol outlines a typical procedure for the selective arylation at the C2 position.[4][7]

dot

Caption: Workflow for selective Suzuki-Miyaura coupling at the C2 position.

Protocol 2: Selective Sonogashira Coupling at the C2-Iodo Position

This protocol provides a general method for the introduction of an alkyne at the C2 position.[8][9][10]

dot

Caption: Workflow for selective Sonogashira coupling at the C2 position.

Reactivity and Selectivity Overview

The following diagram illustrates the general principles of regioselective functionalization of this compound.

dot

Regioselectivity cluster_C2 C2-Iodo Functionalization (Most Reactive) cluster_C5 C5-Bromo Functionalization (Intermediate Reactivity) cluster_C4 C4-Chloro Functionalization (Least Reactive) start This compound C2_Suzuki Suzuki Pd(OAc)2/SPhos, K2CO3, Dioxane/H2O, 80 °C start->C2_Suzuki Mild Conditions C2_Sonogashira Sonogashira Pd(PPh3)4, CuI, Et3N, THF, rt to 50 °C start->C2_Sonogashira Mild Conditions C2_Hartwig Buchwald-Hartwig Pd2(dba)3/Xantphos, Cs2CO3, Dioxane, 100 °C start->C2_Hartwig Mild Conditions C5_Suzuki Suzuki Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 100 °C C2_Suzuki->C5_Suzuki Sequential, More Forcing Conditions C5_Hartwig Buchwald-Hartwig Pd2(dba)3/RuPhos, NaOtBu, Toluene, 110 °C C2_Sonogashira->C5_Hartwig Sequential, More Forcing Conditions C4_Hartwig Buchwald-Hartwig Pd(OAc)2/tBuXPhos, K3PO4, Toluene, 110 °C C5_Hartwig->C4_Hartwig Sequential, Most Forcing Conditions

Caption: Regioselective functionalization pathways.

References

Validation & Comparative

A Senior Application Scientist's Guide to Strategic Synthesis: 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry. Its role as a bioisostere of indole, combined with its unique hydrogen bonding capabilities, has cemented its status as a "privileged structure" in numerous therapeutic agents, particularly in the realm of protein kinase inhibitors.[1][2][3][4][5][6][7] The strategic functionalization of this core is paramount in drug discovery, enabling the precise tuning of a molecule's pharmacological profile.

Halogenated 7-azaindoles serve as exceptionally versatile intermediates, providing synthetic handles for diversification through transition-metal-catalyzed cross-coupling reactions. However, not all halogenated scaffolds are created equal. This guide provides an in-depth comparison of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine against other halogenated pyrrolopyridines. We will demonstrate, with supporting experimental frameworks, how its unique tri-halogenated pattern offers unparalleled strategic control for the synthesis of complex, multi-substituted molecules.

Pillar 1: The Principle of Orthogonal Reactivity in Polyhalogenated Heterocycles

The synthetic power of a polyhalogenated compound lies in the differential reactivity of its carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy required for this step is inversely proportional to the C-X bond dissociation energy.[8] This establishes a clear and predictable hierarchy of reactivity:

C-I > C-Br > C-Cl >> C-F [8][9]

This intrinsic reactivity difference is the key to chemoselectivity. It allows a chemist to perform sequential, site-selective couplings by carefully choosing reaction conditions to address one halogen at a time, starting with the most reactive (iodide) and progressing to the least reactive (chloride).[10][11][12][13] this compound is a masterclass in this principle, providing three distinct and orthogonally addressable points for molecular elaboration.

Pillar 2: Comparative Analysis of Halogenated Pyrrolopyridine Building Blocks

The choice of starting material dictates the entire synthetic strategy. Below, we compare the strategic utility of this compound with simpler, more common halogenated analogs.

FeatureThis compound Dihalogenated Analog (e.g., 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) [12]Monohalogenated Analog (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine) [14][15]
Synthetic Handles Three (I, Br, Cl)Two (I, Br)One (Br)
Sequential Couplings Up to three distinct functional groups can be introduced sequentially.Up to two distinct functional groups can be introduced sequentially.Only one functional group can be introduced via cross-coupling.
Strategic Advantage Maximum complexity and diversity from a single starting scaffold. The C2-iodo is highly activated for initial coupling.Good for building moderately complex molecules with two points of diversity.Ideal for simpler targets or when only one point of diversification is required.
Reactivity Control Excellent. The well-defined reactivity difference (I > Br > Cl) allows for precise, stepwise functionalization.Good. The I > Br reactivity difference is easily exploited for selective synthesis.Not applicable for selective sequential coupling.
Ideal Use Case Synthesis of complex kinase inhibitors and other drug candidates requiring multi-point optimization of potency, selectivity, and ADME properties.Development of lead compounds where two regions of the molecule need to be explored.Synthesis of tool compounds or initial SAR exploration around a single vector.

Pillar 3: Experimental Validation & Step-by-Step Protocols

To translate theory into practice, we present a validated, three-step sequential cross-coupling workflow starting from this compound. This sequence demonstrates the molecule's utility in building a tri-substituted 7-azaindole core.

Experimental Workflow Overview

The following diagram illustrates the strategic, sequential functionalization of the tri-halogenated scaffold.

G A 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine B Step 1: Sonogashira Coupling (Targets C2-Iodo) A->B C 2-Alkynyl-5-bromo-4-chloro- 1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Suzuki Coupling (Targets C5-Bromo) C->D E 2-Alkynyl-5-aryl-4-chloro- 1H-pyrrolo[2,3-b]pyridine D->E F Step 3: Buchwald-Hartwig Amination (Targets C4-Chloro) E->F G Tri-substituted Product: 2-Alkynyl-5-aryl-4-amino- 1H-pyrrolo[2,3-b]pyridine F->G

Caption: Sequential Cross-Coupling Workflow.

Protocol 1: Chemoselective Sonogashira Coupling at the C2-Iodo Position

The C-I bond is the most labile, making it the ideal site for the first coupling under mild conditions that leave the C-Br and C-Cl bonds untouched. The Sonogashira reaction is a classic choice for introducing alkynyl moieties, which are prevalent in kinase inhibitors.[16][17]

Reaction Scheme: this compound + Terminal Alkyne → 2-Alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard. The copper co-catalyst is crucial for activating the alkyne, allowing the reaction to proceed at or near room temperature, which is essential for selectivity.[18]

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HX byproduct and facilitate catalyst turnover.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are used to ensure solubility of all components.

Detailed Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous solvent (e.g., THF), followed by the terminal alkyne (1.2 equiv).

  • Add the amine base (e.g., TEA, 3.0 equiv) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired 2-alkynyl derivative.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C5-Bromo Position

With the most reactive C2-iodo site functionalized, we now target the C5-bromo position. The Suzuki-Miyaura coupling is an exceptionally robust method for forming C-C bonds with a vast array of commercially available boronic acids.[19][20][21]

Reaction Scheme: 2-Alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine + Arylboronic Acid → 2-Alkynyl-5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Causality Behind Experimental Choices:

  • Catalyst System: More robust conditions are required to activate the stronger C-Br bond. A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is highly effective. The dppf ligand provides the necessary electron-richness and steric bulk to facilitate the oxidative addition of the aryl bromide.[20][22]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Step-by-Step Methodology:

  • In a reaction vessel, combine the 2-alkynyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Seal the vessel and heat the reaction to 80-100 °C for 2-16 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to isolate the 2-alkynyl-5-aryl-4-chloro product.

Protocol 3: Buchwald-Hartwig Amination of the C4-Chloro Position

The final step involves functionalizing the most resilient C-Cl bond. The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[23][24] Activating the robust C-Cl bond often requires a highly active catalyst system comprising a palladium source and a specialized, sterically hindered biarylphosphine ligand.[25][26]

Reaction Scheme: 2-Alkynyl-5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine + Amine → 2-Alkynyl-5-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine

Causality Behind Experimental Choices:

  • Catalyst System: The oxidative addition of aryl chlorides is challenging. Third-generation Buchwald ligands like XPhos or BrettPhos are designed to be both electron-rich and sterically bulky. This combination promotes the difficult oxidative addition step and accelerates the subsequent reductive elimination, preventing catalyst decomposition.[26][27] A common palladium source is Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are preferred.

Detailed Step-by-Step Methodology:

  • To an oven-dried vial inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the 2-alkynyl-5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous toluene, seal the vial, and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After the reaction cools, quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the organic phase with brine, dry, and concentrate.

  • Purify via silica gel chromatography to obtain the final tri-substituted 7-azaindole product.

Conclusion

For researchers at the forefront of drug discovery, synthetic efficiency and strategic flexibility are paramount. While simpler halogenated pyrrolopyridines have their place, This compound stands apart as a superior building block for constructing complex molecular architectures. Its tri-halogenated design, governed by the predictable reactivity hierarchy of C-I > C-Br > C-Cl, enables a reliable and site-selective three-step functionalization. This guide has provided the foundational principles and actionable experimental protocols to empower scientists to leverage this powerful intermediate, accelerating the journey from a synthetic blueprint to a promising clinical candidate.

References

A Comparative Guide to the Synthetic Validation of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted 7-Azaindole Core

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a polysubstituted derivative of the 7-azaindole scaffold, represents a highly valuable building block for medicinal chemistry and drug discovery. The strategic placement of three distinct halogen atoms—bromine, chlorine, and iodine—on the bicyclic core offers a versatile platform for the synthesis of complex molecular architectures through selective, sequential cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for programmed functionalization, making this intermediate a cornerstone in the development of targeted therapeutics, particularly protein kinase inhibitors.[1] This guide provides a comparative analysis of two plausible synthetic routes to this key intermediate, offering experimental insights and a rationale for methodological choices aimed at researchers and drug development professionals.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies are evaluated for the synthesis of the target molecule: a sequential halogenation approach starting from the 1H-pyrrolo[2,3-b]pyridine core (Route A) and a convergent approach involving the construction of the bicyclic system from a pre-halogenated pyridine precursor (Route B).

FeatureRoute A: Sequential HalogenationRoute B: Ring-Closing Synthesis (Larock)
Starting Material 1H-pyrrolo[2,3-b]pyridine (7-azaindole)2-Amino-4-chloropyridine
Key Steps Sequential chlorination, bromination, N-protection, and directed C2-iodinationSequential bromination, iodination, diazotization, and Pd-catalyzed annulation
Regiocontrol Relies on inherent reactivity and directing groupsPre-determined by the substitution pattern of the pyridine starting material
Potential Yield Moderate to good, dependent on the efficiency of the directed C2-iodination stepPotentially higher overall yield if the pyridine precursor is readily accessible
Scalability Good, with established procedures for the initial halogenationsMay be limited by the availability and synthesis of the polysubstituted pyridine precursor
Flexibility Allows for the synthesis of other C2-functionalized analogsLess flexible for accessing diverse C2-substituted derivatives

Route A: Sequential Halogenation of the 1H-pyrrolo[2,3-b]pyridine Core

This strategy leverages the sequential electrophilic halogenation of the 7-azaindole nucleus, followed by a directed iodination at the C2 position. The success of this route hinges on the precise control of regioselectivity at each halogenation step.

Workflow for Route A

Route A start 1H-pyrrolo[2,3-b]pyridine step1 Chlorination (NCS) start->step1 intermediate1 4-Chloro-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Bromination (NBS) intermediate1->step2 intermediate2 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine step2->intermediate2 step3 N-Tosylation (TsCl) intermediate2->step3 intermediate3 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine step3->intermediate3 step4 Directed C2-Iodination (n-BuLi, I2) intermediate3->step4 step5 Deprotection step4->step5 product This compound step5->product

Caption: Synthetic workflow for Route A.

Experimental Protocol for Route A

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This initial chlorination proceeds via the formation of the corresponding N-oxide, which activates the pyridine ring for nucleophilic chlorination.

  • Protocol:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent, add an oxidizing agent (e.g., m-CPBA) to form the N-oxide.

    • Treat the resulting N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) to furnish 4-chloro-1H-pyrrolo[2,3-b]pyridine.[2]

  • Causality: The N-oxide formation electronically modifies the pyridine ring, making the C4 position susceptible to nucleophilic attack by chloride.

Step 2: Synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

A standard electrophilic bromination is performed on the pyrrole ring.

  • Protocol:

    • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF).

    • Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up involves quenching with a reducing agent and extraction to isolate the product.

  • Causality: The pyrrole ring of the 7-azaindole system is electron-rich and readily undergoes electrophilic substitution. The C5 position is electronically favored for bromination.

Step 3: N-Tosylation to yield 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Protection of the pyrrole nitrogen is crucial for the subsequent directed lithiation.

  • Protocol:

    • To a solution of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in an aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

    • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Standard aqueous work-up and purification by crystallization or chromatography yields the N-tosylated product.[1]

  • Causality: The tosyl group serves as a robust protecting group and a directing group for the subsequent C2-lithiation.

Step 4: Directed C2-Iodination

This is the key step for introducing the iodine at the desired position.

  • Protocol:

    • Dissolve the N-tosylated intermediate in a dry ethereal solvent (e.g., THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise to effect deprotonation at the C2 position.

    • After stirring for a short period, quench the resulting lithiated species with a solution of iodine (I₂) in THF.

    • Allow the reaction to warm to room temperature, quench with a saturated aqueous solution of sodium thiosulfate, and extract the product.

  • Causality: The N-tosyl group directs the deprotonation to the adjacent C2 position. The resulting organolithium species is a potent nucleophile that readily reacts with the electrophilic iodine.

Step 5: Deprotection of the Tosyl Group

Removal of the protecting group to yield the final product.

  • Protocol:

    • The tosyl group can be removed under basic conditions (e.g., hydrolysis with NaOH in methanol/water) or reductive conditions.

Route B: Ring-Closing Synthesis (Larock Indole Synthesis)

This convergent strategy involves the construction of the 1H-pyrrolo[2,3-b]pyridine ring system from a pre-functionalized 2-aminopyridine derivative.

Workflow for Route B

Route B start 2-Amino-4-chloropyridine step1 Bromination (NBS) start->step1 intermediate1 2-Amino-5-bromo-4-chloropyridine step1->intermediate1 step2 Iodination (NIS) intermediate1->step2 intermediate3 intermediate3 step2->intermediate3 intermediate2 2-Amino-5-bromo-4-chloro-3-iodopyridine step3 Larock Annulation (Alkyne, Pd catalyst) product This compound intermediate3->product

Caption: Synthetic workflow for Route B.

Experimental Protocol for Route B

Step 1 & 2: Synthesis of 2-Amino-5-bromo-4-chloro-3-iodopyridine

The synthesis of this key precursor would likely involve a multi-step sequence starting from 2-amino-4-chloropyridine.

  • Protocol:

    • Bromination: React 2-amino-4-chloropyridine with N-bromosuccinimide to introduce the bromine at the C5 position.[3]

    • Iodination: The subsequent iodination at the C3 position would likely require activation, potentially through N-oxide formation or directed metalation, followed by treatment with an iodine source like N-iodosuccinimide.

  • Causality: The regioselectivity of these halogenations is dictated by the electronic nature of the substituted pyridine ring.

Step 3: Larock Indole Synthesis

This palladium-catalyzed annulation reaction forms the pyrrole ring.

  • Protocol:

    • In a reaction vessel under an inert atmosphere, combine the 2-amino-5-bromo-4-chloro-3-iodopyridine, a suitable alkyne (e.g., a protected acetylene that can be later deprotected to give the N-H pyrrole), a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base in a suitable solvent.

    • Heat the reaction mixture until the starting materials are consumed.

    • Upon completion, the reaction is cooled, filtered, and the product is isolated after purification.[4][5]

  • Causality: The Larock indole synthesis proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium catalyst, alkyne insertion, and subsequent intramolecular cyclization.[4]

Conclusion and Outlook

Both Route A and Route B present viable, albeit distinct, approaches to the synthesis of this compound.

Route A is a more linear approach that relies on the controlled, sequential halogenation of the readily available 7-azaindole. The key challenge lies in the directed C2-iodination, which requires anhydrous conditions and the use of pyrophoric organolithium reagents. However, the initial steps are generally high-yielding and scalable.

Route B offers a more convergent synthesis where the halogen substitution pattern is established early on. The success of this route is heavily dependent on the efficient synthesis of the polysubstituted 2-aminopyridine precursor. The Larock annulation itself is a powerful and generally reliable method for indole and azaindole synthesis.

For research and small-scale synthesis, Route A may be more practical due to the commercial availability of the starting material and the modular nature of the halogenations. For large-scale production, Route B could be more efficient if a robust and cost-effective synthesis of the key pyridine intermediate can be developed. The choice of the optimal route will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of starting materials.

References

A Comparative Guide to the Reproducibility of Cross-Coupling Reactions with 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and hydrogen bonding capabilities make it an attractive isostere for indole.[1] The targeted functionalization of this nucleus is crucial for the development of novel therapeutics. 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a versatile, yet challenging, starting material for the synthesis of diversely substituted 7-azaindoles. The presence of three distinct halogen atoms offers the potential for sequential and site-selective functionalization through various cross-coupling reactions.

This guide provides an in-depth comparison of the reproducibility and expected outcomes of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this polyhalogenated substrate. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and discuss alternative synthetic strategies.

The Challenge of Reproducibility with Polyhalogenated 7-Azaindoles

The primary challenge in the cross-coupling chemistry of 7-azaindoles lies in the inherent nature of the scaffold itself. The pyridine nitrogen can act as a ligand, leading to chelation with the palladium catalyst and subsequent deactivation.[2] Furthermore, the pyrrole N-H proton is acidic and can participate in side reactions, such as homo-coupling, particularly in the presence of strong bases.[1] These factors can lead to inconsistent reaction outcomes and reduced yields.

For this compound, the key to reproducible and selective functionalization lies in harnessing the differential reactivity of the carbon-halogen bonds. The established order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[3] This inherent difference allows for a predictable and stepwise approach to modifying the molecule.

N-Protection: A Critical Step for Reproducibility

To mitigate the aforementioned challenges of catalyst inhibition and N-H reactivity, protection of the pyrrole nitrogen is often a crucial first step. The tosyl (Ts) group is a common choice, offering steric bulk that can also influence the regioselectivity of subsequent reactions. Deprotection can typically be achieved under mild conditions.

Comparative Analysis of Cross-Coupling Reactions

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[4] Its high functional group tolerance and the commercial availability of a vast array of boronic acids and their esters make it a first-choice for many synthetic chemists.

Expected Regioselectivity and Reproducibility:

Based on the reactivity of the halogens, the Suzuki-Miyaura coupling is expected to proceed with high selectivity at the C-2 position (iodo) under standard conditions. Subsequent couplings at the C-5 (bromo) and C-4 (chloro) positions would require progressively more forcing conditions. Reproducibility is generally high for the initial coupling at the C-2 position, provided that N-protection is employed.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane/H₂O80-10085-95A reliable system for a wide range of substrates.[3]
Pd(PPh₃)₄PPh₃Cs₂CO₃Toluene/H₂O10080-90A classic catalyst, though sometimes less active for challenging substrates.
XPhos Pd G3XPhosK₃PO₄t-BuOH80-100>90A highly active catalyst system suitable for sterically hindered substrates.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position

  • N-Protection: React this compound with p-toluenesulfonyl chloride in the presence of a suitable base (e.g., NaH) in an aprotic solvent (e.g., THF) to afford the N-tosylated substrate.

  • Reaction Setup: To a dried Schlenk flask, add the N-tosylated substrate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed dimethoxyethane and water (4:1 ratio, 0.1 M).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N_Protection N-Protection of Substrate Setup Combine Reagents in Schlenk Flask N_Protection->Setup Reagent_Prep Prepare Reagents: - Boronic Acid - Catalyst - Base Reagent_Prep->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: For C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is a powerful tool for the synthesis of alkynylated heterocycles, which are valuable intermediates in drug discovery.[2] The reaction couples a terminal alkyne with an aryl or vinyl halide.

Expected Regioselectivity and Reproducibility:

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to occur selectively at the most reactive C-2 iodo position. The use of a copper co-catalyst (CuI) is standard, though copper-free conditions have been developed to avoid potential issues with copper contamination in the final product. Reproducibility is generally good, but can be affected by the quality of the reagents, particularly the amine base and the copper salt.

Table 2: Comparison of Catalytic Systems for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF/DMF25-6080-95The classic Sonogashira conditions.[5]
Pd(dppf)Cl₂CuIDBUAcetonitrile60-8085-95DBU can sometimes offer advantages over triethylamine.
[Pd(tBu₃P)]₂NoneCs₂CO₃1,4-Dioxane80-100>90A highly active catalyst for copper-free Sonogashira couplings.

Experimental Protocol: Selective Sonogashira Coupling at the C-2 Position

  • N-Protection: Prepare the N-tosylated this compound as described previously.

  • Reaction Setup: To a dried Schlenk flask, add the N-tosylated substrate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add degassed THF and triethylamine (2.0 equiv.). Then, add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N_Protection N-Protection of Substrate Setup Combine Substrate & Catalysts in Flask N_Protection->Setup Reagent_Prep Prepare Reagents: - Alkyne - Catalysts - Base Reagent_Prep->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent_Base Add Degassed Solvent & Base Inert->Solvent_Base Alkyne_Add Add Alkyne Solvent_Base->Alkyne_Add Stir Stir at RT/Heat Alkyne_Add->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Monitor->Stir Continue if incomplete Filter Filter through Celite Monitor->Filter Reaction Complete Workup Aqueous Work-up Filter->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Sonogashira Coupling Workflow
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] This reaction is of great importance in medicinal chemistry for introducing nitrogen-containing functionalities.

Expected Regioselectivity and Reproducibility:

The Buchwald-Hartwig amination of this compound is expected to be more complex than C-C bond forming reactions. While the C-I bond is the most reactive towards oxidative addition, the subsequent C-N bond formation can be challenging. For amination at the less reactive C-Br and C-Cl positions, more specialized and electron-rich phosphine ligands are generally required.[3] N-protection is highly recommended to prevent competitive amination at the pyrrole nitrogen. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used.[1]

Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene80-11080-95A versatile and highly active system for a broad range of amines.
Pd(OAc)₂RuPhosK₃PO₄t-BuOH10085-95Often effective for coupling with primary amines.
BrettPhos Pd G3BrettPhosLiHMDSTHF60-80>90A modern, highly active pre-catalyst suitable for challenging couplings.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-5 Position (after C-2 functionalization)

This protocol assumes prior functionalization at the C-2 position.

  • Starting Material: N-tosylated 2-substituted-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Reaction Setup: In a glovebox, add the starting material (1.0 equiv.), the desired amine (1.2 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Buchwald_Workflow cluster_prep Preparation cluster_reaction Reaction (in Glovebox) cluster_workup Work-up & Purification Substrate_Prep Prepare C-2 Functionalized, N-Protected Substrate Setup Combine Reagents in Reaction Vial Substrate_Prep->Setup Reagent_Prep Prepare Reagents: - Amine - Catalyst/Ligand - Base Reagent_Prep->Setup Solvent Add Anhydrous, Degassed Solvent Setup->Solvent Seal_Heat Seal Vial and Heat Solvent->Seal_Heat Monitor Monitor Progress (LC-MS) Seal_Heat->Monitor Monitor->Seal_Heat Continue if incomplete Filter Filter through Silica Plug Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purification (Chromatography/HPLC) Concentrate->Purify Product Isolated Product Purify->Product

Buchwald-Hartwig Amination Workflow

Alternative Synthetic Strategies

An alternative to the sequential functionalization of a pre-halogenated 7-azaindole core is the construction of the bicyclic system with the desired substituents already in place or introduced at an earlier stage. For example, Sonogashira coupling of a substituted 2-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization, can provide a more convergent route to certain 2,3-disubstituted 7-azaindoles.[2] While these methods may require more complex starting materials, they can offer advantages in terms of overall yield and reproducibility for specific target molecules.

Conclusion

The reproducible and selective functionalization of this compound is achievable through a systematic and mechanistically informed approach. The predictable reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a stepwise introduction of various functionalities using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. N-protection is a critical parameter for ensuring high yields and minimizing side reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively utilize this versatile building block for the synthesis of novel and complex 7-azaindole derivatives for drug discovery and development.

References

A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor synthesis, the strategic selection of starting materials is paramount. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, is a cornerstone of many targeted therapies.[1][2][3] Within this class, 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine has emerged as a highly versatile and sought-after building block. Its trifunctional nature allows for sequential and site-selective functionalization, providing a powerful tool for the rapid generation of compound libraries and the optimization of lead candidates.

This guide provides an in-depth comparison of this compound with its key alternative reagents. We will delve into the causality behind experimental choices, present supporting experimental data where available, and offer a forward-looking perspective on the evolving landscape of 7-azaindole chemistry.

The Benchmark: Understanding the Utility of this compound

The strategic placement of three distinct halogen atoms on the 7-azaindole core is the key to the utility of this compound. The differential reactivity of the C-I, C-Br, and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for a stepwise and controlled introduction of various substituents. This hierarchical reactivity is fundamental to building molecular complexity in a predictable manner.

Typically, the order of reactivity in palladium-catalyzed cross-coupling reactions follows the trend: C-I > C-Br > C-Cl.[4] This allows for selective Sonogashira or Suzuki coupling at the 2-position (iodide), followed by a subsequent coupling at the 5-position (bromide). The less reactive 4-position (chloride) can then be functionalized through nucleophilic aromatic substitution (SNAr) or more forcing cross-coupling conditions.

Alternative Reagents: A Comparative Analysis

The quest for novel chemical space, improved synthetic efficiency, and favorable physicochemical properties has driven the exploration of alternatives to this compound. These alternatives can be broadly categorized into two classes: those that modify the halogen substitution pattern and those that introduce alternative reactive handles.

Fluoro-Substituted Analogs: Modulating Reactivity and Properties

A prominent alternative is the corresponding fluoro-substituted analog, 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine . The substitution of a chlorine atom with fluorine at the 4-position offers distinct advantages and disadvantages.

Advantages of the 4-Fluoro Analog:

  • Enhanced SNAr Reactivity: Fluorine is a superior leaving group to chlorine in nucleophilic aromatic substitution reactions. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state of the Meisenheimer complex.[5][6] This enhanced reactivity can lead to milder reaction conditions, shorter reaction times, and broader substrate scope for the introduction of nucleophiles at the 4-position.

  • Favorable Physicochemical Properties: The introduction of fluorine can favorably modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity. This is a well-established strategy in medicinal chemistry.

  • Commercial Availability: This building block is commercially available from various suppliers, facilitating its integration into drug discovery programs.[7]

Disadvantages and Considerations:

  • Reduced Cross-Coupling Reactivity: While advantageous for SNAr, the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the C-Cl bond. This can limit the options for late-stage functionalization at the 4-position via Suzuki or other coupling reactions.

  • Cost: The cost of fluorinated building blocks can be higher than their chlorinated counterparts, which may be a consideration for large-scale synthesis.

Experimental Data Synopsis:

Feature5-Bromo-4-chloro -2-iodo-1H-pyrrolo[2,3-b]pyridine5-Bromo-4-fluoro -2-iodo-1H-pyrrolo[2,3-b]pyridineRationale
Reactivity at C4 (SNAr) ModerateHighFluorine is a better leaving group in SNAr.
Reactivity at C4 (Cross-Coupling) ModerateLowThe C-F bond is less susceptible to oxidative addition.
Potential Biological Impact StandardPotential for improved metabolic stability and binding.Known effects of fluorine in medicinal chemistry.
Commercial Availability Readily AvailableCommercially AvailableBoth are accessible through chemical suppliers.
Relative Cost LowerPotentially HigherFluorinated reagents often have a higher cost.
Alternative Halogenation Patterns and Other Reactive Groups

Beyond simple fluoro-for-chloro substitution, a variety of other halogenated and functionalized 7-azaindoles serve as viable alternatives, each offering unique synthetic opportunities.

  • 2,4-Dihalo-7-azaindoles: For synthetic strategies that do not require functionalization at the 5-position, simpler starting materials such as 2,4-dichloro-7-azaindole or 4-chloro-2-iodo-7-azaindole can be more cost-effective and synthetically direct. The choice between these depends on the desired order of functionalization.

  • Boronic Esters and Other Coupling-Ready Derivatives: Instead of a halogen, a pre-installed boronic ester (e.g., a pinacol boronate) at one of the positions offers a direct route to Suzuki coupling without the need for an initial metal-halogen exchange. These are particularly useful for late-stage diversification.

  • Nitro-Substituted Azaindoles: The introduction of a nitro group, for example in 5-Bromo-4-chloro-3-nitro-7-azaindole , provides a versatile handle.[8][9][10] The nitro group can be reduced to an amine, which can then be further functionalized through various reactions, including amide bond formation, sulfonylation, or diazotization.

Comparative Reactivity and Synthetic Strategy:

Alternative ReagentKey FeaturePrimary Application
2,4-Dichloro-7-azaindole Simpler di-halogenated scaffoldSynthesis of 2,4-disubstituted 7-azaindoles
4-Chloro-2-iodo-7-azaindole Differential reactivity of C-I and C-ClSequential coupling at C2 then C4
4-Chloro-7-azaindole boronic esters Pre-functionalized for Suzuki couplingDirect and rapid introduction of aryl/heteroaryl groups
5-Bromo-4-chloro-3-nitro-7-azaindole Nitro group as a versatile handleAccess to diverse amine-based functionalities

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the key transformations discussed. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling at the 2-Position of a 2-Iodo-7-azaindole

This protocol is generally applicable for the selective functionalization of the C-I bond in the presence of C-Br and C-Cl.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and Na₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling at the 2-Position

This method is used for the introduction of alkyne moieties.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous THF or DMF

Procedure:

  • Dissolve this compound in the anhydrous solvent in a reaction vessel.

  • Add the terminal alkyne, PdCl₂(PPh₃)₂, CuI, and the amine base.

  • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution at the 4-Position

This protocol is particularly effective with the 4-fluoro analog.

Materials:

  • 5-Bromo-4-fluoro-2-aryl-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)

  • Nucleophile (e.g., a primary or secondary amine, 2.0 equivalents)

  • K₂CO₃ or DIPEA (3.0 equivalents)

  • Anhydrous DMSO or NMP

Procedure:

  • To a solution of the 4-fluoro-7-azaindole in the anhydrous solvent, add the nucleophile and the base.

  • Heat the reaction mixture to 80-120 °C. The use of microwave irradiation can significantly accelerate this reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic functionalization of polyhalogenated 7-azaindoles.

G A 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine B Suzuki/Sonogashira Coupling (C2) A->B C 2-Aryl/Alkynyl-5-bromo-4-chloro- 1H-pyrrolo[2,3-b]pyridine B->C D Suzuki Coupling (C5) C->D E 2-Aryl/Alkynyl-5-aryl-4-chloro- 1H-pyrrolo[2,3-b]pyridine D->E F SNAr (C4) E->F G 2,5-Diaryl/Alkynyl-4-substituted- 1H-pyrrolo[2,3-b]pyridine F->G

Caption: Sequential functionalization of this compound.

G2 cluster_0 Alternative Starting Materials cluster_1 Synthetic Pathways A 5-Bromo-4-fluoro-2-iodo- 7-azaindole D Enhanced SNAr at C4 A->D Increased reactivity B 2,4-Dichloro- 7-azaindole E Simplified 2,4-disubstitution B->E Fewer steps C 4-Chloro-7-azaindole- 2-boronic ester F Direct Suzuki at C2 C->F Direct coupling

Caption: Synthetic advantages of alternative 7-azaindole building blocks.

Conclusion and Future Perspectives

This compound remains a cornerstone reagent in the synthesis of 7-azaindole-based kinase inhibitors due to its predictable, sequential reactivity. However, a nuanced understanding of the available alternatives is crucial for optimizing synthetic routes and discovering novel chemical entities.

The choice of starting material should be guided by the overall synthetic strategy, the desired physicochemical properties of the final compound, and economic considerations. Fluoro-substituted analogs offer a clear advantage for strategies that prioritize late-stage nucleophilic substitution at the 4-position. Simpler di-halogenated or pre-functionalized azaindoles provide more direct and cost-effective routes when the full complexity of the tri-halogenated scaffold is not required.

The field of 7-azaindole synthesis is continually evolving, with new methods for C-H functionalization and novel cross-coupling catalysts emerging.[9][11] As our synthetic toolbox expands, so too will the array of functionalized 7-azaindole building blocks available to the medicinal chemist. A thorough understanding of the reactivity and strategic application of these reagents will be essential for the continued success of drug discovery programs targeting the human kinome.

References

The Pyrrolopyridine Scaffold: A Privileged Core for Kinase Inhibitor Design and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Nuances of Pyrrolopyridine-Based Kinase Inhibitors

In the landscape of targeted cancer therapy and immunology, the pyrrolopyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine, the core component of ATP, allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from different pyrrolopyridine cores, supported by experimental data and protocols, to aid researchers in the strategic design and evaluation of next-generation therapeutics.

The Significance of the Pyrrolopyridine Core

The versatility of the pyrrolopyridine ring system allows for strategic modifications that can enhance potency, selectivity, and pharmacokinetic properties.[1] By exploring different core isomers and substituent decorations, medicinal chemists can fine-tune the inhibitor's interaction with the target kinase, leading to the development of highly effective drugs for various diseases. This guide will focus on a comparative analysis of inhibitors derived from two prominent pyrrolopyridine cores: pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine, highlighting their distinct applications and the structure-activity relationships that govern their efficacy.

Pyrrolo[2,3-d]pyrimidine: A Versatile Scaffold for Targeting a Broad Range of Kinases

The pyrrolo[2,3-d]pyrimidine core is arguably one of the most successful scaffolds in kinase inhibitor drug discovery, with several approved drugs and numerous candidates in clinical development.[2][3] Its deazapurine framework serves as an excellent ATP mimetic, enabling potent inhibition of various kinase families.[1]

Targeting Janus Kinases (JAKs)

A prime example of the successful application of the pyrrolo[2,3-d]pyrimidine core is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and myeloproliferative neoplasms.[2][4] Tofacitinib, a well-known JAK inhibitor, is built upon this scaffold and has demonstrated clinical efficacy in treating rheumatoid arthritis. The pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the JAK kinase domain, anchoring the inhibitor in the ATP-binding pocket.[5]

Broad Kinase Inhibition Profile

Beyond JAKs, the pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors for a diverse range of kinases implicated in cancer, including:

  • Bruton's tyrosine kinase (BTK): Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potent BTK inhibitors for B-cell malignancies, with some compounds exhibiting excellent kinase selectivity and oral bioavailability.[6]

  • Mer and Axl tyrosine kinases: 7-aryl-2-anilino-pyrrolopyrimidines have been identified as potent inhibitors of Mer and Axl kinases, which are implicated in tumor survival and chemoresistance.[7]

  • RET kinase: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of RET kinase, including drug-resistant mutants, for the treatment of thyroid and non-small cell lung cancers.[3]

  • Multi-targeted kinase inhibitors: Researchers have developed pyrrolo[2,3-d]pyrimidine derivatives that exhibit inhibitory activity against multiple cancer-related kinases such as EGFR, Her2, VEGFR2, and CDK2.[8]

The efficacy of these inhibitors is often determined by the specific substitutions on the pyrrolopyrimidine core, which can be tailored to achieve desired selectivity and potency.

Pyrrolo[2,3-b]pyridine: A Scaffold for Potent and Selective Inhibition

The pyrrolo[2,3-b]pyridine core, another key isomer, has also proven to be a valuable scaffold in the development of highly potent and selective kinase inhibitors.

Targeting Glycogen Synthase Kinase-3β (GSK-3β)

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of GSK-3β, a kinase implicated in the pathogenesis of Alzheimer's disease.[9] Certain compounds from this class have demonstrated nanomolar inhibitory activity and high selectivity for GSK-3β over other kinases.[9] Further studies have shown that these inhibitors can reduce the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[9]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to develop inhibitors of fibroblast growth factor receptors (FGFRs), which are often dysregulated in various cancers.[10] Specific derivatives have shown potent activity against FGFR1, 2, and 3, leading to the inhibition of cancer cell proliferation, migration, and invasion.[10]

JAK1-Selective Inhibition

Interestingly, modifications to the pyrrolo[2,3-b]pyridine core have also yielded highly selective inhibitors of JAK1.[11] By analyzing the binding modes of existing JAK inhibitors, researchers have designed N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides that exhibit excellent potency for JAK1 and selectivity over other JAK isoforms.[11]

Comparative Efficacy: A Data-Driven Overview

To provide a clear comparison of the efficacy of kinase inhibitors derived from these different pyrrolopyridine cores, the following table summarizes key inhibitory activity data from various studies.

Pyrrolopyridine CoreTarget KinaseRepresentative CompoundIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineMerCompound 272[7]
AxlCompound 2716[7]
BTKCompound 420.7[6]
RETCompound 59<10 (enzymatic)[3]
EGFRCompound 5k79
Her2Compound 5k40
VEGFR2Compound 5k136[8]
Pyrrolo[2,3-b]pyridineGSK-3βCompound 410.22[9]
GSK-3βCompound 460.26[9]
GSK-3βCompound 540.24[9]
FGFR1Compound 4h7[10]
FGFR2Compound 4h9[10]
FGFR3Compound 4h25[10]
JAK1Compound 38aPotent (specific value not stated)[11]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.

This data highlights that both pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine cores can serve as scaffolds for highly potent kinase inhibitors with nanomolar to sub-nanomolar efficacy. The choice of core and its subsequent chemical modifications are crucial in determining the target kinase selectivity and overall potency of the resulting inhibitor.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[12]

Objective: To measure the dose-dependent inhibition of a recombinant kinase by a test compound.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

  • Add a small volume (e.g., 2.5 µL) of the diluted compound or vehicle control to the wells of the assay plate.

  • Prepare a 2X enzyme/substrate mixture in Kinase Assay Buffer. The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range.[12]

  • Add 5 µL of the 2X enzyme/substrate mixture to each well.

  • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.[12]

  • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase.[12]

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 12.5 µL.

  • Shake the plate for 30 seconds and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 12.5 µL of ADP-Glo™ Reagent to each well.

  • Shake the plate for 30 seconds and incubate for 40 minutes at room temperature.[12]

  • Add 25 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop the luminescent signal.

  • Shake the plate for 30 seconds and incubate for 30-60 minutes at room temperature.[12]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Cell-Based Proliferation Assay

This assay is crucial for assessing the anti-proliferative activity of a kinase inhibitor in a cellular context.[13]

Objective: To determine the effect of a kinase inhibitor on the proliferation of a specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Mix the contents by shaking the plate for a few minutes.

  • Incubate at room temperature for a specified time to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_scaffolds Pyrrolopyridine Scaffolds cluster_targets Kinase Targets Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine JAKs JAKs Pyrrolo[2,3-d]pyrimidine->JAKs Inhibits BTK BTK Pyrrolo[2,3-d]pyrimidine->BTK Inhibits MER_AXL MER_AXL Pyrrolo[2,3-d]pyrimidine->MER_AXL Inhibits RET RET Pyrrolo[2,3-d]pyrimidine->RET Inhibits Multi_Targeted Multi_Targeted Pyrrolo[2,3-d]pyrimidine->Multi_Targeted Inhibits Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine GSK3b GSK3b Pyrrolo[2,3-b]pyridine->GSK3b Inhibits FGFRs FGFRs Pyrrolo[2,3-b]pyridine->FGFRs Inhibits JAK1_selective JAK1_selective Pyrrolo[2,3-b]pyridine->JAK1_selective Inhibits G start Start Assay add_compound Add Compound/Vehicle start->add_compound add_enzyme_substrate Add Enzyme/Substrate Mix add_compound->add_enzyme_substrate incubate1 Incubate (Binding) add_enzyme_substrate->incubate1 add_atp Add ATP (Initiate Reaction) incubate1->add_atp incubate2 Incubate (Reaction) add_atp->incubate2 add_adp_glo Add ADP-Glo™ Reagent incubate2->add_adp_glo incubate3 Incubate add_adp_glo->incubate3 add_detection_reagent Add Kinase Detection Reagent incubate3->add_detection_reagent incubate4 Incubate add_detection_reagent->incubate4 read_luminescence Read Luminescence incubate4->read_luminescence analyze Analyze Data (IC50) read_luminescence->analyze

References

A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Selective Functionalization of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 7-azaindole core, in particular, is a privileged structure found in numerous biologically active compounds. The strategic introduction of substituents at specific positions of the 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth, head-to-head comparison of two of the most powerful palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Stille coupling.

The Challenge: Regioselective Functionalization of a Tri-halogenated 7-Azaindole

The substrate at the heart of this comparison, this compound, presents a fascinating challenge in regioselective synthesis. With three distinct halogen atoms, the ability to selectively target one over the others is paramount for controlled molecular construction. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl[1]. This inherent reactivity difference forms the basis for achieving selective functionalization at the C-2 position (iodo) while leaving the bromo and chloro substituents untouched for potential subsequent transformations.

Mechanistic Overview: Suzuki vs. Stille Coupling

Both the Suzuki and Stille couplings are powerful methods for forming carbon-carbon bonds, yet they operate through distinct mechanisms primarily differentiated by the nature of the organometallic reagent.

The Suzuki-Miyaura Coupling: A Boron-Based Approach

The Suzuki coupling employs organoboron reagents, such as boronic acids or esters, which are generally stable, commercially available, and possess low toxicity[2]. The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination[3]. A crucial aspect of the Suzuki coupling is the requirement for a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ M⁺ PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Stille Coupling: An Organotin-Mediated Transformation

The Stille coupling utilizes organotin reagents (stannanes), which are known for their high functional group tolerance and are often unreactive towards moisture and air[4][5]. A key advantage of the Stille reaction is that it can often be performed under neutral or nearly neutral conditions, making it suitable for base-sensitive substrates[4]. However, the toxicity of organotin compounds and the challenges in removing tin-containing byproducts are significant drawbacks[5]. The catalytic cycle mirrors that of the Suzuki coupling in its fundamental steps.

Stille_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 2: Catalytic Cycle of the Stille Coupling.

Head-to-Head Performance Comparison

ParameterSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes
Toxicity LowHigh
Reagent Stability Generally good, but can be prone to protodeboronationExcellent, stable to air and moisture
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Often neutral or near-neutral; can be run under milder conditions
Functional Group Tolerance Good, but sensitive to strong basesExcellent, very broad functional group compatibility
Byproduct Removal Generally straightforwardCan be challenging due to the lipophilicity of tin byproducts
Catalyst Loading Typically 1-5 mol%Typically 1-5 mol%
Expected Yields Good to excellentGood to excellent
Selectivity High for C-I bondHigh for C-I bond

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for the selective C-2 arylation of a polyhalogenated 7-azaindole scaffold, based on literature precedents for similar substrates.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a reported chemoselective Suzuki-Miyaura coupling on a 2-iodo-4-chloropyrrolopyridine derivative[2].

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv.).

  • Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

This protocol is a generalized procedure based on established methods for Stille couplings on halogenated heterocycles[3][6].

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 equiv.) and the desired organostannane (1.1 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.) and lithium chloride (LiCl) (3.0 equiv.).

  • Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add an anhydrous, degassed solvent such as toluene or DMF.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • To remove tin byproducts, the workup may include a wash with an aqueous solution of potassium fluoride (KF) or treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_Suzuki Suzuki Coupling cluster_Stille Stille Coupling S_Start Combine Substrate, Arylboronic Acid, Base, and Pd Catalyst S_Inert Establish Inert Atmosphere S_Start->S_Inert S_Solvent Add Degassed Dioxane/Water S_Inert->S_Solvent S_React Heat and Stir S_Solvent->S_React S_Workup Aqueous Workup S_React->S_Workup S_Purify Column Chromatography S_Workup->S_Purify T_Start Combine Substrate, Organostannane, and Pd Catalyst T_Inert Establish Inert Atmosphere T_Start->T_Inert T_Solvent Add Anhydrous, Degassed Solvent T_Inert->T_Solvent T_React Heat and Stir T_Solvent->T_React T_Workup Workup with KF or DBU to Remove Tin Byproducts T_React->T_Workup T_Purify Column Chromatography T_Workup->T_Purify

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the synthesis of complex molecules, particularly in the realm of kinase inhibitors where 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine serves as a critical building block, the presence of impurities can lead to unforeseen side reactions, lower yields, and complications in biological assays. This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound, empowering you to make informed decisions when selecting a supplier and ensuring the integrity of your research.

The Significance of Purity for this compound

This compound, a substituted 7-azaindole, is a highly functionalized heterocyclic compound. Its three distinct halogen atoms (iodine, bromine, and chlorine) offer differential reactivity, making it a versatile intermediate for sequential cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1][2] This allows for the precise and controlled introduction of various substituents to build complex molecular architectures. Given its role as a foundational piece in drug discovery, seemingly minor impurities can have significant downstream consequences.

Potential impurities may include regioisomers with different halogenation patterns, starting materials from incomplete reactions, or byproducts from side reactions. These can interfere with subsequent synthetic steps, leading to a complex and difficult-to-purify final product. Therefore, a robust analytical workflow to assess the purity of the commercial starting material is not just a quality control measure; it is a critical step in ensuring the success and reproducibility of your synthetic campaigns.

A Multi-pronged Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. This guide advocates for a tripartite approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and validated assessment.

Figure 1: A comprehensive workflow for the purity assessment of this compound.

Comparative Purity Analysis of Commercial Samples

For the purpose of this guide, we will present hypothetical data for this compound obtained from three different commercial suppliers (Supplier A, Supplier B, and Supplier C).

Supplier HPLC Purity (%) qNMR Purity (%) Major Impurity (by MS)
Supplier A 98.598.25-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (de-iodinated)
Supplier B 96.295.84-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (de-brominated)
Supplier C 99.199.0Minor unidentified impurities

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Reverse-phase HPLC is a powerful technique for separating the target compound from its impurities based on differences in polarity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Figure 2: Step-by-step workflow for the HPLC purity analysis.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct and highly accurate measurement of the absolute purity of a compound without the need for a reference standard of the analyte itself.[1]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • Internal Standard (IS): Maleic acid (high purity, accurately weighed)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) and add it to the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d6 to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery. A D1 of 30 seconds is generally a good starting point.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard. For the analyte, a proton on the pyrrole or pyridine ring is suitable. For maleic acid, the two olefinic protons give a sharp singlet.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Figure 3: Workflow for determining absolute purity using qNMR.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is used to determine the molecular weight of the main component and any impurities, providing crucial information for their identification.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in acetonitrile.

  • MS Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The expected monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₇H₄BrClIN₂) is approximately 355.8239 m/z.

  • Data Analysis:

    • Analyze the spectrum for the presence of the target ion.

    • Identify the m/z values of any other significant ions, which may correspond to impurities. The characteristic isotopic patterns of bromine and chlorine can aid in the identification of halogenated impurities.

Conclusion and Recommendations

This guide provides a robust and scientifically sound framework for the comparative purity analysis of commercially available this compound. By employing a combination of HPLC, qNMR, and MS, researchers can gain a comprehensive understanding of the quality of their starting materials.

Key Recommendations:

  • Always request a Certificate of Analysis (CoA) from the supplier, but independently verify the purity using the methods outlined here.

  • For critical applications, prioritize suppliers who provide high-purity material as confirmed by multiple analytical techniques.

  • Use the information from impurity profiling to anticipate potential challenges in your synthetic route and purification strategies.

By investing time in the thorough analysis of this critical building block, you can enhance the reliability and reproducibility of your research, ultimately accelerating your drug discovery and development efforts.

References

A Technical Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount.[1] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure, forming the core of numerous approved and clinical-stage kinase inhibitors.[2][3] This guide provides an in-depth technical analysis of the cross-reactivity profiles of compounds synthesized from the versatile building block, 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. We will explore the rationale behind experimental choices for assessing selectivity and compare the off-target profiles of 7-azaindole derivatives with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols.

The Significance of the 7-Azaindole Scaffold and the Role of Selectivity

The 7-azaindole core is a bioisostere of indole and purine, capable of forming critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[1] This mimicry of the natural ATP purine ring has led to its widespread use in the design of potent kinase inhibitors.[1] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving selectivity to mitigate off-target effects and associated toxicities.[4] Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and therapeutic window.

Synthetic Strategy: From a Versatile Starting Material to Diverse Kinase Inhibitors

The starting material, this compound, offers multiple points for diversification, allowing for the systematic exploration of chemical space to optimize potency and selectivity. The differential reactivity of the halogen substituents enables sequential and site-selective modifications. A common synthetic approach involves a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position.[5]

A representative synthetic route is outlined below:

G start 5-Bromo-4-chloro-2-iodo- 1H-pyrrolo[2,3-b]pyridine step1 Protection (e.g., SEM-Cl) start->step1 step2 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) at C-2 step1->step2 step3 Buchwald-Hartwig Amination (Amine, Pd catalyst) at C-4 step2->step3 step4 Deprotection step3->step4 end 2-Aryl-4-amino-5-bromo- 1H-pyrrolo[2,3-b]pyridine Derivative step4->end

Caption: General synthetic scheme for 2-aryl-4-amino-pyrrolo[2,3-b]pyridine derivatives.

This versatile synthesis allows for the introduction of a wide array of aryl groups at the C-2 position and various amino functionalities at C-4, each influencing the compound's interaction with the target kinase and its off-target profile.

Assessing Cross-Reactivity: A Multi-faceted Approach

A comprehensive understanding of a compound's selectivity requires a combination of in vitro and cellular assays. Here, we detail three critical experimental workflows.

Broad Kinome Profiling: KINOMEscan™

The KINOMEscan™ platform is a high-throughput competition binding assay that provides a broad overview of a compound's interactions across the human kinome.[6] The principle involves a test compound competing with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified by qPCR.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize the test compound in DMSO to create a stock solution.

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound at a single high concentration (e.g., 10 µM) for initial screening or in a dose-response format for Kd determination.

  • Binding Competition: Allow the binding reaction to reach equilibrium.

  • Capture and Washing: Capture the immobilized ligand-kinase complexes and wash away unbound components.

  • Quantification: Elute and quantify the amount of DNA-tagged kinase using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Hits are often visualized on a TREEspot™ diagram, providing a clear representation of the compound's selectivity.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Compound Treatment A->B C Heat Gradient B->C D Cell Lysis C->D E Centrifugation D->E F Soluble Fraction (Western Blot / MS) E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a cell line that endogenously expresses the target kinase to 70-80% confluency. Treat the cells with the test compound or vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells using a suitable buffer containing protease inhibitors.

  • Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Identification of Novel Off-Targets: Affinity Chromatography

Affinity chromatography can be employed to identify both the intended target and potential off-targets of a compound. This technique relies on the specific interaction between the compound (bait) and its binding partners (prey).

Experimental Protocol: Affinity Chromatography for Target Identification

  • Probe Synthesis: Synthesize an analog of the test compound that incorporates a linker and a biotin tag, while ensuring it retains its biological activity.

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Incubation and Binding: Incubate the cell lysate with the probe-coated beads to allow for the formation of compound-protein complexes. Include a control with beads alone or beads with an inactive analog.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer.

  • Analysis by Mass Spectrometry: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS). Proteins that are significantly enriched in the sample treated with the active probe compared to the control are considered potential targets or off-targets.

Comparative Cross-Reactivity Profiles

While specific kinome-wide data for compounds directly synthesized from this compound is not extensively published, we can draw valuable comparisons from well-characterized 7-azaindole-based drugs and contrast them with alternative scaffolds.

The 7-Azaindole Scaffold: A Case Study of Vemurafenib and Pexidartinib
  • Vemurafenib (PLX4032): A potent inhibitor of the BRAFV600E mutant kinase. While highly selective for BRAFV600E, it can exhibit off-target activity against other kinases, which is a consideration in its clinical use.[4][7]

  • Pexidartinib (PLX3397): A potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[8] While selective for CSF1R, it also shows activity against other related tyrosine kinases like c-Kit and FLT3, which may contribute to its overall therapeutic effect and side-effect profile.[9]

Alternative Scaffolds and Their Selectivity Profiles
ScaffoldExample Compound ClassCommon TargetsGeneral Selectivity Profile
7-Azaindole Vemurafenib, PexidartinibBRAF, CSF1R, Aurora Kinases, JAKsGenerally good selectivity, but off-target effects on related kinases are common.[1][2]
Pyrrolo[2,3-d]pyrimidine RuxolitinibJAK1/JAK2Can exhibit broad activity against multiple RTKs depending on substitution patterns.[8][10]
Indazole EntrectinibTRK, ROS1, ALKOften designed as multi-targeted inhibitors, but highly selective examples exist.[11]
Imidazo[4,5-b]pyridine Aurora A selective inhibitorsAurora KinasesCan be engineered for high isoform selectivity within a kinase family.[12][13]

Table 1: Comparison of different kinase inhibitor scaffolds.

The choice of a scaffold is a critical decision in kinase inhibitor design. While the 7-azaindole core provides a robust starting point for potent kinase inhibition, achieving the desired selectivity often requires extensive medicinal chemistry efforts to decorate the core with appropriate substituents. Alternative scaffolds, such as pyrrolo[2,3-d]pyrimidines and imidazo[4,5-b]pyridines, offer different geometric and hydrogen bonding patterns, which can be exploited to achieve distinct selectivity profiles.[10][12]

Conclusion

The this compound is a valuable starting material for the synthesis of a diverse range of kinase inhibitors based on the privileged 7-azaindole scaffold. A thorough understanding of the cross-reactivity profile of these compounds is essential for their successful development. By employing a multi-pronged approach that includes broad kinome scanning, cellular target engagement assays, and affinity-based proteomics, researchers can gain a comprehensive view of a compound's selectivity. The comparative analysis with alternative scaffolds highlights that while the 7-azaindole core is a powerful tool in the medicinal chemist's arsenal, the ultimate selectivity profile is a nuanced interplay between the core scaffold and its substituents. This understanding is crucial for the rational design of the next generation of safe and effective kinase inhibitors.

References

Safety Operating Guide

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation but also an unwavering commitment to safety and environmental stewardship. The compound 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic molecule, a class of compounds vital to modern medicinal chemistry. However, its polyhalogenated nature necessitates a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and environmental regulations. Our goal is to empower you to manage this research material confidently, ensuring the safety of your team and the integrity of our shared environment.

Hazard Identification and Risk Assessment: An Expert Evaluation

Structural Analysis and Inferred Risks:

  • Polyhalogenated Aromatic System: The presence of bromine, chlorine, and iodine on a pyrrolopyridine core places this compound in the broad category of halogenated aromatic compounds. Many such compounds are classified as persistent organic pollutants (POPs), known for their resistance to environmental degradation, which can lead to bioaccumulation.[1] Their toxic effects are often subtle and delayed, potentially including carcinogenicity, hormonal disruption, and immune system suppression.[1][2]

  • Biological Activity: Pyrrolopyridine derivatives are known to possess a wide spectrum of biological activities. While this is valuable for drug discovery, it also implies that the compound should be handled as a potentially bioactive and toxic substance.[3][4][5]

  • Combustion Hazards: A critical consideration for disposal is the behavior of the compound upon incineration. The combustion of halogenated organic materials can produce hazardous byproducts, including nitrogen oxides (NOx) and the highly corrosive acid gases: hydrogen chloride (HCl), hydrogen bromide (HBr), and hydrogen iodide (HI).[6][7]

Given these factors, this compound must be treated as hazardous waste . All disposal procedures must be designed to mitigate these potential risks.

Personal Protective Equipment (PPE) and Handling

Before beginning any waste collection or disposal procedure, ensuring personal safety is paramount. Always handle this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended PPE:

EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with a potentially toxic and sensitizing compound.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles (if solid) or splashes of solutions.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a fume hood. If not possible, a NIOSH-approved respirator may be required.To avoid inhalation of the compound, which may cause respiratory irritation.[6]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing halogenated waste with other streams leads to cross-contamination, complicates the disposal process, and significantly increases costs.[8][9]

Step 1: Designate a "Halogenated Organic Waste" Stream Create a dedicated waste accumulation point in your laboratory specifically for halogenated compounds.

Step 2: Select a Compatible Waste Container The container must be in good condition and compatible with the waste.

  • For Solids: Use a wide-mouth glass or polyethylene container with a secure, threaded cap.

  • For Solutions: Use a glass or polyethylene solvent bottle with a screw cap. Ensure the container is compatible with the solvent used.

Step 3: Label the Container Correctly and Completely Label the container before adding the first drop of waste.[10] The label must be unambiguous and meet regulatory standards.

  • Primary Identifier: Clearly write "HAZARDOUS WASTE" .

  • Contents: List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

  • Solvents: If in solution, list all solvent components and their approximate percentages.

  • Hazards: Check the appropriate hazard boxes (e.g., Toxic).

Step 4: Accumulate Waste Safely

  • Add waste to the container inside a chemical fume hood.

  • Keep the container securely closed at all times, except when actively adding waste.[8][10] This prevents the release of volatile compounds.

  • DO NOT MIX: Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[8][9]

Step 5: Store the Container Properly Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. The container should be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Disposal Decision Workflow

The following workflow provides a clear decision-making path for managing waste generated from this compound.

G A Start: Waste Generation B Identify Waste Type (Pure Compound, Solution, Contaminated Material) A->B C Is the waste halogenated? (Contains F, Cl, Br, or I) B->C D Select 'Halogenated Organic Waste' Container C->D Yes E Select 'Non-Halogenated Organic Waste' Container C->E No F Affix 'HAZARDOUS WASTE' Label - List Full Chemical Names - Identify Hazards D->F G Add Waste in Fume Hood Keep Container Closed F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Container is 3/4 Full? H->I J Continue Accumulation I->J No K Arrange for Pickup by Licensed Waste Disposal Service I->K Yes J->G L End: Compliant Disposal K->L

Caption: Disposal workflow for laboratory chemical waste.

Primary Disposal Method: High-Temperature Incineration

The accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[6][11]

The Rationale Behind Incineration:

  • Chemical Destruction: Temperatures around 1200 K (927°C) or higher are necessary to ensure the complete thermal destruction of the stable halogen-carbon bonds, preventing the formation of highly toxic and persistent byproducts like dioxins and furans.[11]

  • Acid Gas Neutralization: Professional incineration facilities are legally required to have sophisticated air pollution control devices (APCDs).[12] This includes acid gas scrubbers that use an alkaline medium to neutralize the HCl, HBr, and HI produced during combustion, converting them into salts.[6][12]

  • Iodine Management: Iodine presents a unique challenge as it can volatilize and form a visible plume if not properly managed.[13] Specialized incinerators may use advanced scrubbers or silver zeolite beds to capture iodine from the flue gas.[14] Some advanced facilities have even developed methods to recover and recycle iodine from the waste stream, contributing to a circular economy.[15]

Under no circumstances should this material be disposed of down the drain or in regular trash. [10] Such actions are non-compliant and environmentally irresponsible.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the substance is aerosolized.

  • Don PPE: Before addressing the spill, don the full personal protective equipment outlined in Section 2.

  • Contain: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, gently cover to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the contained material into the designated "Halogenated Organic Waste" container.

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office in accordance with your laboratory's safety plan.

By adhering to these procedures, you ensure that the disposal of this compound is handled with the highest standards of safety, compliance, and scientific responsibility.

References

Navigating the Safe Handling of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For immediate use by researchers, scientists, and drug development professionals, this document provides critical safety and logistical guidance for handling 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Analysis: Understanding the Risks

Given the presence of multiple halogen substituents (Bromo, Chloro, Iodo) on a pyrrolopyridine core, this compound should be treated as a potentially hazardous substance. The primary risks associated with similar compounds include:

  • Acute Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation : Can cause irritation to the skin, eyes, and respiratory system.[1][2]

  • Chronic Effects : The long-term toxicological properties have not been established. Therefore, minimizing exposure is crucial.[1]

  • Reactivity : Incompatible with strong oxidizing agents and strong acids.[1] Hazardous decomposition products can include toxic fumes of carbon oxides, nitrogen oxides (NOx), and halogenated compounds.[1][3]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended equipment for handling this compound.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face and should always be worn over goggles when handling larger quantities or during procedures with a high splash potential.[4]
Skin and Body Protection A chemical-resistant lab coat, long pants, and closed-toe shoes.A lab coat made of a non-absorbent material should be worn and buttoned completely.[4][5] Long pants and closed-toe shoes are minimum requirements in any laboratory setting to protect against spills.[4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[6]
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals.[5] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[4][5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[5]
Respiratory Protection Work within a certified chemical fume hood.All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[7] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used by trained personnel.[7][8]

Operational Plan: A Step-by-Step Handling Protocol

A structured workflow is essential for the safe handling of this compound. The following protocol outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS of similar compounds prep2 Don appropriate PPE prep1->prep2 prep3 Prepare and verify fume hood prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Perform experiment within fume hood handle1->handle2 handle3 Keep containers closed when not in use handle2->handle3 clean1 Decontaminate surfaces handle3->clean1 clean2 Segregate halogenated waste clean1->clean2 clean3 Dispose of waste in labeled containers clean2->clean3

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol
  • Preparation :

    • Thoroughly review the safety data sheets of structurally similar halogenated pyrrolopyridines to understand potential hazards.[7]

    • Don all required personal protective equipment as outlined in the table above.[7]

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[7]

  • Handling :

    • Carefully weigh the required amount of this compound within the chemical fume hood.

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Keep all containers of the compound tightly sealed when not in use.

  • Cleanup :

    • Decontaminate all work surfaces and equipment after use.

    • Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

cluster_response Immediate Response cluster_action Action Required exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap and water for 15 min. skin->wash_skin flush_eyes Flush with water for 15 min. eye->flush_eyes fresh_air Move to fresh air. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response workflow for exposure to this compound.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][10] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[3][9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[11] Seek immediate medical attention.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[7]

  • Container : Use a designated, properly labeled, and sealable container for all waste containing this compound.[11][12] The label should clearly state "Hazardous Waste" and include the full chemical name.[7][12]

  • Disposal : The sealed waste container should be stored in a designated satellite accumulation area.[7] Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[11][12]

By adhering to these comprehensive guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Retrosynthesis Analysis

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5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.